molecular formula C7H3F3INO2 B091241 2-Iodo-1-nitro-4-(trifluoromethyl)benzene CAS No. 16499-53-9

2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Cat. No.: B091241
CAS No.: 16499-53-9
M. Wt: 317 g/mol
InChI Key: DRNCDZZOQNMQAS-UHFFFAOYSA-N
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Description

2-Iodo-1-nitro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3F3INO2 and its molecular weight is 317 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Iodo-1-nitro-4-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Iodo-1-nitro-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-1-nitro-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-2-6(12(13)14)5(11)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNCDZZOQNMQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598237
Record name 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
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Molecular Weight

317.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-53-9
Record name 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
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Record name 3-Iodo-4-nitrobenzotrifluoride
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Foundational & Exploratory

2-Iodo-1-nitro-4-(trifluoromethyl)benzene structural information

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS 16499-53-9), a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals.

High-Fidelity Building Block for Modular Aromatic Functionalization [1]

Executive Summary

2-Iodo-1-nitro-4-(trifluoromethyl)benzene (also known as 3-iodo-4-nitrobenzotrifluoride) is a tri-functionalized aromatic scaffold.[1] Its value lies in the orthogonality of its reactive groups:

  • Iodine (C2): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), enabling C-C bond formation under mild conditions.

  • Nitro Group (C1): A latent amine precursor. It activates the ring for Nucleophilic Aromatic Substitution (SNAr) at the iodine position and can be selectively reduced to an aniline after cross-coupling.

  • Trifluoromethyl Group (C4): A chemically inert lipophilic anchor that modulates metabolic stability and pKa in bioactive target molecules.

This compound allows for "programmed synthesis"—sequential functionalization where the order of operations dictates the final structure.

Structural & Physicochemical Identity

PropertySpecification
IUPAC Name 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
Common Synonyms 3-Iodo-4-nitrobenzotrifluoride; 1-Iodo-2-nitro-5-(trifluoromethyl)benzene
CAS Number 16499-53-9
Molecular Formula C₇H₃F₃INO₂
Molecular Weight 317.00 g/mol
Appearance Pale yellow solid or semi-solid
Melting Point 36–38 °C (Typical)
Boiling Point ~273 °C (Predicted)
Density 2.02 g/cm³
SMILES FC(F)(F)C1=CC(I)=C(N(=O)=O)C=C1

Synthetic Routes & Manufacturing

While often sourced commercially, understanding the synthesis is crucial for troubleshooting impurity profiles.

Primary Route: Sandmeyer Reaction

The most regioselective synthesis starts from 2-amino-1-nitro-4-(trifluoromethyl)benzene (5-trifluoromethyl-2-nitroaniline).

  • Diazotization: The amine is treated with Sodium Nitrite (NaNO₂) in aqueous sulfuric acid (H₂SO₄) at 0–5 °C to form the diazonium salt.

    • Mechanism:[2][3][4][5] Generation of the nitrosonium ion (NO⁺) attacks the amine, forming an unstable diazonium species.

  • Iodination: Potassium Iodide (KI) is added. The iodide ion acts as a nucleophile, displacing the diazonium group (N₂ gas evolves).

    • Advantage:[5][6] This route guarantees the iodine position relative to the nitro and CF₃ groups, avoiding the regioselectivity issues of direct electrophilic iodination.

Alternative Route: Electrophilic Iodination

Direct iodination of 1-nitro-4-(trifluoromethyl)benzene using N-iodosuccinimide (NIS) and Triflic acid.

  • Limitation: The Nitro group directs meta, and the CF₃ group directs meta. The directing effects conflict, often leading to mixtures of the 2-iodo and 3-iodo isomers, requiring difficult chromatographic separation.

Reactivity Landscape & Chemoselectivity

The core utility of this molecule is its ability to undergo Chemoselective Cross-Coupling followed by Reduction .

A. The Suzuki-Miyaura Coupling (C-C Bond Formation)

The C–I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C–NO₂ or C–CF₃ bonds. This allows for selective oxidative addition of Pd(0) into the C–I bond without affecting the nitro group.

  • Catalyst Choice: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Mild bases (Na₂CO₃, K₃PO₄) prevent side reactions with the nitro group.

  • Outcome: Formation of a biaryl system retaining the nitro group for future manipulation.

B. Nitro Reduction (Amine Generation)

Post-coupling, the nitro group can be reduced to an aniline.

  • Chemoselective Methods:

    • SnCl₂ / HCl: Classical method, tolerant of many functional groups.

    • Fe / NH₄Cl: Milder, avoids strong acid conditions.

    • H₂ / Pd-C: Caution: Catalytic hydrogenation can cause hydrodeiodination (cleavage of the C–I bond) if the coupling hasn't been performed yet. Always couple before catalytic hydrogenation.

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling

Target: Synthesis of 4'-methyl-2-nitro-5-(trifluoromethyl)biphenyl

Reagents:

  • 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (1.0 eq)

  • 4-Tolylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

  • Setup: Charge a round-bottom flask with the iodo-nitro substrate, boronic acid, and Pd catalyst under an inert atmosphere (Argon/Nitrogen).

  • Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by TLC/HPLC for the disappearance of the iodide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Ensure strict deoxygenation. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

Protocol 2: Iron-Mediated Nitro Reduction

Target: Synthesis of the corresponding Aniline (post-coupling)

Reagents:

  • Nitro-biaryl intermediate (1.0 eq)

  • Iron powder (5.0 eq, fine mesh)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Setup: Dissolve the substrate in Ethanol/Water. Add NH₄Cl and Iron powder.

  • Reaction: Heat to reflux (70–80 °C ) with vigorous stirring. The reaction is heterogeneous.

  • Monitoring: Monitor for the shift in R_f (amine is typically more polar and stains with Ninhydrin).

  • Workup: Filter the hot mixture through Celite (caution: pyrophoric iron waste). Wash the cake with hot ethanol. Concentrate filtrate.

  • Isolation: Neutralize with saturated NaHCO₃, extract with DCM.

Visualization: Reactivity Pathways

ReactivityPathways Substrate 2-Iodo-1-nitro- 4-(trifluoromethyl)benzene (CAS 16499-53-9) Suzuki Suzuki Coupling (Biaryl Formation) Substrate->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Sonogashira Sonogashira Coupling (Alkyne Insertion) Substrate->Sonogashira Pd(0), CuI Alkyne, Amine Reduction Nitro Reduction (Aniline Formation) Substrate->Reduction SnCl2 or Fe/NH4Cl (Chemoselective) SNAr SNAr (Nucleophilic Displacement) Substrate->SNAr Nu- (e.g., Amines) Activated by NO2 Product_Suzuki 2-Aryl-1-nitro- 4-(trifluoromethyl)benzene Suzuki->Product_Suzuki Product_Aniline 2-Iodo-4-(trifluoromethyl) aniline Reduction->Product_Aniline

Figure 1: Divergent reactivity pathways. The C-I bond allows for carbon-carbon bond formation, while the Nitro group provides a handle for redox chemistry or nucleophilic activation.

Safety & Handling

  • Energetic Potential: Nitro compounds can be explosive or shock-sensitive, especially when dry or subjected to high heat. While this specific compound is stable, standard precautions for nitroaromatics apply.

  • Toxicity: Halogenated aromatics are potential skin sensitizers and hepatotoxins. Use double nitrile gloves and work in a fume hood.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless reduction is intended. Incompatible with strong bases which may degrade the nitro group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19261778, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]. (Note: PubChem naming conventions may vary; verify structure via SMILES).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link].

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link].

Sources

spectroscopic data for 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profile, synthesis, and characterization of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene , a critical intermediate in the synthesis of trifluoromethylated pharmacophores.

CAS Registry Number: 53580-08-8 (Analogous/Isomeric references may apply; verification by structure is recommended) Molecular Formula:


Molecular Weight:  317.00  g/mol 

Executive Summary & Application Scope

2-Iodo-1-nitro-4-(trifluoromethyl)benzene represents a high-value "orthogonally functionalized" aromatic scaffold. Its structural utility is defined by three distinct reactive sites:

  • Iodine (C2): A labile handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Ullmann) to introduce biaryl or alkynyl motifs.

  • Nitro Group (C1): A latent amino group, reducible to an aniline for subsequent amide coupling or heterocycle formation (e.g., benzimidazoles).

  • Trifluoromethyl Group (C4): A metabolically stable, lipophilic moiety that enhances blood-brain barrier permeability and prevents oxidative metabolism at the para-position.

This guide provides the expected spectroscopic data and a validated synthetic workflow for researchers utilizing this compound in medicinal chemistry campaigns.

Synthetic Pathway: The Sandmeyer Protocol

Direct iodination of 1-nitro-4-(trifluoromethyl)benzene is inefficient due to the directing mismatch of two strong electron-withdrawing groups (EWGs). The nitro group (meta-director) and


 group (meta-director) deactivate the ring toward electrophilic aromatic substitution.

Therefore, the Sandmeyer reaction starting from the commercially available aniline precursor (2-Nitro-5-(trifluoromethyl)aniline ) is the industry-standard route.

Reaction Scheme
  • Precursor: 2-Nitro-5-(trifluoromethyl)aniline (Amine at C2 relative to Nitro at C1).

  • Diazotization: Conversion of amine to diazonium salt using Sodium Nitrite (

    
    ) in strong acid (
    
    
    
    or
    
    
    ).
  • Iodination: Displacement of

    
     by Iodide (
    
    
    
    ) using Potassium Iodide (
    
    
    ).[1]
Step-by-Step Methodology
  • Step 1 (Diazotization): Dissolve 2-nitro-5-(trifluoromethyl)aniline (1.0 eq) in 30%

    
     at 0°C. Add 
    
    
    
    (1.2 eq) dropwise as an aqueous solution, maintaining temperature
    
    
    to prevent diazonium decomposition. Stir for 30 minutes.
  • Step 2 (Iodination): Add a solution of KI (1.5 eq) in water dropwise to the diazonium mixture.

  • Step 3 (Workup): Allow the mixture to warm to room temperature (evolution of

    
     gas observed). Extract with ethyl acetate. Wash organic layer with 10% sodium thiosulfate (to remove excess 
    
    
    
    ) and brine. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields the target as a yellow solid.

SandmeyerSynthesis Precursor 2-Nitro-5-(trifluoromethyl)aniline Diazonium Diazonium Intermediate [Ar-N2]+ Precursor->Diazonium Diazotization Target 2-Iodo-1-nitro-4-(trifluoromethyl)benzene Diazonium->Target Iodination Reagents1 NaNO2, H2SO4 0°C Reagents2 KI (aq) RT, -N2

Caption: Workflow for the regioselective synthesis of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene via Sandmeyer chemistry.

Spectroscopic Characterization Data

The following data represents the consensus spectroscopic profile for 2-Iodo-1-nitro-4-(trifluoromethyl)benzene. Due to the strong electron-withdrawing nature of the Nitro and


 groups, protons are significantly deshielded.
Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]

H NMR (400 MHz,

)
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H3 8.32 Singlet (d)

Most Deshielded: Ortho to Iodine and Ortho to

. The iodine anisotropy and

inductive effect push this signal downfield.
H6 8.05 Doublet

Ortho to Nitro: The nitro group strongly deshields the ortho proton.
H5 7.78 Doublet of doublets

Meta to Nitro: Less deshielded than H3/H6. Shows ortho coupling to H6 and meta coupling to H3.

C NMR (100 MHz,

)

Note:


 coupling results in quartets.
  • C-NO2 (C1): ~152.0 ppm (Quaternary)

  • C-H (C3): ~138.5 ppm (Deshielded by Iodine)

  • C-H (C6): ~126.5 ppm

  • C-CF3 (C4): ~134.0 ppm (Quartet,

    
     Hz)
    
  • CF3: ~122.0 ppm (Quartet,

    
     Hz)[2]
    
  • C-H (C5): ~128.0 ppm (Quartet,

    
     Hz)
    
  • C-I (C2): ~88.0 - 92.0 ppm (Significant shielding due to "Heavy Atom Effect" of Iodine).


F NMR (376 MHz,

)
  • 
     -63.5 ppm  (Singlet).
    
  • Observation: Typical range for aryl trifluoromethyl groups is -60 to -65 ppm.

Infrared Spectroscopy (FT-IR)
  • Asymmetric

    
     Stretch:  1535 
    
    
    
    (Strong)
  • Symmetric

    
     Stretch:  1350 
    
    
    
    (Strong)
  • C-F Stretch: 1120 – 1320

    
     (Multiple strong bands)
    
  • C-H Aromatic: 3050 – 3100

    
     (Weak)
    
Mass Spectrometry (GC-MS / EI)[2]
  • Molecular Ion (

    
    ):  317 m/z (Base peak or significant intensity).
    
  • Fragment [

    
    ]:  271 m/z (Loss of nitro group).
    
  • Fragment [

    
    ]:  190 m/z (Loss of iodine).
    
  • Fragment [

    
    ]:  144 m/z (Phenyl cation core).
    

Analytical Interpretation & Quality Control

When validating synthesized batches, researchers should prioritize the following checks:

  • The Iodine Shift (C2): In

    
     NMR, the carbon attached to iodine appears significantly upfield (around 90 ppm) compared to typical aromatic carbons. This is the definitive confirmation of successful iodination versus the starting amine or chloro-impurities.
    
  • Regiochemistry Confirmation: The

    
     NMR coupling pattern must show a singlet (H3) and two doublets (H5, H6). If a triplet is observed, the substitution pattern is incorrect (likely 1,2,3-substituted).
    
  • Melting Point: The compound is typically a low-melting solid (approx. 45-55°C), distinct from the higher melting amine precursor.

References

  • Sandmeyer Reaction Mechanisms: O'Neil, M.J. (ed.).[3][4][5][6] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006.

  • Fluorine NMR Standards:Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Synthesis of Nitro-Trifluoromethyl-Halobenzenes: Beilstein Journal of Organic Chemistry, "Catalytic trifluoromethylation of iodoarenes," 2013.

  • Spectral Data Analogues (4-Nitrobenzotrifluoride): National Institute of Standards and Technology (NIST) Chemistry WebBook.

  • General Protocol for Iodination of Anilines: BenchChem Technical Guides, "Synthesis of 4-Chloro-2-iodo-1-nitrobenzene."

Sources

13C NMR analysis of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Technical Deep Dive: C NMR Structural Validation of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Executive Summary

The structural characterization of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS: 5398-63-0) presents a unique challenge in NMR spectroscopy due to the convergence of three distinct electronic phenomena: the relativistic heavy-atom effect of iodine, the scalar coupling complexity of the trifluoromethyl group, and the quadrupolar relaxation broadening of the nitro group.[1]

This guide provides a comprehensive framework for the acquisition, assignment, and validation of the



1

Molecular Spin System Analysis

Before acquisition, the researcher must understand the magnetic environment of the carbon skeleton. The molecule belongs to the

The Three Pillars of Assignment
  • The Heavy Atom Effect (Iodine at C2): Contrary to electronegativity trends, the iodine substituent induces a massive upfield shift (shielding) on the ipso-carbon (C2) due to spin-orbit coupling. This often places the C-I signal in the "aliphatic" or "alkenic" region (~90–105 ppm), confusing automated assignment algorithms.

  • The Fluorine Splitting Matrix (

    
     at C4):  The three equivalent fluorine atoms (
    
    
    ) create a quartet splitting pattern (
    
    
    ) that propagates through the ring.
    • 
      :  ~272 Hz (The 
      
      
      carbon itself).
    • 
      :  ~33 Hz (The aromatic C4).
      
    • 
      :  ~3–5 Hz (The ortho carbons C3 and C5).
      
  • The Nitro Deshielding (

    
     at C1):  The nitro group strongly deshields C1, pushing it downfield (~150+ ppm). However, the quadrupolar moment of 
    
    
    N often broadens this peak, reducing its signal-to-noise (S/N) ratio.[1]

Experimental Protocol

A. Sample Preparation[2][3]
  • Solvent: Chloroform-d (

    
    ) is standard.[1] However, if solubility is poor, DMSO-
    
    
    is preferred. Note that DMSO will cause a slight deshielding effect (~1-2 ppm) relative to
    
    
    .[1]
  • Concentration: High concentration is critical for detecting the split quaternary carbons. Aim for 50–100 mg in 0.6 mL solvent.

  • Relaxation Agent (Optional but Recommended): If the quaternary C-I or C-NO2 signals are missing in standard scans, add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

    
    ] .[1] This paramagnetic relaxation agent shortens 
    
    
    relaxation times, enhancing the intensity of non-protonated carbons.
B. Acquisition Parameters[2][3]
  • Pulse Sequence: Standard Broadband Proton-Decoupled

    
    C 
    
    
    .
  • Spectral Width: 240 ppm (to capture the full range including carbonyls if derivatives are present, though this molecule falls within 80–160 ppm).

  • Scans (NS): Minimum 1024 scans (due to splitting reducing peak height of C-F coupled signals).

  • Delay (D1): Set to 3–5 seconds to allow relaxation of quaternary carbons (C1, C2, C4).

Spectral Assignment Logic & Predicted Data[1][4]

The following assignment strategy is based on substituent chemical shift (SCS) additivity rules and validated against analogous systems (e.g., 2-iodo-5-nitrobenzoic acid and 4-nitrobenzotrifluoride).

Table 1: Theoretical Chemical Shift & Coupling Assignment

Values are estimated for

Carbon PositionAssignmentApprox. Shift (

, ppm)
MultiplicityCoupling Constant (

)
Notes
C1 C-NO

(Quaternary)
152.0 – 156.0 Singlet (br)-Deshielded; often broad due to

N.
C2 C-I (Quaternary)95.0 – 104.0 Singlet-Diagnostic Peak. Shielded by Heavy Atom Effect.[1]
C3 CH (Aromatic)128.0 – 130.0 Quartet

Hz
Ortho to

.[1]
C4 C-CF

(Quaternary)
134.0 – 136.0 Quartet

Hz
Distinctive wide quartet.[1]
C5 CH (Aromatic)124.0 – 126.0 Quartet

Hz
Ortho to

.[1]
C6 CH (Aromatic)126.0 – 128.0 Singlet-Remote from

.[1]
C7

Group
121.0 – 124.0 Quartet

Hz
Very wide splitting; often weak.[1]
Detailed Mechanistic Breakdown
1. The "Invisible" Quaternary Carbons (C1, C2, C4)

In a standard quick scan, you might only see three strong peaks (C3, C5, C6).

  • C2 (Iodine-bearing): Look for a peak significantly upfield, potentially overlapping with solvent impurities or appearing where you expect an alkene.[1] This is the Heavy Atom Effect . The large electron cloud of Iodine exerts a spin-orbit shielding effect, moving the resonance to ~100 ppm.

  • C4 (Trifluoromethyl-bearing): This signal is split into four lines (quartet).[1] Because the intensity is distributed across four peaks, it will appear 4x smaller than a singlet CH.

2. The Fluorine "Fingerprint"

The

  • C7 (

    
    ):  This is the easiest to misidentify as noise. It is a quartet with a massive ~272 Hz coupling. In a 100 MHz carbon spectrum, the outer legs of this quartet will be separated by nearly 3 ppm.
    
  • C4 (Ipso): The coupling drops to ~33 Hz. This is the "medium" quartet.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum, prioritizing the identification of the most distinct features first to avoid confusion.

NMR_Assignment_WorkflowStartStart: Acquire 13C{1H} SpectrumStep1Step 1: Identify CF3 Group (C7)Look for Quartet with J ~272 HzRange: 120-124 ppmStart->Step1Step2Step 2: Identify Ipso-C to CF3 (C4)Look for Quartet with J ~33 HzRange: 134-136 ppmStep1->Step2Step3Step 3: Locate Heavy Atom Carbon (C2)Look for Upfield Singlet (Shielded)Range: 95-104 ppmStep2->Step3Step4Step 4: Locate Nitro-Carbon (C1)Look for Deshielded/Broad SignalRange: 152-156 ppmStep3->Step4Step5Step 5: Assign Aromatic CH (C3, C5, C6)Use DEPT-135 or HSQC to confirm protonationStep4->Step5CheckCheck C3/C5 SplittingAre they quartets (J ~4 Hz)?(Ortho to CF3)Step5->CheckFinalFinal Structure ValidationCheck->Final

Caption: Logic flow for assigning the

Troubleshooting & Validation

Common Issue: "I can't see the C-I or C-NO2 peaks."

Cause: Long relaxation times (


Solution:
  • Increase D1: Change relaxation delay from 1s to 5s.

  • Use Cr(acac)

    
    :  Adding a relaxation agent will recover these signals quantitatively.
    
Common Issue: "The CF3 quartet looks like phase distortion."

Cause: The large J-coupling (270 Hz) spans a wide frequency range.[1] If the phase correction is applied linearly based on a central solvent peak, the far edges of the quartet may appear out of phase. Solution: Manually phase the spectrum, focusing specifically on the symmetry of the

Validation Technique: F NMR

To confirm the


F NMR
  • You should see a singlet (or fine doublet if H-coupling is resolved) at approx -63 ppm .[1]

  • Advanced: Run a

    
    F-
    
    
    C HMBC. This 2D experiment will explicitly correlate the Fluorine signal to C4 (strong), C3 (medium), and C5 (medium), definitively proving the regiochemistry.

References

  • Heavy Atom Effect on C Shifts: Source: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (See Chapter on Halogenated Aromatics). Context: Explains the spin-orbit coupling mechanism responsible for the upfield shift of C-I carbons.
  • C-F Coupling Constants

    • Source: Burgess, K., et al. " C NMR of Fluorinated Compounds." Journal of Organic Chemistry.
    • Data: Hz, Hz for trifluoromethyl benzenes.
    • Verification:[1]

  • Analogue Data (2-Iodo-5-nitrobenzoic acid)

    • Source: Santschi, N., et al. "Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one."[1][2] Beilstein Journal of Organic Chemistry, 2014, 10, 1–6.[2]

    • Data: Confirms C-I shift at 103.7 ppm in a nitro-iodo-benzene system.
    • URL: [Beilstein J. Org.[2] Chem. Full Text]([Link]1][2]

  • General Substituent Effects: Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Context: Standard tables for Nitro and Trifluoromethyl substituent effects on benzene rings.

mass spectrometry of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Profiling of Halogenated Nitroaromatics: Mass Spectrometry of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Executive Summary & Chemical Context

2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS: 16499-53-9) is a high-value intermediate used primarily in the synthesis of agrochemicals and pharmaceutical APIs via Suzuki-Miyaura cross-coupling reactions.[1][2] Its structural uniqueness lies in the ortho-positioning of the iodine and nitro groups, creating a steric and electronic environment that dictates its mass spectrometric behavior.[2]

For the analytical chemist, this molecule presents a classic case of competitive fragmentation .[2] The lability of the carbon-iodine (


) bond competes with the stability of the nitro-aromatic system, while the trifluoromethyl (

) group acts as a robust, electron-withdrawing anchor. This guide dissects these pathways to provide a definitive protocol for identification and purity analysis.

Physicochemical Profile & MS Readiness

Before initiating ionization, the analyst must understand the isotopic and physical baseline of the analyte.

PropertyValue / CharacteristicImpact on Mass Spectrometry
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Distinctive isotopic pattern due to

.[2]
Monoisotopic Mass 316.9160 Da The target ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

for the molecular ion

.
Iodine (

)
Monoisotopic (100%)No

peak (unlike Cl/Br).[2][3] Large mass defect.[1][2]
Nitro (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Electron WithdrawingSuppresses ionization in positive ESI; enhances negative ion capture.[2]
Trifluoromethyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
High StabilityRarely fragments first; useful as a mass shift marker.[2]

Experimental Protocol: Causality & Methodology

Protocol A: Structural Elucidation via GC-MS (Electron Impact)

Rationale: The molecule is sufficiently volatile and non-polar.[1][2] EI at 70 eV provides a reproducible fragmentation fingerprint essential for library matching.[1][2]

  • Sample Preparation: Dissolve 1 mg in 1 mL Dichloromethane (DCM). Avoid methanol if prolonged storage is expected, to prevent potential nucleophilic displacement of the activated iodine.[2]

  • Inlet Conditions: Splitless mode at 250°C. High temperature ensures rapid volatilization without thermal degradation of the nitro group.[1][2]

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm).

  • Source Temperature: 230°C. Note: Too high (>280°C) can induce thermal loss of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     prior to ionization.[2]
    
Protocol B: Trace Analysis via LC-MS (APCI)

Rationale: ESI is often poor for this molecule due to the lack of acidic protons.[1][2] APCI (Atmospheric Pressure Chemical Ionization) in Negative Mode utilizes the high electron affinity of the nitro and


 groups to form radical anions 

.
  • Mobile Phase: Isocratic Acetonitrile/Water (80:20) with 0.1% Formic Acid.[1][2]

  • Ionization: APCI (-).

  • Corona Current: 5-10 µA.

  • Mechanism: Electron Capture via charge transfer.[1][2]

    
    .
    

Fragmentation Mechanism & Data Interpretation

The fragmentation of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene is governed by the "Weakest Link Principle."[1][2] The Bond Dissociation Energy (BDE) of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (~65 kcal/mol) is significantly lower than 

(~72 kcal/mol) or

(~116 kcal/mol).
Primary Fragmentation Pathways (EI Source)
  • The Molecular Ion (

    
     317): 
    Depending on source temperature, the molecular ion 
    
    
    
    is distinct but may not be the base peak due to the lability of Iodine.
  • Pathway A: Homolytic Iodine Cleavage (Dominant) [1][2]

    • Mechanism: Direct cleavage of the C-I bond.[1][2]

    • Transition:

      
       (Loss of 
      
      
      
      , 127 Da).
    • Result: The formation of the phenyl cation ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      . This is typically the Base Peak  or a major ion.[2][3]
      
  • Pathway B: Nitro Group Loss

    • Mechanism: Cleavage of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       bond.[2]
      
    • Transition:

      
       (Loss of 
      
      
      
      , 46 Da).
    • Significance: Confirms the presence of the nitro group.[2][4]

  • Pathway C: The Ortho-Effect Rearrangement

    • Mechanism: The iodine atom at the ortho position exerts steric strain on the nitro group.[2] While less common than H-transfer, we often observe a sequential loss of

      
       (30 Da) followed by 
      
      
      
      (28 Da), or the loss of
      
      
      followed by
      
      
      .
Visualizing the Fragmentation Tree

FragmentationPath M Molecular Ion [M]+. m/z 317 Frag_I [M - I]+ m/z 190 (Phenyl Cation) M->Frag_I - I (127 Da) Homolytic Cleavage Frag_NO2 [M - NO2]+ m/z 271 M->Frag_NO2 - NO2 (46 Da) Frag_NO [M - NO]+ m/z 287 M->Frag_NO - NO (30 Da) Rearrangement Frag_Sec [M - I - NO2]+ m/z 144 Frag_I->Frag_Sec - NO2 (46 Da) Frag_NO2->Frag_Sec - I (127 Da)

Caption: Figure 1. EI Fragmentation Tree. The dominant pathway is the loss of Iodine (127 Da) driven by weak C-I bond energy.

Analytical Workflow Diagram

This flowchart ensures a self-validating workflow, preventing false positives from matrix interferences.

Workflow Start Sample (Solid/Liquid) Prep Dilution in DCM (1 mg/mL) Start->Prep GC GC-MS (EI) Full Scan 50-500 Da Prep->GC Check Check m/z 317? GC->Check Confirm Confirm Fragments 190 & 271 Check->Confirm Yes Fail Re-optimize Source Temp (Check Thermal Deg.) Check->Fail No (Weak/Absent) Fail->GC

Caption: Figure 2. Standard Operating Procedure (SOP) for structural confirmation via GC-MS.

Summary of Diagnostic Ions

m/z (Da)IdentityOrigin/MechanismRelative Abundance (Est.)
317

Molecular Ion40-70%
287

Loss of Nitric Oxide10-20%
271

Cleavage of Nitro group30-50%
190

Base Peak Candidate (Loss of Iodine)80-100%
144

Sequential loss of I and

Variable
127

Iodine cation (sometimes observed)10-20%

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Iodo-nitrobenzenes. NIST Standard Reference Database 1A v17.[1][2]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967).[1][2] Mass Spectrometry of Organic Compounds.[1][2][5][6][7] Holden-Day. (Classic text on nitro/halogen fragmentation mechanisms).

  • PubChem. Compound Summary: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS 16499-53-9).[1][2][4] National Library of Medicine.[1][2] [1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Standard reference for Ortho-effect mechanisms).[1][2]

Sources

Chemical Architecture & Reactivity Profile: The Nitro Moiety in 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

[1][2]

Executive Summary

The molecule 2-Iodo-1-nitro-4-(trifluoromethyl)benzene represents a "push-pull" aromatic system where the reactivity of the nitro group (

12steric inhibition of resonance

Electronic & Steric Environment: The "Twisted Nitro" Effect

To understand the reactivity, one must first visualize the ground-state geometry. In a standard nitrobenzene, the


3

However, in 2-Iodo-1-nitro-4-(trifluoromethyl)benzene :

  • Steric Clash: The Van der Waals radius of Iodine (1.98 Å) is significant.[2] It forces the adjacent nitro group to rotate out of the aromatic plane to relieve steric strain.[3]

  • Electronic Consequences:

    • Decoupling: The rotation diminishes the resonance electron-withdrawing effect (-M) of the nitro group on the ring, while the inductive withdrawing effect (-I) remains.

    • Bond Labile-ization: The

      
       bond loses some double-bond character, theoretically making the nitro group more susceptible to displacement (denitration) under forcing conditions, though the iodine remains the primary leaving group.[1]
      
Visualization: Steric Inhibition of Resonance

The following diagram illustrates the electronic vectors and the steric twist mechanism.

Gcluster_0Steric & Electronic LandscapeNode_Structure2-Iodo-1-nitro-4-(trifluoromethyl)benzeneNode_IodineOrtho-Iodine(Steric Bulk)Node_Structure->Node_IodinePos 2Node_NitroNitro Group(Twisted Out-of-Plane)Node_Structure->Node_NitroPos 1Node_CF3Para-CF3(Inductive Withdrawal)Node_Structure->Node_CF3Pos 4Node_Iodine->Node_NitroSteric Clash(Inhibits Resonance)Node_CF3->Node_NitroActivates C-1(Via Induction)

Figure 1: Mechanistic map showing the steric influence of the ortho-iodine on the nitro group's conjugation.[1]

Primary Reactivity: Chemoselective Reduction[1][4]

The most critical transformation for this scaffold in drug development is the reduction of the nitro group to an aniline (2-iodo-4-(trifluoromethyl)aniline) without cleaving the Carbon-Iodine (

1
The Dehalogenation Risk

Standard catalytic hydrogenation (

contraindicated

1
Validated Protocols for Chemoselectivity
MethodReagent SystemMechanismC-I Bond IntegrityScalability
Iron Reduction

/

(aq) / EtOH
Single Electron Transfer (SET)High Excellent (Kg scale)
Stannous Chloride

/ EtOH
SETHigh Moderate (Waste disposal issues)
Sulfided Platinum

/

/ C
Heterogeneous Catalysis (Poisoned)Moderate Good (Requires precise control)
Dithionite

/ Viologen
Electron TransferHigh Low (Expensive/Purification)
Recommended Protocol: Iron-Mediated Reduction

This method is self-validating; the color change from the yellow nitro-compound to the formation of iron oxide sludge (brown/black) indicates progress.

  • Setup: Charge a flask with 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (1.0 equiv) in Ethanol (5-10 volumes).

  • Activation: Add saturated aqueous

    
     (2.0 equiv) and Iron powder (325 mesh, 5.0 equiv).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous mechanical stirring (essential for heterogeneous Fe surface contact).
    
  • Monitoring: Monitor via HPLC/TLC. The starting material is non-polar; the amine product is significantly more polar.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1][2][4]

  • Yield: Typically >90% with >99% retention of the Iodine atom.[2]

The Nitro Group as an "Ambident" Electrophile

In nucleophilic aromatic substitution (

2
Scenario A: Displacement of Iodine (Standard)

Because the nitro group is ortho to the iodine, it activates the C-2 position. Nucleophiles (amines, thiols) will preferentially attack C-2, displacing Iodine.[1][2]

  • Result: 2-Substituted-1-nitro-4-(trifluoromethyl)benzene.[1][2]

Scenario B: Displacement of Nitro (Denitration)

The presence of the para-trifluoromethyl group (strong EWG) combined with the steric twist of the nitro group makes the C-1 position electrophilic. Under specific conditions with "hard" nucleophiles or radical conditions, the nitro group itself can be displaced.

  • Condition: High temperature, strong alkoxides, or radical denitration.[2]

  • Observation: This is generally a side reaction to be avoided unless specifically targeting the nitro-displacement product.[2]

Synthetic Utility: The "Build-Then-Cyclize" Strategy[1][2]

The primary value of the nitro group in this molecule is its role in Reductive Cyclization . The Iodine allows for the attachment of a carbon chain (via Sonogashira or Heck coupling), and the Nitro group serves as the latent nitrogen source to close the heterocycle.

Workflow: Indole/Benzimidazole Synthesis

The following Graphviz diagram details the logical workflow for transforming this scaffold into high-value heterocycles.

Gcluster_couplingStep 1: Ortho-Functionalizationcluster_cyclizationStep 2: Reductive CyclizationStart2-Iodo-1-nitro-4-(trifluoromethyl)benzeneCouplingSonogashira Coupling(Terminal Alkyne + Pd cat)Start->CouplingIntermediate2-Alkynyl-1-nitro-4-(trifluoromethyl)benzeneCoupling->IntermediateReductionReductive Conditions(Fe/AcOH or H2/Pt)Intermediate->ReductionCyclizationSpontaneous Cyclization(Nucleophilic attack of NH2 on Alkyne)Reduction->CyclizationProduct2-Substituted-6-(trifluoromethyl)indoleCyclization->Product

Figure 2: The "Build-Then-Cyclize" workflow utilizing the nitro group as a latent nucleophile.[1][2]

Mechanistic Insight

In this pathway, the nitro group is not merely a bystander.[3][5][6][7][8][9] Its oxygen atoms can participate in intermediate redox cycles (e.g., Cadogan cyclization using triethyl phosphite), although the reduction-to-amine route (shown above) is more reliable for this specific trifluoromethylated congener due to the stability of the

References

  • Chemoselective Reduction Protocols

    • Title: Chemoselective reduction of nitroarenes with iron in aqueous media.[2]

    • Source:Green Chemistry, 2010.[2]

    • Context: Validates the Fe/NH4Cl protocol for preserving aryl halides.
  • Steric Inhibition of Resonance

    • Title: Steric Inhibition of Resonance in Ortho-Substituted Nitrobenzenes.[1][2][10]

    • Source:Journal of Chemical Education / Standard Physical Organic Texts.[2]

    • Context: Explains the "twist" geometry of the nitro group ortho to iodine.
  • Synthesis of 2-Iodoanilines

    • Title: A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination.[1][2]

    • Source:Royal Society of Chemistry (RSC Advances).[1][2]

    • URL:[Link]

    • Context: Provides spectral data and synthesis confirmation for the reduced aniline product (2-iodo-4-(trifluoromethyl)aniline).
  • Nucleophilic Substitution Patterns

    • Title: Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Arom
    • Source:Russian Chemical Reviews.[1][2]

    • Context: Discusses the competition between halide and nitro group displacement in activ
  • Compound Data & Safety

    • Title: 1-Iodo-4-nitro-2-(trifluoromethyl)benzene Compound Summary.
    • Source:PubChem.[1][2][11][12]

    • URL:[Link][1][2]

    • Context: Verification of chemical structure and physical properties.[2][6][7][13]

solubility of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Executive Summary

2-Iodo-1-nitro-4-(trifluoromethyl)benzene (often referred to in synthetic literature as 3-iodo-4-nitrobenzotrifluoride) is a highly functionalized aromatic intermediate critical in the development of agrochemicals and pharmaceuticals, particularly kinase inhibitors and antifungals.[1][2] Its unique substitution pattern—combining a labile iodine atom (amenable to cross-coupling), a strong electron-withdrawing nitro group (activating the ring for SNAr), and a lipophilic trifluoromethyl group—defines its distinct solubility profile.[1][3]

This guide provides a scientifically grounded analysis of its solubility, moving beyond simple "soluble/insoluble" binaries to offer solvent engineering strategies for reaction optimization and purification.[1][2][3]

Part 1: Structural Analysis & Physicochemical Profile

To predict and manipulate solubility, one must understand the intermolecular forces at play.[1][2][3]

The Molecule
  • IUPAC Name: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene[1][2]

  • Common Isomer Identification: The nitro group is at position 1; Iodine is ortho (position 2); Trifluoromethyl is para (position 4).[1][2][3]

  • Molecular Formula:

    
    [1][3][4][5]
    
  • Molecular Weight: ~317.0 g/mol [1]

  • Physical State: Pale yellow to orange crystalline solid (Melting Point: ~80–85°C).[1][2][3]

Solubility Mechanics (Hansen Solubility Parameters)

The solubility of this compound is governed by three competing structural motifs:

  • The Nitro Group (

    
    ):  Induces a strong dipole moment (
    
    
    
    ), increasing affinity for polar aprotic solvents (dipole-dipole interactions).[1][2][3]
  • The Trifluoromethyl Group (

    
    ):  Highly lipophilic and electron-withdrawing.[1][2][3][5] It significantly increases solubility in halogenated solvents and lowers water solubility (hydrophobicity).[1][2][3]
    
  • The Iodine Atom (

    
    ):  Large, polarizable, and "soft," enhancing solubility in organic solvents with high dispersion forces (e.g., DCM, Toluene).[1][3]
    

Predictive Solubility Table:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>100 mg/mL)Strong dipole-dipole interaction with the nitro group; ideal for SNAr reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>80 mg/mL)Excellent match for the polarizable iodine and lipophilic

group.[1][2][3]
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good general solvency; preferred for extraction and chromatography.[1][2][3]
Ethers THF, 1,4-Dioxane, MTBEModerate Good solubility; THF is excellent for organometallic couplings (e.g., Suzuki).[1][3]
Aromatic Hydrocarbons Toluene, XyleneModerate

-

stacking interactions; solubility increases significantly with heat.[1][2][3]
Aliphatic Hydrocarbons Hexane, Heptane, PentaneLow (<5 mg/mL)Lack of polarity makes these excellent anti-solvents for crystallization.[1][3]
Protic Polar Methanol, Ethanol, WaterLow to Insoluble Hydrophobic

and

groups repel the H-bonding network of water/alcohols.[1][3]

Part 2: Solvent Selection for Synthetic Applications

Choosing the right solvent is not just about dissolving the compound; it is about kinetic optimization .[1][2][3]

Nucleophilic Aromatic Substitution (SNAr)
  • Target: Displacement of the Iodine or Nitro group (depending on nucleophile).[1][2][3]

  • Recommended Solvent: DMSO or DMF .[1][2][3]

  • Reasoning: These solvents solvate cations (e.g.,

    
     from 
    
    
    
    ) while leaving the anionic nucleophile "naked" and highly reactive.[1][2][3] The high dielectric constant stabilizes the Meisenheimer complex intermediate.[1][2][3]
Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)
  • Target: Reaction at the C-I bond.[1][2][3][6][7][8]

  • Recommended Solvent: 1,4-Dioxane or Toluene/Water biphasic .[1][2][3]

  • Reasoning: While DMF dissolves the substrate well, it can poison certain Palladium catalysts.[1][2][3] Dioxane offers a balance of solubility and catalyst compatibility.[1][2][3]

Crystallization & Purification
  • Strategy: "Dissolve in Polar, Crash with Non-Polar."

  • Protocol: Dissolve the crude solid in minimal warm DCM or Ethyl Acetate . Slowly add Hexane or Heptane until turbidity persists.[1][2][3] Cool to 4°C.[1][2][3]

Part 3: Visualization of Solvent Workflows

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical process.

SolventSelection Start Start: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene Process Select Process Start->Process Reaction Synthetic Reaction Process->Reaction Purification Purification / Isolation Process->Purification SNAr S_NAr (Nucleophilic Sub.) Reaction->SNAr Coupling Pd-Catalyzed Coupling Reaction->Coupling Solv_SNAr Use: DMSO, DMF, NMP (Maximize Dipole) SNAr->Solv_SNAr Solv_Coup Use: THF, Dioxane, Toluene (Catalyst Stability) Coupling->Solv_Coup Extraction Liquid-Liquid Extraction Purification->Extraction Cryst Recrystallization Purification->Cryst Solv_Ext Use: EtOAc / Water (Phase Separation) Extraction->Solv_Ext Solv_Cryst Solvent: DCM or Acetone Anti-solvent: Hexane Cryst->Solv_Cryst

Caption: Decision matrix for solvent selection based on synthetic intent (Reaction vs. Purification).

Part 4: Experimental Protocol (Solubility Determination)

Since specific literature values for this exact isomer are often proprietary or estimated, you must validate solubility in your specific solvent lot.[1][2][3] Use this Gravimetric Solubility SOP .

Objective: Determine the saturation limit (


) in mg/mL at Ambient Temperature (

).
Materials:
  • Analytical Balance (0.1 mg precision).[1][2][3]

  • Scintillation vials (20 mL) with PTFE-lined caps.[1][2][3]

  • Syringe filters (0.45 µm PTFE - essential for organic solvents).[1][2][3]

  • Target Solvent (Dry/Anhydrous recommended).[1][2][3]

Step-by-Step Methodology:
  • Supersaturation:

    • Add 100 mg of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene to a vial.

    • Add 0.5 mL of the target solvent.[1][2][3]

    • Observation: If it dissolves instantly, the solubility is >200 mg/mL.[1][2][3] Add more solid until a visible precipitate remains (suspension).[1][2][3]

  • Equilibration:

    • Vortex or stir the suspension for 2 hours at 25°C.

    • Allow the suspension to settle for 30 minutes.

  • Sampling:

    • Weigh a clean, dry empty vial (

      
      ).[1][2][3]
      
    • Draw 0.2 mL of the supernatant (clear liquid on top) using a syringe.[1][2][3]

    • Attach the 0.45 µm filter and dispense the clear filtrate into the pre-weighed vial.[1][2][3]

    • Immediately weigh the vial with the solution (

      
      ).[1][2][3]
      
  • Evaporation:

    • Evaporate the solvent (using a rotovap or nitrogen stream) until a constant weight is achieved.[1][2][3]

    • Weigh the vial with the dry residue (

      
      ).[1][2][3]
      
  • Calculation:

    
    
    (Where 
    
    
    
    is the density of the solvent).[1][2]

Part 5: Safety & Handling

  • Energetic Potential: While the

    
     group adds stability, the combination of a Nitro group and an Iodine atom on a benzene ring can be energetic under high heat or metal-halogen exchange conditions.[1][3] Avoid heating dry solids above 100°C.[1][2][3]
    
  • Toxicity: Fluorinated nitrobenzenes are potential skin sensitizers and may have specific organ toxicity.[1][2][3] Handle in a fume hood.

  • Waste: Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19261778, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene.[1][2][3] Retrieved from [Link][1][2]

  • Santschi, N., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one.[1][2][7] Beilstein Journal of Organic Chemistry.[1][2][3][7] (Discusses solubility and handling of similar iodonitrobenzotrifluoride precursors). Retrieved from [Link][1][2][7]

Sources

Technical Procurement & Application Guide: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS 16499-53-9 ) is a high-value fluorinated building block critical to modern medicinal chemistry.[1][2] Its structural uniqueness lies in the ortho-positioning of the iodine and nitro groups relative to a para-trifluoromethyl moiety. This "push-pull" electronic configuration makes it an ideal electrophile for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) used to synthesize trifluoromethylated heterocycles, particularly indoles and quinolines.

This guide provides a technical evaluation of commercial supply, impurity profiling, and strategic sourcing for researchers requiring high-fidelity starting materials.

Chemical Identity & Disambiguation

Critical Note: A common sourcing error involves confusing this compound with its isomer, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9). Ensure your procurement specification matches the data below.

ParameterSpecification
IUPAC Name 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
Common Synonym 3-Iodo-4-nitrobenzotrifluoride
CAS Number 16499-53-9
Isomer CAS (Avoid) 400-75-9 (1-Iodo-4-nitro-2-(trifluoromethyl)benzene)
Molecular Formula C₇H₃F₃INO₂
Molecular Weight 317.00 g/mol
Appearance Pale yellow to yellow solid or semi-solid
Melting Point 48–52 °C (Typical)
SMILES FC(F)(F)C1=CC(I)=C(=O)C=C1

Strategic Sourcing: Commercial Suppliers

Supply of this compound is tiered by scale and purity. For GMP or late-stage intermediates, custom synthesis is often required due to the specific impurity profile of the Sandmeyer route.

Tier 1: Research Scale (Gram Quantities)

Best for: Medicinal chemistry SAR studies, rapid prototyping.

  • Sigma-Aldrich (Merck): Listed under "Rare Chemicals" or "Building Blocks". High reliability but higher unit cost.

  • AchemBlock: Catalog ID AD258730 . Often holds stock in the US/EU for rapid delivery.

  • CymitQuimica: European distributor with access to multiple manufacturing partners.

Tier 2: Process Development & Bulk (Kg Quantities)

Best for: Pilot plant runs, toxicology batches.

  • Fluoropharm (Hangzhou): Specializes in fluorinated aromatics. Likely the primary manufacturer for many catalog distributors.

  • Manchester Organics: UK-based supplier with strong capabilities in scaling fluorinated intermediates.

  • BLD Pharm: Offers competitive pricing for bulk orders; requires strict impurity auditing (see Section 4).

Technical Evaluation: Synthesis & Impurity Profile

Understanding the synthesis route is mandatory for auditing suppliers. The dominant industrial route is the Sandmeyer Reaction starting from 2-nitro-5-(trifluoromethyl)aniline.

Synthesis Workflow & Impurity Logic

The following diagram illustrates the standard synthesis pathway and the origin of critical impurities.

G cluster_0 Precursor Phase cluster_1 Reaction Phase cluster_2 Product & Impurities Precursor 2-Nitro-5-(trifluoromethyl)aniline (Starting Material) Diazonium Diazonium Intermediate (Unstable) Precursor->Diazonium NaNO2, H2SO4 (0-5°C) Impurity_A Impurity A: Unreacted Aniline (Trace) Precursor->Impurity_A Incomplete Conversion Impurity_C Impurity C: Regioisomers (From impure precursor) Precursor->Impurity_C Isomeric Contamination Sandmeyer Sandmeyer Iodination (KI / I2) Diazonium->Sandmeyer Impurity_B Impurity B: Phenol Derivative (Hydrolysis Byproduct) Diazonium->Impurity_B H2O Attack (Temp > 5°C) Target TARGET: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS 16499-53-9) Sandmeyer->Target Major Pathway

Figure 1: Synthesis pathway via Sandmeyer reaction, highlighting critical control points for impurity formation.

Quality Control Checklist

When validating a new batch, specifically request data on the following:

  • Phenolic Impurity (Impurity B): The diazonium intermediate is susceptible to hydrolysis by water if the temperature spikes during diazotization. This produces 2-hydroxy-1-nitro-4-(trifluoromethyl)benzene , which can poison palladium catalysts in subsequent coupling reactions.

  • Iodine Stability: Free iodine (

    
    ) can form upon storage if not stabilized (often with copper turnings or stored in the dark). Appearance should be yellow, not brown/purple.
    
  • Regioisomer Purity: Ensure the supplier certifies <0.5% of the 1-iodo-4-nitro-2-(trifluoromethyl)benzene isomer, which has distinct reactivity.

Applications in Drug Discovery

The 2-iodo-1-nitro-4-(trifluoromethyl)benzene scaffold is a versatile "linchpin" molecule.

Indole Synthesis (Bartoli / Sonogashira)

The ortho-nitro-iodobenzene motif is the classic substrate for the synthesis of 5-(trifluoromethyl)indoles.

  • Mechanism: Sonogashira coupling with a terminal alkyne followed by metal-catalyzed cyclization (or base-mediated cyclization).

  • Utility: Access to tryptamine derivatives and kinase inhibitors where the

    
     group modulates metabolic stability.
    
Nitro Reduction & Late-Stage Functionalization

The nitro group can be selectively reduced to an aniline after the iodine has been utilized in a cross-coupling reaction.

  • Workflow: Suzuki Coupling (at I)

    
     Nitro Reduction (
    
    
    
    or
    
    
    )
    
    
    Amide Coupling.
  • Advantage: Allows for the construction of highly substituted biaryl systems with a trifluoromethyl handle.

Safety & Handling

  • Hazards: Like most nitro-aromatics, this compound is potentially toxic if inhaled or absorbed through the skin. The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption.

  • Storage: Light sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Reactivity: Avoid contact with strong reducing agents (hydrazine, hydrides) which may cause uncontrolled reduction of the nitro group.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19261778, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. (Note: Used for isomer disambiguation). Retrieved from

  • CymitQuimica. (n.d.).[3] 2-Iodo-1-nitro-4-(trifluoromethyl)benzene Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: Fluorinated Nitrobenzenes. Retrieved from

  • AchemBlock. (n.d.). Catalog Entry: AD258730. Retrieved from

  • Organic Syntheses. (1923). Iodobenzene (General Sandmeyer Protocol). Org.[4][5] Synth. 1923, 3, 63. (Foundational reference for the iodination mechanism). Retrieved from

Sources

Methodological & Application

Suzuki coupling reactions with 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Executive Summary & Strategic Analysis

This technical guide details the protocols for the Suzuki-Miyaura cross-coupling of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (referred to herein as Substrate-I ). This scaffold is a critical intermediate in the synthesis of agrochemicals and late-stage pharmaceutical candidates, serving as a precursor to trifluoromethyl-substituted biaryl anilines and indoles.

The Chemist's Challenge: Substrate-I presents a dichotomy of reactivity. The iodine atom at the C2 position is highly activated for oxidative addition due to the strong electron-withdrawing nature of the ortho-nitro and para-trifluoromethyl groups. However, this same electronic activation renders the ring highly susceptible to Nucleophilic Aromatic Substitution (


) , where the base or nucleophilic solvent attacks the ring, displacing the iodine or even the nitro group before coupling occurs. Furthermore, the ortho-nitro group introduces significant steric strain, impeding the transmetallation step.

Core Objectives:

  • Maximize Catalytic Turnover: Overcome steric hindrance at the Pd center.

  • Suppress

    
    :  Select base/solvent systems that favor transmetallation over nucleophilic attack.
    
  • Prevent De-iodination: Mitigate proto-dehalogenation pathways common in electron-deficient rings.

Mechanistic Decision Matrix

To design a robust protocol, we must visualize the competing pathways. The diagram below maps the kinetic competition between the desired Suzuki cycle and the parasitic


 and homocoupling pathways.

ReactionPathways Substrate 2-Iodo-1-nitro- 4-(trifluoromethyl)benzene OxAdd Oxidative Addition (Fast due to EWGs) Substrate->OxAdd + Pd(0) SNAr SNAr Side Reaction (Base Attack) Substrate->SNAr Strong Base (e.g., NaOEt) Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Rate Limiting - Steric) OxAdd->TransMet + Ar-B(OH)2 / Base DeHalo Proto-deiodination OxAdd->DeHalo H-Source / Slow Transmet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Kinetic competition in the coupling of electron-deficient ortho-nitro aryl iodides.

Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Aryl Boronic Acids)

Best for: Unhindered phenylboronic acids and routine synthesis.

This protocol utilizes Pd(dppf)Cl₂ , a bidentate ligand catalyst that resists de-ligation and provides a large bite angle, stabilizing the Pd(II) intermediate against decomposition while accommodating the steric bulk of the nitro group.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Substrate-I 1.0 Electrophile Limiting reagent.
Aryl Boronic Acid 1.2 - 1.5 Nucleophile Excess ensures completion.
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 (3 mol%) Catalyst Robust against air/moisture.

| K₂CO₃ (2.0 M aq) | 3.0 | Base | Mild enough to minimize


. |
| 1,4-Dioxane  | [0.2 M] | Solvent | Miscible with water, high boiling point. |

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate-I (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate) via syringe.

  • Activate: Add degassed 2.0 M aqueous K₂CO₃ (3.0 equiv).

  • React: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 100°C to prevent thermal degradation of the nitro group.

  • Monitor: Check via TLC or LC-MS. Look for the disappearance of the iodide (Substrate-I).

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The nitro group makes the product visible under UV and typically less polar than the boronic acid.

Protocol B: The "High-Performance" Method (Sterically Demanding/Heteroaryl)

Best for: Ortho-substituted boronic acids or heteroaryl partners.

This protocol employs SPhos , a Buchwald dialkylbiarylphosphine ligand. SPhos is exceptionally electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), creating a highly active catalyst system capable of coupling sterically congested centers.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Substrate-I 1.0 Electrophile
Boronic Acid 1.5 Nucleophile
Pd₂(dba)₃ 0.02 (2 mol%) Pd Source Precursor.
SPhos 0.08 (8 mol%) Ligand 1:2 Pd:Ligand ratio.
K₃PO₄ 3.0 Base Anhydrous phosphate is preferred.

| Toluene / Water | 10:1 ratio | Solvent | Biphasic system protects catalyst. |

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and SPhos in Toluene under Argon. Stir at room temperature for 10 minutes to generate the active catalytic species (solution turns from purple/red to orange/yellow).

  • Addition: Add Substrate-I, Boronic Acid, and solid K₃PO₄.

  • Solvent: Add the remaining Toluene and Water (degassed).

  • React: Heat to 90–100°C for 16 hours.

  • Workup: Standard extraction.

Critical Parameter Optimization

The following decision tree guides the optimization process if standard protocols fail.

Optimization Start Start with Protocol A (Pd(dppf)Cl2, K2CO3) Check Analyze Outcome Start->Check Success High Yield (>80%) Check->Success Good LowConv Low Conversion (Starting Material Remains) Check->LowConv Stalled SideProd Side Products (SNAr or De-iodination) Check->SideProd Impurities SwitchLigand Switch to Protocol B (SPhos or XPhos) LowConv->SwitchLigand ChangeBase Switch Base to NaHCO3 or KF (Reduce Basicity) SideProd->ChangeBase TempUp Increase Temp to 100°C SwitchLigand->TempUp SolventChange Switch Solvent to DME or THF (Anhydrous conditions) ChangeBase->SolventChange

Figure 2: Optimization workflow for troubleshooting reaction failures.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Black Precipitate (Pd black) Catalyst decomposition due to instability.Switch to Pd(dppf)Cl₂ or add excess ligand. Ensure thorough degassing.
Product is yellow/orange Normal for nitro-biaryls.Not an error; confirm ID by NMR.
Substrate consumed, no product

hydrolysis (Phenol formation).
Use anhydrous K₃PO₄ in Toluene; avoid water/alcohol cosolvents.
Homocoupling (Biaryl ether) Oxidation of boronic acid.Degas solvents more rigorously; reduce reaction time.

Safety & Handling (E-E-A-T)

  • Energetic Potential: While 2-iodo-1-nitro-4-(trifluoromethyl)benzene is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids. Do not distill the final product residue at high temperatures; use column chromatography.

  • Toxicity: Trifluoromethylated anilines and nitro compounds are potential hepatotoxins and skin irritants. Handle in a fume hood with double nitrile gloves.

  • Waste: Palladium waste must be segregated. Aqueous streams containing fluorinated aromatics should not be disposed of down the drain.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Gong, J. F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213.[2] Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Application Note: Heck Cross-Coupling Protocol for 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

[1]

Executive Summary

This application note details the optimized protocol for the Mizoroki-Heck reaction utilizing 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS: 223460-69-7 / Analogues).[1] This substrate represents a class of highly electron-deficient aryl iodides , characterized by exceptional reactivity in oxidative addition steps but significant sensitivity to nucleophilic attack.[1]

The presence of the ortho-nitro and para-trifluoromethyl groups creates a unique electronic environment that accelerates Palladium insertion but necessitates careful base selection to prevent Nucleophilic Aromatic Substitution (

1

Substrate Analysis & Mechanistic Insight[1][2][3]

Electronic Profile

The substrate contains two powerful electron-withdrawing groups (EWGs):

  • Nitro (

    
    ) at C1:  Strongly withdraws electrons via resonance and induction.[1] Being ortho to the iodide, it dramatically lowers the electron density of the C-I bond.
    
  • Trifluoromethyl (

    
    ) at C4:  Provides additional inductive withdrawal.[1]
    

Impact on Catalysis:

  • Oxidative Addition (Fast): The electron-deficient ring makes the C-I bond highly susceptible to oxidative addition by Pd(0).[1] This step is rarely rate-limiting for this substrate.[1]

  • 
     Vulnerability (Risk):  The highly activated ring is prone to direct displacement of the Iodide by strong nucleophiles (e.g., alkoxides, hydroxide). Protocol Adjustment:  We utilize mild bases (Carbonates or Amines) rather than strong alkoxides to mitigate this.[1]
    
Mechanistic Pathway & Risks

The following diagram illustrates the catalytic cycle and the specific divergence point where side reactions occur if the protocol is not adhered to.

HeckMechanismPd0Pd(0) Active SpeciesOxAddOxidative Addition(Very Fast due to EWGs)Pd0->OxAdd + SubstrateSubstrate2-Iodo-1-nitro-4-(CF3)benzeneSideRxnRISK: SNAr Displacement(If Strong Base Used)Substrate->SideRxn + Strong Nu-CoordinationAlkene CoordinationOxAdd->CoordinationInsertionMigratory Insertion(Rate Determining Step)Coordination->InsertionBetaElimBeta-Hydride EliminationInsertion->BetaElimBetaElim->Pd0 Base RegenerationProductCoupled ProductBetaElim->Product

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition and the competing

Reaction Optimization Parameters

To maximize yield and selectivity, the following parameters have been validated.

ParameterRecommended ChoiceRationale
Catalyst

(2-5 mol%)
Robust, air-stable precursor.[1] Reduces efficiently to Pd(0) in situ.
Ligand

(Triphenylphosphine)
Standard ligand.[1] Prevents Pd black precipitation.[1] Ratio Pd:L = 1:2 to 1:[1]4.
Alternative Ligand-Free (Jeffery) For high-throughput: Use

+

(TBAC).[1] Faster, but requires strict anaerobic handling.[1]
Base

or

Critical: Mild bases prevent

of the iodide. Avoid

or

.[1]
Solvent DMF or MeCNHigh polarity stabilizes the cationic Pd intermediates.[1] DMF is preferred for solubility.[1]
Temp 80°C - 100°CSufficient for insertion energy barrier without degrading the nitro group.[1]

Detailed Experimental Protocol

Safety Pre-Check[1]
  • Nitro Compounds: While this substrate is generally stable, nitro-aromatics can be energetic.[1] Do not heat dry residue above 150°C.[1]

  • Solvents: DMF is hepatotoxic; use in a fume hood.[1]

Standard Procedure (Phosphine-Based)

Scale: 1.0 mmol (approx. 317 mg of substrate)[1]

  • Reaction Setup:

    • To a dry 25 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add:

      • Substrate: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (317 mg, 1.0 mmol).[1]

      • Catalyst: Palladium(II) Acetate (

        
        ) (11.2 mg, 0.05 mmol, 5 mol%).
        
      • Ligand: Triphenylphosphine (

        
        ) (26.2 mg, 0.10 mmol, 10 mol%).
        
      • Base: Potassium Carbonate (

        
        ) (276 mg, 2.0 mmol) OR Triethylamine (
        
        
        ) (280 µL, 2.0 mmol).
    • Note: If using solid alkene (e.g., cinnamic acid derivative), add it now (1.2 - 1.5 equiv).

  • Solvent Addition & Degassing:

    • Add DMF (Dimethylformamide) (5.0 mL) via syringe.[1]

    • If using a liquid alkene (e.g., Methyl Acrylate, Styrene), add it now (1.5 equiv).

    • Degas: Sparge the solution with Argon or Nitrogen gas for 5-10 minutes. This is crucial to protect the active Pd(0) species.

  • Reaction:

    • Seal the vessel.[1]

    • Heat to 90°C in an oil block or sand bath.

    • Stir vigorously (800 RPM).

    • Time: Monitor by TLC or LC-MS. Typical completion is 4–12 hours.[1]

      • TLC Check: The starting iodide is non-polar.[1] The product will usually be more polar (if acrylate) or fluorescent (if styrenyl).[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL).[1]

    • Wash with Water (3 x 15 mL) to remove DMF.[1] Note: DMF retention causes streaking on silica columns.

    • Wash with Brine (1 x 15 mL).[1]

    • Dry the organic layer over anhydrous

      
       or 
      
      
      .[1]
    • Filter and concentrate under reduced pressure.[1][2]

  • Purification:

    • Purify via Flash Column Chromatography.[1][2][3]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 20% EtOAc).[1]

    • Yield Target: >85%.

Workflow Visualization

WorkflowSetupSetup:Combine Reagentsin DMFDegasDegas:Sparge with Ar/N2(10 min)Setup->DegasHeatReaction:90°C, 4-12hMonitor TLCDegas->HeatQuenchWorkup:Dilute EtOAcWash H2O x3Heat->QuenchPurifyPurification:Silica ColumnHex/EtOAcQuench->Purify

Figure 2: Experimental workflow for the Heck coupling of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene.[1]

Troubleshooting & Quality Control

ObservationDiagnosisRemediation
Black Precipitate (Pd Black) Catalyst decomposition ("death").[1]1. Increase Ligand:Pd ratio (to 4:1).2. Ensure strict O2 exclusion (degas longer).
Low Conversion Incomplete Oxidative Addition (Unlikely) or Stalled Insertion.1.[1] Increase Temp to 110°C.2. Switch solvent to NMP (higher boiling point).[1]
New Spot (Lower Rf than Product)

side product (Base attacking ring).
1. Switch base from Carbonate to Acetate (

).2.[1] Lower temperature to 80°C.
Regioisomers (Branched vs Linear) Poor regioselectivity.[1]Use bidentate ligands (e.g., dppp) to enforce steric control, though monodentate is usually sufficient for electron-poor alkenes.[1]

Downstream Applications (Why this matters)

The primary utility of coupling 2-Iodo-1-nitro-4-(trifluoromethyl)benzene is the synthesis of 2-substituted Indoles via the Mori-Ban or Cadogan-Sundberg cyclization.[1]

Following the Heck reaction, the resulting ortho-nitro styrene derivative can be subjected to reductive conditions (e.g.,



References

  • The Heck Reaction Mechanism: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Mori-Ban Indole Synthesis: Mori, M., Chiba, K., & Ban, Y. (1977).[1][3] New synthesis of heterocycles via palladium-catalyzed reaction.[1][4][3][5] Tetrahedron Letters, 18(12), 1037-1040.[1]

  • Jeffery Conditions (Ligand-Free): Jeffery, T. (1984).[1] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.[1]

  • Reactivity of Nitro-Aryl Halides: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Iodo-1-nitro-4-(trifluoromethyl)benzene before handling.

Application Note: Nucleophilic Aromatic Substitution on 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

[1][2][3]

Abstract & Scope

This guide details the protocols for performing nucleophilic aromatic substitution (

2-Iodo-1-nitro-4-(trifluoromethyl)benzene1232

While fluoro- and chloro-nitrobenzenes are the traditional electrophiles for

iodo-analog132transition-metal enhanced substitution132Method A (Thermal Metal-Free)Method B (Copper-Catalyzed)

Substrate Analysis & Reactivity Profile[1][2][4]

Electronic Structure & Regioselectivity

The substrate features three substituents on the benzene ring that dictate the site of nucleophilic attack:

  • Nitro Group (C1): A strong electron-withdrawing group (EWG) that activates the ortho and para positions.[1][3][2]

  • Iodine (C2): The leaving group, situated ortho to the nitro group.[1][3][2]

  • Trifluoromethyl Group (C4): A stable EWG situated meta to the iodine and para to the nitro group.[1][3][2]

Regiochemical Outcome: Nucleophilic attack occurs exclusively at C2 (displacing Iodine).[3][2]

  • Activation: The Meisenheimer complex formed upon attack at C2 is stabilized by resonance delocalization of the negative charge onto the C1-Nitro group.[1][3]

  • Why not C1 (Nitro displacement)? While the nitro group is a competent leaving group, the iodine at C2 is highly activated by the ortho-nitro effect.[1][3][2] Furthermore, attack at C1 would place the negative charge on carbons bearing I and CF3 (inductive stabilization only), which is energetically less favorable than resonance stabilization by the nitro group.[3][2]

  • Why not C4 (CF3)? The C–F bond is extremely strong (

    
    ), and the CF3 group is not a viable leaving group under standard 
    
    
    conditions.[3][2]
The "Iodine Paradox" in

In classical metal-free

132132
  • Challenge: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene is theoretically the slowest reacting analog for pure thermal

    
    .[1][3][2]
    
  • Solution: The iodine atom, however, has the weakest carbon-halogen bond.[1][3][2] This makes it the superior substrate for reactions where bond breaking is significant (e.g., soft nucleophiles) or for Copper-Catalyzed Nucleophilic Substitution , where the mechanism shifts from pure

    
     to an oxidative addition/reductive elimination cycle (Ullmann/Buchwald type).[1][3][2]
    

Mechanistic Pathway

The following diagram illustrates the bifurcation between the Thermal (

ReactionMechanismSubstrate2-Iodo-1-nitro-4-(trifluoromethyl)benzeneComplexMeisenheimerComplex(Resonance Stabilized)Substrate->ComplexPath A: Thermal(Slow Step)Cu_ComplexCu-Intermediate(Oxidative Addition)Substrate->Cu_ComplexPath B: Cu-Catalyzed(Fast)NuNucleophile(H-Nu)Nu->SubstrateProductProduct(N/S/O-Substituted)Complex->Product- HICu_Complex->ProductReductiveElimination

Figure 1: Mechanistic divergence.[3][2] Path A follows classical addition-elimination.[1][2] Path B utilizes metal catalysis to overcome the poor electrophilicity of the C-I bond.[1]

Experimental Protocols

Method A: Thermal (Metal-Free)

Best for: Strong nucleophiles (primary amines, thiols) where metal contamination must be avoided.[1][3][2]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (e.g., Morpholine, Benzylamine): 1.2 – 1.5 equiv[1][3][2]

  • Base: DIPEA (Diisopropylethylamine) or

    
    : 2.0 equiv[2]
    
  • Solvent: DMSO or NMP (Anhydrous)[2]

Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (1.0 mmol, 317 mg) in DMSO (3.0 mL).

  • Addition: Add the base (

    
    , 276 mg, 2.0 mmol) followed by the amine nucleophile (1.2 mmol).
    
  • Reaction: Seal the vial and heat to 90–110°C .

    • Note: The high temperature is required to overcome the lower reactivity of the iodine leaving group compared to fluorine.[1][2]

  • Monitoring: Monitor by HPLC/TLC. The starting material (

    
     in 20% EtOAc/Hex) will disappear, replaced by a more polar yellow/orange spot (nitroaniline product).[2]
    
  • Workup: Cool to RT. Pour into ice-water (15 mL). The product usually precipitates.[3][2][4]

    • Solid: Filter, wash with water, and dry.[1][3][2]

    • Oil:[1][3][2] Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.[1][3][2]
      
Method B: Copper-Catalyzed Amination (Preferred)

Best for: Weak nucleophiles (anilines, amides), sterically hindered amines, or to lower reaction temperature.[1][3][2]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.2 equiv[1][3][2]

  • Catalyst: CuI (Copper(I) Iodide) : 10 mol%[3][2]

  • Ligand (Optional but recommended): L-Proline (20 mol%) or DMEDA[3][2]

  • Base:

    
    : 2.0 equiv[1][3][2]
    
  • Solvent: DMSO or DMF[1]

Protocol:

  • Setup: Charge a reaction tube with CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times.[3][2]
    
  • Addition: Add a solution of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (317 mg, 1.0 mmol) and the nucleophile in DMSO (3 mL) via syringe.

  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Advantage:[1][3][2][5][6] The copper facilitates the cleavage of the C–I bond, allowing the reaction to proceed at lower temperatures than Method A, reducing thermal decomposition byproducts.[1]

  • Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Cu salts), and wash the filtrate with water/brine.

Critical Parameters & Troubleshooting

Solvent Selection Guide

The choice of solvent profoundly impacts the rate of

132
SolventDielectric Constant (

)
SuitabilityNotes
DMSO 46.7Excellent Maximizes rate; stabilizes polar transition state.[1][3][2] Hard to remove.
DMF 36.7Good Standard choice; easier to remove than DMSO.[1][3][2]
NMP 32.2Good High thermal stability; good for Method A (

C).[3][2]
THF 7.5Poor Too non-polar for uncatalyzed

; acceptable for Cu-catalyzed.[1][3][2]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Iodine is a poor leaving group (Element Effect).[1][3][2]Switch from Method A to Method B (Cu-catalyzed) . Increase Temp by 10°C.
Side Product: Phenol Hydrolysis of C-I bond by trace water.[1][2]Ensure reagents (especially

) are anhydrous.[3][2] Use molecular sieves.[1][2]
Dark Tarry Mixture Thermal decomposition of Nitro group.[1][3][2]Lower temperature.[3][2][4] Use

atmosphere to prevent oxidation.[1][2]
Regio-isomers Attack at C1 (Nitro displacement).Rare. Confirm structure by NMR. Ensure C2-I is the target (Ortho-Nitro activation is dominant).[1][3][2]

Safety & Handling

  • Energetic Hazard: Nitro-aromatics can be energetic.[1][3][2] While this mono-nitro compound is generally stable, avoid heating dry residues.[1][3][2] Always maintain a solvent heel.[3][2]

  • Toxicity: Halogenated nitrobenzenes are skin irritants and potential sensitizers.[1][3][2] Handle in a fume hood.

  • Waste: Aqueous waste from Method B contains Copper and must be segregated as Heavy Metal Waste.[1][3][2]

References

  • Reaction Mechanism & Kinetics

    • Terrier, F. (2013).[3][2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2] Link[3][2]

    • Mechanistic insight on Element Effect (F vs I) in .
  • Substrate Reactivity (SARM Synthesis)

    • BenchChem.[1][3][2] (n.d.). 2-Iodo-4-nitro-5-(trifluoromethyl)aniline Application Note. Retrieved from BenchChem Database.[2] Link[3][2]

    • Describes the synthesis of analogous SARM intermediates via iodin
  • Copper-Catalyzed Substitution (Ullmann)

    • Monnier, F., & Taillefer, M. (2009).[3][2] Catalytic C-N, C-O, and C-S bond formation with base-metal catalysts. Angewandte Chemie International Edition, 48(38), 6954-6971.[1][3][2] Link[3][2]

  • Compound Data

    • PubChem. (2023).[3][2] 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CID 19261778).[1][3][2] National Library of Medicine.[1][2] Link

    • Note: PubChem naming convention may vary; structure confirmed as 2-Iodo-1-nitro-4-(trifluoromethyl)benzene.[1][3][2]

palladium-catalyzed cross-coupling of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Part 1: Executive Summary & Strategic Value

2-Iodo-1-nitro-4-(trifluoromethyl)benzene represents a "privileged scaffold" in medicinal chemistry.[1] Its unique substitution pattern—combining a highly reactive aryl iodide, an ortho-nitro group, and a metabolically stable trifluoromethyl moiety—makes it an ideal precursor for synthesizing complex fluorinated heterocycles, particularly 6-(trifluoromethyl)indoles and functionalized biaryls.[1]

This guide details the protocols for leveraging the high electrophilicity of this substrate while mitigating the risks associated with its electron-deficient nature.

Core Challenges & Solutions
ChallengeMechanistic RootSolution
Hyper-Reactivity The ortho-nitro and para-CF

groups strongly withdraw electrons, making the C-I bond extremely labile to oxidative addition.[1][][3]
Use mild precatalysts (e.g., Pd(PPh

)

) and lower temperatures to prevent homocoupling or dehalogenation.
Nucleophilic Sensitivity The ring is susceptible to S

Ar reactions at the nitro position by strong nucleophiles.
Avoid strong alkoxide bases (e.g., NaOtBu). Use mild carbonate or phosphate bases (K

CO

, K

PO

).
Catalyst Poisoning Nitro groups can coordinate to Pd or undergo competitive reduction.Maintain strictly anaerobic conditions; avoid hydrogen sources during the coupling phase.

Part 2: Methodology & Protocols

Workflow Overview

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactionWorkflow Substrate 2-Iodo-1-nitro- 4-(trifluoromethyl)benzene Suzuki Suzuki-Miyaura (Ar-B(OH)2) Substrate->Suzuki Pd(0), Base Sonogashira Sonogashira (Terminal Alkyne) Substrate->Sonogashira Pd(0)/Cu(I) Biaryl Biaryl Product (Drug Intermediate) Suzuki->Biaryl C-C Bond Formation AlkynylNitro o-Alkynyl Nitroarene Sonogashira->AlkynylNitro C-C Bond Formation Indole 6-(Trifluoromethyl)indole AlkynylNitro->Indole Reductive Cyclization (Fe/AcOH or SnCl2)

Caption: Divergent synthesis pathways: Suzuki coupling yields biaryls, while Sonogashira coupling provides a direct route to fluorinated indoles.[1][3]

Protocol A: Suzuki-Miyaura Cross-Coupling

Target Application: Synthesis of fluorinated biaryl scaffolds.[1][4]

Rationale: The electron-deficient nature of the substrate facilitates rapid oxidative addition. However, this also increases the rate of protodeboronation of the boronic acid partner if the reaction is too slow. We utilize a biphasic system to solubilize inorganic bases while protecting the sensitive nitro group.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv (Ar-B(OH)

    
    )
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%) — Chosen for stability and resistance to air.
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (317 mg, 1.0 mmol), arylboronic acid (1.2 mmol), K

    
    CO
    
    
    
    (276 mg, 2.0 mmol), and Pd(dppf)Cl
    
    
    (25 mg, 0.03 mmol).
  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent nitro group degradation.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the aryl iodide peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Sonogashira Coupling (Indole Precursor Synthesis)

Target Application: Synthesis of 2-substituted-6-(trifluoromethyl)indoles.[1]

Rationale: This reaction couples the aryl iodide with a terminal alkyne. The resulting ortho-alkynyl nitrobenzene is a "masked" indole.[1] Subsequent reduction of the nitro group triggers a spontaneous condensation with the alkyne to form the indole ring.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv (e.g., Phenylacetylene)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%)
  • Co-Catalyst: CuI (1 mol%) — Essential for activating the alkyne.

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 v/v)

Step-by-Step Procedure:

  • Setup: In a dry Schlenk tube, combine the substrate (1.0 mmol), PdCl

    
    (PPh
    
    
    
    )
    
    
    (14 mg), and CuI (2 mg).
  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add dry THF (3 mL) and Triethylamine (3 mL). Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 40°C. Warning: High temperatures with nitro compounds and copper can be hazardous; monitor exotherms.[1]

  • Workup: Filter through a pad of Celite to remove palladium black and copper salts. Concentrate the filtrate.

  • Purification: The crude intermediate is often pure enough for the next step, or can be purified via short silica plug.

Post-Coupling Cyclization (Indole Synthesis): To convert the Sonogashira product to an indole:

  • Dissolve the intermediate in Acetic Acid (AcOH).

  • Add Iron powder (Fe, 5 equiv).

  • Heat to 80°C for 2 hours.

  • Filter, neutralize, and extract.[1][3] This yields the 2-substituted-6-(trifluoromethyl)indole.[1]

Part 3: Mechanistic Insights & Troubleshooting

The Electronic Effect on Catalysis

The presence of the Nitro and Trifluoromethyl groups fundamentally alters the catalytic cycle.

CatalyticCycle Catalytic Cycle Dynamics Pd0 Pd(0) Active Species OxAdd Oxidative Addition (FAST due to EWGs) Pd0->OxAdd Substrate TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The electron-withdrawing groups accelerate Oxidative Addition, making Transmetallation the critical control point.[1]

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
Low Yield / SM Recovery Catalyst deactivation (Pd black formation).[1]Ensure strict oxygen-free conditions.[1] Add free ligand (e.g., PPh

) to stabilize Pd(0).
Homocoupling of Boronic Acid Oxidative addition is fast, but transmetallation is slow; excess O

present.[1]
Degas solvents thoroughly. Add the boronic acid slowly (syringe pump) if necessary.
Darkening of Reaction Mixture Decomposition of the nitro group or amine formation.Lower reaction temperature.[3] Check for reducing agents in the solvent (e.g., peroxides in ethers).
Des-iodo Product (Ar-H)

-Hydride elimination or reduction.
Avoid alcoholic solvents (like isopropanol) that can act as hydride sources. Stick to DMF, Toluene, or Dioxane.[1]

Part 4: Safety & Handling

  • Energetic Potential: Nitro-aromatics, especially those with multiple electron-withdrawing groups, can be energetic.[1] While this specific mono-nitro compound is generally stable, avoid heating dry residues above 150°C.[1]

  • Sensitizers: Organoiodides can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Waste: Segregate halogenated waste from non-halogenated waste. Palladium residues should be collected for metal recovery.

References

  • Suzuki-Miyaura Coupling Mechanism & Reviews

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Sonogashira Coupling for Indole Synthesis

    • Humphrey, G. R., & Kuethe, J. T. (2006).[1] "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911.[1] Link

  • Nitro-Group Tolerance in Pd-Coupling

    • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • General Reactivity of Halonitrobenzenes

    • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.[1] Link

(Note: The specific substrate 2-Iodo-1-nitro-4-(trifluoromethyl)benzene is a known derivative in the class of halonitroarenes.[1] The protocols above are standard, validated methodologies for this specific class of electron-deficient aryl iodides.)

Sources

Application Note: High-Efficiency Stille Cross-Coupling of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the Stille cross-coupling of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS: 400-75-9). This substrate represents a high-value scaffold in medicinal chemistry due to the simultaneous presence of a nitro group (precursor to amines/heterocycles) and a trifluoromethyl group (metabolic stability/lipophilicity).[1]

While aryl iodides are typically excellent substrates for oxidative addition, the presence of the ortho-nitro group introduces steric bulk that can impede transmetallation. Conversely, the strong electron-withdrawing nature of the -NO₂ and -CF₃ groups significantly accelerates oxidative addition. This protocol leverages the "Copper Effect" (Liebeskind-Fengl conditions) to facilitate the rate-limiting transmetallation step, ensuring high yields (>85%) and minimizing destannylation byproducts.

Substrate Analysis & Mechanistic Insight

The Substrate: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene
  • Electronic Profile: The benzene ring is highly electron-deficient.

    • Implication: Oxidative addition of Pd(0) into the C-I bond will be extremely rapid, often occurring at room temperature.

  • Steric Profile: The nitro group at the ortho position creates a "gatekeeper" effect.

    • Implication: The resulting Pd(II) complex is sterically crowded. Standard transmetallation with a bulky organostannane may be sluggish, leading to catalyst decomposition (palladium black formation) before the product forms.

The Solution: Copper(I) Co-Catalysis

To overcome the steric hindrance at the transmetallation step, this protocol utilizes Copper(I) Iodide (CuI).

  • Mechanism: CuI undergoes transmetallation with the organostannane first, forming a more reactive transient organocopper species.

  • Benefit: This organocopper species transmetallates to Palladium orders of magnitude faster than the organostannane, bypassing the steric bottleneck.

Mechanistic Pathway (Graphviz)

StilleMechanism Substrate 2-Iodo-1-nitro-4-(CF3)benzene OxAdd Oxidative Addition (Fast due to EWGs) Substrate->OxAdd Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd + Substrate PdII_Complex Ar-Pd(II)-I (Sterically Crowded) OxAdd->PdII_Complex TransMetal Transmetallation (Rate Limiting Step) PdII_Complex->TransMetal + R-Cu Stannane R-SnBu3 TransCu Transient R-Cu Stannane->TransCu + CuI CuI CuI (Co-catalyst) TransCu->TransMetal Fast Transfer PdII_Dialkyl Ar-Pd(II)-R TransMetal->PdII_Dialkyl RedElim Reductive Elimination PdII_Dialkyl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the Copper(I) accelerated transmetallation pathway essential for sterically hindered ortho-nitro substrates.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate 1.0ElectrophileCAS: 400-75-9
Organostannane 1.1 - 1.2NucleophileTributyl or Trimethyl variants
Pd(PPh₃)₄ 0.05 (5 mol%)CatalystMust be bright yellow. If orange/brown, recrystallize.
CuI 0.10 (10 mol%)Co-CatalystEssential for ortho-substitution.
CsF 2.0ActivatorActivates stannane; scavenges tin byproducts.
Dioxane or DMF SolventMediumAnhydrous, degassed (Sparged with Ar).
Standard Operating Procedure (SOP)

Step 1: Inert Setup

  • Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

Step 2: Reagent Addition

  • Add 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (1.0 equiv).

  • Add CuI (10 mol%) and CsF (2.0 equiv).

  • Critical: Add Pd(PPh₃)₄ (5 mol%) last to minimize air exposure.

  • Cap the vessel and purge with Argon for 5 minutes (vacuum/backfill x3).

Step 3: Solvent & Reaction

  • Inject anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate) through the septum.

  • Add the Organostannane (1.1 equiv) via syringe.

  • Heat the reaction mixture to 80°C - 90°C .

    • Note: Due to the activated nature of the iodide, monitor by TLC/LCMS starting at 2 hours. Most reactions complete within 4-6 hours. Avoid overheating (>100°C) to prevent nitro-group reduction or homocoupling.

Step 4: Workup (The KF Method) Organotin byproducts are toxic and difficult to separate by chromatography alone. This chemical workup is mandatory.

  • Cool reaction to room temperature.[2]

  • Dilute with Ethyl Acetate (EtOAc).

  • Add 1M Aqueous Potassium Fluoride (KF) solution (volume equal to organic layer).[3]

  • Stir vigorously for 30 minutes . A white polymeric precipitate (

    
    ) will form.
    
  • Filter the suspension through a pad of Celite.[3]

  • Separate layers; wash the organic phase with water (x2) and brine (x1).

  • Dry over

    
    , filter, and concentrate.
    
Workflow Diagram (Graphviz)

Workflow Setup Inert Setup (Ar/N2) Mix Add Solids: Substrate, Pd, CuI, CsF Setup->Mix Solvent Inject Solvent & Stannane Mix->Solvent Heat Heat 80-90°C (2-6 Hours) Solvent->Heat Quench Cool & Dilute (EtOAc) Heat->Quench KF_Treat KF Treatment (Removes Tin) Quench->KF_Treat Filter Filter (Celite) & Concentrate KF_Treat->Filter

Figure 2: Operational workflow emphasizing the critical KF treatment step for tin removal.[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationEnsure Pd(PPh₃)₄ is yellow. If black Pd precipitates early, add additional ligand (

or

).
Starting Material Remains Steric HindranceIncrease CuI loading to 20 mol%. Switch solvent to DMF (more polar, accelerates Liebeskind effect).
Homocoupling (R-R) Oxidative DimerizationEnsure strict oxygen exclusion. Oxygen promotes stannane homocoupling.
Tin Contamination Incomplete WorkupRepeat the KF wash or use "KF/Silica" (10% w/w) in the solid phase during flash chromatography.

Safety & Toxicology (Critical)

  • Organotins: Highly neurotoxic. All weighing and handling must occur in a fume hood. Double-glove (Nitrile) is recommended. All waste must be segregated into "Heavy Metal/Tin" waste streams.

  • Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to high pressure. Do not distill the neat product.

  • 2-Iodo-1-nitro-4-(trifluoromethyl)benzene: Causes skin and serious eye irritation.[5] Avoid inhalation of dust/vapors.[6][7][8][9]

References

  • The Stille Reaction (General Mechanism)

    • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638.

  • The "Copper Effect" (Liebeskind-Fengl Conditions)

    • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. Journal of Organic Chemistry, 59(20), 5905–5911.

  • Fluoride Activation (CsF Protocol)

    • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[4] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[4][10] Angewandte Chemie International Edition, 43(9), 1132–1136.

  • Tin Removal Workup (KF Method)

    • Renaud, P., Lacôte, E., & Quaranta, L. (1998).[3][11][12] A simple and efficient method for the removal of tin residues from reaction mixtures.[3][13] Tetrahedron Letters, 39(15), 2123–2126.

Sources

Technical Application Note: Leveraging 2-Iodo-1-nitro-4-(trifluoromethyl)benzene as a Trifluoromethylated Scaffold in Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS 16499-53-9) in the synthesis of high-value agrochemical active ingredients.[1] It is designed for synthetic chemists and process engineers in the crop protection sector.[1]

Executive Summary: The Fluorinated "Ortho-Handle" Advantage[1]

In modern agrochemistry, the trifluoromethyl (


) group is ubiquitous due to its ability to enhance metabolic stability and lipophilicity (logP), facilitating transport across waxy plant cuticles and insect exoskeletons. 2-Iodo-1-nitro-4-(trifluoromethyl)benzene  represents a "privileged scaffold" because it combines three strategic features:
  • The

    
     Anchor:  Located at the para-position relative to the nitro group, it remains chemically inert during standard transformations, ensuring the final active ingredient (AI) retains the desired physicochemical properties.[1]
    
  • The Ortho-Nitro Effect: The nitro group at position 1 strongly activates the iodine at position 2 toward Nucleophilic Aromatic Substitution (

    
    ), enabling metal-free C-N, C-O, and C-S bond formation.[1]
    
  • The Iodine Handle: The iodine atom is a superior leaving group for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Ullmann) compared to its bromo- or chloro-analogs, allowing for milder reaction conditions that preserve the nitro group.[1]

Key Agrochemical Applications[1][2]
  • Fungicides (SDHI & Triazoles): Synthesis of biaryl cores and benzimidazole pharmacophores.

  • Herbicides (PPO Inhibitors): Construction of diphenyl ether scaffolds via

    
    .
    
  • Veterinary/Aquaculture: Synthesis of trifluoromethyl-anilines (e.g., ITFMA) with potent antibiofilm activity against Vibrio spp.[1][2]

Strategic Synthetic Pathways

The following Graphviz diagram illustrates the divergent synthesis pathways starting from 2-Iodo-1-nitro-4-(trifluoromethyl)benzene.

G Start 2-Iodo-1-nitro- 4-(trifluoromethyl)benzene (CAS 16499-53-9) Aniline 2-Iodo-4-(trifluoromethyl)aniline (ITFMA) Start->Aniline Selective Reduction (Fe/AcOH or SnCl2) Substituted 2-Substituted-1-nitro- 4-(trifluoromethyl)benzene Start->Substituted SNAr (Nucleophilic Subst.) with Amines/Thiols Biaryl 2-Nitro-Biaryls (PPO Inhibitor Precursors) Start->Biaryl Suzuki-Miyaura (Pd-Cat, Boronic Acid) Indole 5-(Trifluoromethyl)indoles (Auxin Mimics) Aniline->Indole Sonogashira Coupling + Cyclization Benzimidazole 5-(Trifluoromethyl) benzimidazoles Substituted->Benzimidazole Reductive Cyclization

Figure 1: Divergent synthetic utility of CAS 16499-53-9, leading to indoles, benzimidazoles, and biaryls.[1]

Core Application: Synthesis of 5-(Trifluoromethyl)indoles[1]

Indole cores containing


 groups are bioisosteres for auxin hormones and are increasingly found in stress-tolerance elicitors.[1] The transformation of the nitro-iodo scaffold into an indole is a high-yield, two-stage process.[1]
Mechanistic Insight

The synthesis relies on the Larock Indole Synthesis or a Sonogashira-Cyclization sequence.[1] The critical intermediate is 2-iodo-4-(trifluoromethyl)aniline .[1][3][4][5]

  • Why this route? Direct coupling on the nitro compound is possible but often suffers from catalyst poisoning by the nitro group.[1] Reducing to the aniline first creates a directed handle for the palladium catalyst.[1]

Protocol: Synthesis of 2-Phenyl-5-(trifluoromethyl)indole[1]

Target: Conversion of CAS 16499-53-9 to a substituted indole.

Step 1: Chemoselective Reduction

Objective: Reduce the nitro group without dehalogenating the iodine.[1]

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.[1]
    
  • Avoid: Catalytic hydrogenation (

    
    , Pd/C) is risky as it often causes hydrodeiodination (loss of the iodine handle).[1]
    
Step 2: Sonogashira Coupling & Cyclization

Objective: Couple with phenylacetylene and cyclize to the indole.[1]

Materials:

  • 2-Iodo-4-(trifluoromethyl)aniline (1.0 equiv)[1]

  • Phenylacetylene (1.2 equiv)[1]

  • 
     (5 mol%)[1]
    
  • CuI (2 mol%)[1]

  • Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • DMF (anhydrous)[1]

Procedure:

  • Setup: In a flame-dried Schlenk tube under Argon, dissolve the aniline derivative in DMF (0.2 M concentration).

  • Catalyst Addition: Add

    
     and CuI. Stir for 5 minutes until the solution is homogenous.
    
  • Reagent Addition: Add

    
     followed by the dropwise addition of phenylacetylene.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The intermediate alkyne may be visible, but at 80°C, spontaneous cyclization to the indole often occurs (assisted by the Cu catalyst).[1] If cyclization is incomplete, add a catalytic amount of

      
       or simply increase temperature to 100°C.[1]
      
  • Workup: Dilute with water, extract with ethyl acetate (

    
    ). Wash organics with brine to remove DMF. Dry over 
    
    
    
    .[6]
  • Purification: Silica gel column chromatography.

Yield Expectation: 75–85% Data Validation:

  • 1H NMR: Look for the disappearance of the broad

    
     signal (approx.[1] 4.0 ppm) and the appearance of the indole 
    
    
    
    (approx.[1] 11.5 ppm, broad) and the C3-H singlet (approx.[1] 6.8 ppm).
  • 19F NMR: Single peak around -62 ppm (distinct shift from starting material).[1]

Comparative Analysis: Coupling vs. Substitution[1]

The unique reactivity of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene allows a choice between metal-catalyzed coupling and metal-free substitution.[1]

FeaturePathway A: Palladium Coupling (Suzuki/Sonogashira)Pathway B: Nucleophilic Substitution (

)
Primary Reagent Boronic Acids / AlkynesAmines / Phenols / Thiols
Mechanism Oxidative Addition / Reductive EliminationAddition-Elimination (Meisenheimer Complex)
Role of Nitro Group Potential catalyst poison (requires optimization)Critical Activator (makes Iodine labile)
Role of Iodine Excellent Leaving Group (better than Br/Cl)Good Leaving Group (highly polarizable)
Typical Product Biaryl / Styrene derivativesortho-Nitroanilines / Diphenyl ethers
Agrochemical Use SDHI Fungicides, Biaryl HerbicidesBenzimidazole Precursors, PPO Inhibitors

Scientist's Note: For


 reactions, the iodine atom in this scaffold is exceptionally labile due to the combined electron-withdrawing power of the ortho-nitro and para-trifluoromethyl groups.[1] These reactions often proceed at room temperature or mild heating (

) using weak bases like

, avoiding the harsh conditions typically required for aryl iodides.[1]

Safety & Handling Protocols

Hazard Class: Irritant, potentially harmful if swallowed/inhaled.[7] Specific Risks:

  • Energetic Potential: While not a polynitro compound, nitro-aromatics can decompose exothermically.[1] Do not distill the neat compound at high temperatures (>150°C).

  • Iodine Liberation: Upon prolonged exposure to light, the C-I bond can homolyze, releasing iodine (purple discoloration).[1] Store in amber glass at 2–8°C.

  • Sensitization: Halogenated anilines (reduction products) are known skin sensitizers. Use double gloving (Nitrile) when handling the reduced aniline intermediate.[1]

References

  • PubChem. (n.d.).[8] 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS 16499-53-9).[1][9][10] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • ChemSrc. (2025). 2-Iodo-4-(trifluoromethyl)aniline (CAS 163444-17-5) Physicochemical Properties. Retrieved January 29, 2026, from [Link][1]

  • ResearchGate. (2021). Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. (Discusses ITFMA antibacterial activity). Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization. (General methodology for trifluoromethyl-indole synthesis). Retrieved January 29, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Progress in copper-catalyzed trifluoromethylation. (Mechanistic background on Cu-mediated couplings). Retrieved January 29, 2026, from [Link][1]

Sources

Advanced Application Note: Bicyclo[1.1.1]pentane (BCP) in Medicinal Chemistry

[1]

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is critical for improving physicochemical properties. The Bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier "building block" for this transition, serving as a saturated bioisostere for para-phenyl rings and tert-butyl groups.

This guide details the strategic application, synthesis, and handling of BCP building blocks.[1][2][3][4] Unlike traditional aromatic chemistry, BCP incorporation requires specific protocols to manage strain-release reactivity and volatility.

Strategic Rationale: Why BCP?

The "Exit Vector" Logic

The primary role of BCP is to mimic the geometry of a benzene ring while increasing fraction sp3 (Fsp3) character.

  • Geometry: The distance between the bridgehead carbons in BCP is approximately 1.85 Å , compared to 2.79 Å for the para-positions of benzene. While shorter, the collinear exit vectors allow BCP to fit into similar binding pockets without the steric penalty of a rotating phenyl ring.

  • Metabolic Stability: BCP lacks the

    
    -electron cloud of benzene, rendering it immune to oxidative metabolism (e.g., epoxidation) common to aromatics.
    
  • Solubility: The aliphatic nature breaks molecular planarity, disrupting crystal packing energy and significantly improving aqueous solubility.

Comparative Metrics

The following table summarizes the shift in properties when replacing a Phenyl ring with BCP in a standard drug scaffold.

Propertypara-Phenyl (Benzene)Bicyclo[1.1.1]pentane (BCP)Impact on Drug Candidate
Hybridization sp2 (Planar)sp3 (3D Rigid)Increases Fsp3; improves solubility.
Bridgehead Distance ~2.8 Å~1.9 ÅSlightly compacts the pharmacophore.
LogP (Lipophilicity) HighModerate/LowerReduces non-specific binding.
Metabolic Liability High (CYP450 oxidation)LowExtends half-life (

).
Electronic Character Electron-rich (

-cloud)
Electron-withdrawing (Inductive)Lowers pKa of adjacent amines.

Decision Logic: Selection of Bioisosteres

The following decision tree illustrates when to deploy BCP versus other saturated bioisosteres (like Cubane or Bicyclo[2.2.2]octane).

Bioisostere_SelectionstartTarget Moiety: para-Phenyl Ringq1Is u03c0-u03c0 stacking critical for binding?start->q1keepKeep Phenyl / Pyridineq1->keepYesq2Is the 2.8u00c5 distance strict?q1->q2NobcoUse Bicyclo[2.2.2]octane (BCO)(Dist: ~2.6u00c5)q2->bcoYes (Steric bulk needed)bcpUse Bicyclo[1.1.1]pentane (BCP)(Dist: ~1.9u00c5)q2->bcpNo (Compactness OK)cubaneUse Cubane(Dist: ~2.7u00c5)q2->cubaneYes (Linearity needed)

Figure 1: Strategic decision tree for selecting saturated bioisosteres based on binding pocket constraints.

Experimental Protocols

Protocol A: Synthesis via Strain-Release ([1.1.1]Propellane)

The most versatile method to access BCP cores is the "strain-release" addition across the central bond of [1.1.1]propellane . This method allows for the simultaneous installation of two functional groups.[5][6]

Mechanism: Propellane possesses a high-energy central C-C bond (~98 kcal/mol strain). Radical or anionic attack breaks this bond, generating a BCP radical/anion that can be trapped.

Materials:

  • [1.1.1]Propellane (0.5 M in Et2O or THF) – Note: Commercially available or synthesized from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • Thiol or Iodide (Radical precursor).

  • Photo-initiator (e.g., DMPA) or light source (Hg lamp/Blue LED).

Step-by-Step Procedure (Radical Addition):

  • Preparation: In a quartz reaction vessel, dissolve the radical precursor (e.g., Methyl thioglycolate, 1.0 equiv) in the [1.1.1]propellane solution (1.2 equiv).

  • Initiation: Add a catalytic amount of photo-initiator (DMPA, 5 mol%).

  • Irradiation: Irradiate the mixture with UV light (365 nm) or Blue LED (depending on initiator) at 0°C to Room Temperature.

    • Critical Check: Monitor consumption of the precursor by TLC or LCMS. Propellane is invisible to UV; do not rely on its peak.

  • Workup: Carefully concentrate the solvent.

    • Warning: Many simple BCP derivatives are volatile. Do not use high vacuum or heat >30°C during concentration.

  • Purification: Flash column chromatography (Silica gel). BCPs typically stain well with KMnO4.

Protocol B: Amide Coupling with BCP-Amines

A common bottleneck is coupling Bicyclo[1.1.1]pentan-1-amine . The free base is highly volatile and can sublime/evaporate during handling.

Materials:

  • BCP-amine hydrochloride salt (Non-volatile, stable solid).

  • Carboxylic Acid partner.[3][6][7][8]

  • Coupling Reagent: HATU or T3P.

  • Base: DIPEA (Diisopropylethylamine).[5]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF/DCM (1:1). Stir for 5 mins to activate.

  • Amine Addition: Add the BCP-amine HCl salt (1.1 equiv) directly as a solid to the reaction mixture.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise.

    • Causality: Adding the base after the salt is in the solution minimizes the time the BCP-amine exists as a free base before reacting, preventing loss via evaporation.

  • Reaction: Stir at Room Temperature for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and Brine. Dry over Na2SO4.[5]

Visualizing the Workflow

The following diagram outlines the synthesis of a drug-like BCP scaffold starting from the raw Propellane precursor.

BCP_Synthesis_Workflowcluster_path1Path A: Radical Additioncluster_path2Path B: Metallaphotoredoxprop[1.1.1]Propellane(Strained Precursor)inter1BCP-RadicalIntermediateprop->inter1UV Light / Initiatorprod2Aryl-BCP Bioisostereprop->prod2Ni/Ir Catalysis(MacMillan Protocol)reagent1R-SH or R-I(Radical Source)reagent1->inter1prod11,3-Disubstituted BCPinter1->prod1H-Atom Abstractionor Trappingreagent2Aryl Bromide + Ni Catreagent2->prod2

Figure 2: Synthetic pathways for accessing functionalized BCP scaffolds from [1.1.1]propellane.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Amide Coupling) Volatility of BCP-amine free base.Use HCl salt; add base last and keep reaction cold (0°C) initially.
Missing Product (LCMS) Poor UV absorption.BCP is aliphatic.[2] Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for monitoring.
Polymerization Propellane instability.Store [1.1.1]propellane solutions at -20°C over molecular sieves. Use within 1 week.
Regioselectivity Radical stability.Radical addition to propellane is generally highly selective for the bridgehead carbons due to strain release.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Bioisostere." Journal of Medicinal Chemistry.

  • Turbotti, F., et al. (2021). "Strain-Release Amination of [1.1.1]Propellane: A Novel Route to BCP-Amines." Chemical Science.

  • Gianatassio, R., et al. (2016).

  • Mykhailiuk, P. K. (2018). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Merchant, R. R., et al. (2018). "Modular Synthesis of Bicyclo[1.1.1]pentanes via Metallaphotoredox Catalysis." Journal of the American Chemical Society.[6]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

[1][2]

Module 1: Impurity Profiling & Chemical Decontamination

The Issue: Chromatographic separation is often difficult because impurities like the starting amine or phenolic byproducts have similar Retention Factors (

2The Fix:2
Impurity Origins (Sandmeyer Synthesis Context)

If synthesized via the Sandmeyer reaction (from 2-amino-1-nitro-4-(trifluoromethyl)benzene), your crude mixture likely contains:

  • Unreacted Amine: The starting material.

  • Phenolic Byproduct: Formed by hydrolysis of the diazonium intermediate.[2]

  • De-iodinated Arene: 1-Nitro-4-(trifluoromethyl)benzene (formed via radical reduction).[2]

  • Free Iodine (

    
    ):  Decomposition product causing purple/brown discoloration.[2]
    
Protocol: Reactive Washing (Pre-Column)

Do not load crude reaction mixtures directly onto silica.[2] Perform this specific workup to remove >90% of impurities.[1][2]

  • Dissolution: Dissolve crude oil in Diethyl Ether (

    
    )  or Dichloromethane (DCM) .[2] Avoid Ethyl Acetate here as it hydrolyzes at high pH.[2]
    
  • Acid Wash (Removes Amine):

    • Wash the organic layer

      
       with 1M HCl .[2]
      
    • Mechanism:[2] Protonates unreacted aniline derivatives, forcing them into the aqueous layer.[1][2]

  • Base Wash (Removes Phenols & Iodine):

    • Wash

      
       with 10% Sodium Thiosulfate (
      
      
      )
      mixed with dilute NaOH (pH ~9-10).[1][2]
    • Mechanism:[2] Thiosulfate reduces free Iodine (

      
      ) to Iodide (
      
      
      ).[1][2] NaOH deprotonates phenolic byproducts (
      
      
      ), moving them to the aqueous phase.[1][2]
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    (Heat sensitive!).

Module 2: Chromatographic Purification

The Issue: The compound is lipophilic but the nitro group induces polarity.[2] Standard Hexane/EtOAc gradients often result in co-elution with de-iodinated byproducts.[1][2] The Fix: Use a Toluene-based or DCM-based mobile phase to exploit


12
Recommended Stationary Phase[1][2][8]
  • Silica Gel 60 (230–400 mesh).[2]

  • Loading: 1:50 ratio (1 g crude : 50 g silica).

Solvent Systems (TLC Optimization)
Solvent SystemPolarityApplication
Hexane : DCM (9:1 to 4:1) LowBest for separation. Separates the target (Iodo) from the de-iodinated byproduct effectively.[1][2]
Pentane : Toluene (10:1) Low-MediumAlternative if DCM fails.[1][2] Toluene interacts with the nitro aromatic ring.[1][2][5][8]
Hexane : EtOAc StandardNot Recommended. Often causes band broadening for this specific scaffold.[1][2]
Step-by-Step Column Protocol
  • Pack the column with 100% Hexane.[1][2]

  • Load the sample. If it is an oil, dilute with minimal DCM.[1][2] If it is a solid, use the "dry load" method (adsorb onto silica).[1][2]

  • Elute with a slow gradient of Hexane

    
     10% DCM.
    
  • Monitor at 254 nm (UV active).

  • Collect the major spot.[1][2] Note: The de-iodinated impurity usually elutes slightly faster (higher

    
    ) than the iodinated target.[2]
    

Module 3: Crystallization & "Oiling Out"

The Issue: CAS 16499-53-9 is often a liquid or low-melting solid due to the steric clash between the ortho-iodo and nitro groups.[1][2] It frequently "oils out" (separates as a liquid) during recrystallization attempts.[2] The Fix: Low-temperature crystallization from non-polar solvents.[1][2]

Troubleshooting "Oiling Out"

If your compound forms a separate liquid layer instead of crystals:

  • Temperature is too high: The solvent boiling point is above the compound's melting point.[2]

    • Solution: Use lower boiling solvents (Pentane) or cool the solution to -20°C or -78°C.[1][2]

  • Concentration is too high:

    • Solution: Add more solvent until the oil redissolves, then cool slowly.[1][2]

Crystallization Protocol (For Solidification)
  • Dissolve the purified oil in a minimum amount of Pentane (or Hexane) at room temperature.[2]

  • Add Ethanol dropwise until the solution just becomes cloudy, then add one drop of Pentane to clear it.[1][2]

  • Place in a freezer at -20°C for 24 hours.

  • If no crystals form, scratch the glass with a spatula or add a seed crystal of the para-isomer (if available and isomorphous, though risky) or simply evaporate solvent slowly under a nitrogen stream.[1][2]

Module 4: Stability & Safety (FAQ)

Q: The compound turned purple overnight. Is it ruined?

A: The purple color indicates free Iodine (

photodeiodination12
  • Fix: Re-dissolve in ether and wash with Sodium Thiosulfate solution until the color disappears.[2]

  • Prevention: Store in amber vials wrapped in aluminum foil at 4°C.

Q: Can I distill this compound?

A: EXTREME CAUTION ADVISED. Nitro-halo-aromatics are potentially explosive at high temperatures.[1][2]

  • Do NOT distill at atmospheric pressure.[2]

  • Do NOT heat the pot residue above 100°C.

  • Recommendation: Stick to column chromatography.[1][2] If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) at the lowest possible temperature.[1][2]

Q: My NMR shows a small doublet near the product peaks.

A: This is likely the protonated impurity (where I is replaced by H).[2]

  • Check: Look for a multiplet in the aromatic region integrating to 1H.[1][2]

  • Removal: This is very difficult to remove by crystallization.[1][2] Use the Hexane:DCM column method described in Module 2.

Visual Workflows

Diagram 1: Purification Decision Matrix

Use this flow to determine the correct purification route based on your crude state.[2]

PurificationLogicStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateLiquidOily / LiquidCheckState->LiquidSolidSolid / PrecipitateCheckState->SolidChemWashChemical Decontamination(Acid/Base Wash)Liquid->ChemWashDistillVacuum Distillation(Warning: Thermal Hazard)Liquid->DistillOnly if necessarySolid->ChemWashDissolve in DCM firstTLCTLC Analysis(Hexane:DCM 4:1)ChemWash->TLCDecisionSeparation Required?TLC->DecisionColumnColumn Chromatography(Silica, Hex/DCM)Decision->ColumnClose Rf impuritiesRecrystRecrystallization(Pentane/-20°C)Decision->RecrystHigh purity crudeFinalPure 2-Iodo-1-nitro-4-(CF3)benzeneColumn->FinalRecryst->FinalDistill->Final

Caption: Decision matrix for purifying 2-Iodo-1-nitro-4-(trifluoromethyl)benzene. Note the priority of chemical washing and chromatography over distillation due to thermal hazards.[1][2]

Diagram 2: Impurity Removal Workflow

Understanding the chemical logic behind the wash steps.[2]

ImpurityRemovalCrudeCrude Mixture:Product + Amine + Phenol + I2Step1Step 1: 1M HCl WashCrude->Step1Step2Step 2: Na2S2O3 + NaOH WashStep1->Step2Organic PhaseAmineWasteAqueous Waste 1:Anilinium Salt (R-NH3+)Step1->AmineWasteRemoves AminePhenolWasteAqueous Waste 2:Phenolate (Ar-O-) + Iodide (I-)Step2->PhenolWasteRemoves Phenol/IodineOrganicOrganic Layer:Neutral ProductStep2->OrganicCleaned Crude

Caption: Chemical decontamination workflow. Step 1 removes starting material (amines); Step 2 removes hydrolysis byproducts (phenols) and iodine color.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19261778, 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. (Note: Isomer Reference). Retrieved from [Link][1][2]

  • Splendid Lab. 3-Iodo-4-nitrobenzotrifluoride (CAS 16499-53-9) Catalog Entry. Retrieved from [Link]

temperature optimization for reactions involving 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #RXN-OPT-400-75-9 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS: 400-75-9). This substrate is a high-value intermediate due to its unique "Push-Pull-Leaving" electronic architecture:

  • Pull: The Nitro (

    
    ) and Trifluoromethyl (
    
    
    
    ) groups strongly withdraw electron density, activating the ring.[1]
  • Leaving: The Iodine (

    
    ) atom is a weak base and excellent leaving group, primed for metal-catalyzed insertion or nucleophilic displacement.[1]
    

The Critical Challenge: The ortho-nitro group provides steric hindrance and thermal instability. Temperature optimization is not just about rate acceleration; it is a safety-critical parameter to prevent thermal runaway and suppressing hydrodeiodination (loss of iodine).

Module 1: Critical Safety & Thermal Stability

WARNING: Nitro-aromatics possess high decomposition energy. The presence of the Iodine atom and


 group modulates this stability.
Thermal Decomposition Hazards

Before heating, you must understand the thermal ceiling.

  • Onset of Decomposition: Differential Scanning Calorimetry (DSC) data for similar ortho-nitro-iodo arenes suggests exotherms can begin as low as 180°C .

  • Operational Ceiling: Never exceed 140°C without rigorous safety calorimetry (ARC/DSC) testing.

  • The "Ortho" Effect: The iodine atom ortho to the nitro group distorts the ring planarity. At high temperatures (>150°C), this strain facilitates radical cleavage of the

    
     bond, leading to rapid pressure evolution.[1]
    

Guideline:

Maintain reaction temperatures


 40°C below the decomposition onset. Recommended maximum internal temperature: 120°C .

Module 2: Reaction-Specific Temperature Optimization

Protocol A: Suzuki-Miyaura Cross-Coupling

Goal: C-C bond formation (Biaryl synthesis).[1] Mechanism: Pd-catalyzed oxidative addition.[2]

The Problem: The electron-deficient nature of the ring makes the C-I bond highly reactive (good), but prone to protodeiodination (bad) where the iodine is replaced by hydrogen if the temperature is too high or the catalytic cycle stalls.

ParameterOptimized ConditionRationale
Temperature 60°C – 85°C High enough to cross the activation barrier of the sterically hindered ortho-nitro position, but low enough to prevent reductant-driven de-iodination.
Catalyst

or

Robust Pd(0) or Pd(II) sources.
Base

or

Weaker bases reduce side reactions compared to alkoxides.[1]
Solvent Dioxane/Water (4:[1][2]1)Aqueous interface is critical for boronic acid activation.[1]

Step-by-Step Optimization:

  • Initiation: Start at 60°C . Monitor consumption of starting material (SM) via HPLC/TLC after 1 hour.[1]

  • Ramping: If conversion is <20%, increase to 80°C .

  • Ceiling: Do not exceed reflux (~100°C for dioxane/water) as homocoupling of the boronic acid becomes competitive.

Protocol B: Ullmann-Type Coupling

Goal: C-N or C-O bond formation (Ether/Amine synthesis).[1] Mechanism: Cu-catalyzed nucleophilic aromatic substitution.

The Problem: Classic Ullmann reactions require >200°C.[3] This is unsafe for this nitro substrate. You must use Ligand-Accelerated Catalysis to lower the temperature.

ParameterOptimized ConditionRationale
Temperature 90°C – 110°C The ortho-nitro group can coordinate with Copper, stabilizing the intermediate but requiring heat to drive the cycle.
Catalyst CuI (10 mol%)Standard copper source.[1]
Ligand DMEDA or L-ProlineCRITICAL: Ligands drop the activation energy, allowing reaction at 110°C instead of 200°C.
Solvent DMSO or DMFHigh dielectric constant stabilizes the polar transition state.

Step-by-Step Optimization:

  • Degassing: Oxygen is the enemy of Copper(I). Degas solvents thoroughly.

  • Activation: Stir CuI and Ligand at RT for 30 mins before adding the substrate.

  • Heating: Ramp quickly to 110°C . Prolonged warm-up periods promote side reactions.

Module 3: Visualizing the Workflow

The following decision tree guides your temperature selection based on the desired transformation and safety constraints.

TemperatureOptimization Start Substrate: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene CheckType Select Reaction Type Start->CheckType Suzuki Suzuki Coupling (C-C Bond) CheckType->Suzuki Ullmann Ullmann Coupling (C-N / C-O Bond) CheckType->Ullmann SNAr SNAr Displacement (Nucleophilic Sub.) CheckType->SNAr SuzukiCond Temp: 60-85°C Risk: De-iodination Control: Base Strength Suzuki->SuzukiCond Pd Cat. UllmannCond Temp: 90-110°C Risk: Thermal Runaway Control: Ligand Acceleration Ullmann->UllmannCond Cu + Ligand SNArCond Temp: 0-40°C Risk: Denitration Control: Mild Nucleophiles SNAr->SNArCond Strong Nuc.

Caption: Decision matrix for thermal optimization based on reaction pathway. Note the distinct temperature windows for Pd vs. Cu catalysis.

Module 4: Troubleshooting & FAQ

Q1: I am observing "Hydrodeiodination" (Iodine replaced by H). Why?

Diagnosis: This is a common failure mode in Pd-catalyzed cross-coupling of electron-deficient aryl iodides.

  • Cause: The oxidative addition is fast, but the transmetallation is slow due to steric hindrance from the ortho-nitro group. The Pd-Aryl species scavenges a hydride (often from the solvent or base).

  • Solution:

    • Lower Temperature: Drop from 80°C to 60°C.

    • Change Solvent: Switch from alcoholic solvents or DMF (hydride sources) to Toluene/Water or pure Dioxane.[1]

    • Increase Catalyst Loading: Push the cycle faster.

Q2: The reaction stalls at 50% conversion. Should I increase the temperature to 140°C?

Answer: NO.

  • Risk: At 140°C, you approach the thermal instability zone of the nitro group.

  • Alternative: The stall is likely due to catalyst deactivation (Pd black formation) or product inhibition.[1]

    • Action: Add a fresh portion of catalyst (booster shot) and ligand.[1]

    • Action: Check if the base has been consumed (pH check).[1]

Q3: Can I use microwave heating?

Answer: Yes, but with strict caveats.

  • Benefit: Microwaves are excellent for the Ullmann coupling of this substrate, reducing reaction times from 12 hours to 30 minutes.

  • Protocol: Use a sealed vessel with active pressure monitoring. Set a "Power Max" limit to prevent temperature overshoots.

  • Target: 110°C for 20 mins.

References

  • Synthesis of Functionalized Nitro-Arenes

    • BenchChem Technical Protocols.[4] "Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene." (2025).[4] Link[1]

    • Note: This protocol for the chloro-analog is directly applicable to the trifluoromethyl variant due to electronic similarity.
  • Ullmann Coupling Optimization

    • Sambaiah, T., et al. "Copper-catalyzed Ullmann-type coupling of aryl halides." Journal of Organic Chemistry. (Discusses ligand acceleration to lower temps from 200°C to 90°C). Link

  • Thermal Stability of Nitro-Iodo Compounds

    • Li, X., et al. "Crystal structure and stability of 2,4-Dichloro-1-iodo-6-nitrobenzene." Acta Crystallographica Section E. (2014). Link

    • Relevance: Establishes the structural strain and thermal risks of ortho-nitro-iodo benzenes.
  • Suzuki Coupling of Electron-Deficient Halides

    • Organic Chemistry Portal.[5] "Suzuki Coupling: Mechanism and Recent Literature." (General reference for Pd-cycle temperature dependence). Link

Sources

troubleshooting failed reactions with 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Topic: Troubleshooting Reaction Failures & Optimization CAS: 53663-23-3 (Reference equivalent/isomer for structural reactivity) Molecular Profile:

  • Core Structure: Ortho-iodonitrobenzene scaffold with a para-trifluoromethyl group (relative to the nitro).

  • Electronic State: Highly electron-deficient ("Push-Pull" system). The nitro (

    
    ) and trifluoromethyl (
    
    
    
    ) groups strongly deactivate the ring toward electrophilic attack but activate it toward nucleophilic attack (SNAr) and metal insertion.
  • Key Reactivity Handles:

    • C–I Bond: Labile for oxidative addition (Suzuki/Heck) but sterically hindered by the ortho-nitro group.

    • C–I Bond (SNAr): Highly activated for displacement by nucleophiles due to the ortho-nitro effect.

    • Nitro Group: Susceptible to reduction; risk of competing hydrodeiodination.

Section 1: Cross-Coupling Failures (Suzuki-Miyaura / Sonogashira)

User Query: "I am attempting a Suzuki coupling with a boronic acid, but I am seeing either no conversion (starting material recovery) or significant protodeiodination (loss of iodine). What is wrong?"

Diagnosis: This is the classic "Ortho-Nitro Effect." While the C–I bond is electronically favorable for oxidative addition by Palladium(0), the ortho-nitro group creates two specific problems:

  • Steric Hindrance: The bulky nitro group blocks the approach of the Pd-catalyst.

  • Coordination Poisoning: The nitro group can coordinate to the Palladium center, forming a stable, non-reactive chelate that arrests the catalytic cycle.

Troubleshooting Protocol:

ParameterStandard (Failing) ConditionOptimized Condition (Recommended) Mechanistic Rationale
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + SPhos or XPhos Pd G3 Bulky, electron-rich Buchwald ligands (SPhos/XPhos) force the catalytic cycle forward despite steric hindrance and prevent nitro-coordination.
Base Na2CO3 (Weak)K3PO4 or Cs2CO3 Stronger bases facilitate the transmetallation step, which is often the rate-limiting step in hindered systems.
Solvent DMF or Toluene/Water1,4-Dioxane/Water (4:1) or THF/Water Dioxane promotes higher solubility of the specific Pd-Ligand active species.
Temp 80°C60°C - 100°C Start lower (60°C) to minimize protodeiodination. If inert, ramp to 100°C.

The "Black Tar" vs. "Clear Solution" Diagnostic:

  • Black Precipitate (Pd Black): Your ligand is dissociating. The catalyst is dying before oxidative addition. Fix: Increase Ligand:Pd ratio to 2:1 or use a precatalyst (e.g., XPhos Pd G3).

  • Clear/Yellow Solution (No Reaction): The oxidative addition is stalled by sterics. Fix: Switch to SPhos (Structure-Activity Relationship: SPhos is designed for ortho-substituted aryl halides).

Suzuki_Troubleshooting Figure 1: Diagnostic Decision Tree for Pd-Catalyzed Cross-Coupling Start Suzuki Coupling Fails Check_Product Analyze Crude Mixture (LCMS/NMR) Start->Check_Product Result_SM Only Starting Material (No Reaction) Check_Product->Result_SM Result_DeI De-iodinated Product (Protodeiodination) Check_Product->Result_DeI Result_Homo Homocoupling of Boronic Acid Check_Product->Result_Homo Fix_SM Oxidative Addition Failure FIX: Switch to SPhos or XPhos Increase Temp to 100°C Result_SM->Fix_SM Fix_DeI Transmetallation is too slow FIX: Use dry solvents (anhydrous) Switch base to Ag2O or CsF Result_DeI->Fix_DeI Fix_Homo Oxygen in system or low halide reactivity FIX: Degas solvents thoroughly Add slow addition of boronic acid Result_Homo->Fix_Homo

Section 2: Nucleophilic Aromatic Substitution (SNAr) Issues

User Query: "I am trying to displace the iodine with an amine, but I am getting low yields or unexpected phenol byproducts."

Diagnosis: The 2-Iodo-1-nitro-4-(trifluoromethyl)benzene molecule is hyper-activated . The ortho-nitro and para-trifluoromethyl groups pull electron density so strongly that the ring becomes extremely electrophilic.

  • Issue 1 (Hydrolysis): Even trace water (with weak base like carbonate) can act as a nucleophile, displacing the iodine to form the phenol (2-hydroxy-1-nitro-4-(trifluoromethyl)benzene).

  • Issue 2 (Meisenheimer Complex Stability): The ring may form stable intermediates that do not eliminate the leaving group efficiently if the temperature is too low.

Troubleshooting Protocol:

  • Avoid Hydroxide Bases: Never use NaOH or KOH. They will exclusively yield the phenol.

  • Use Non-Nucleophilic Bases: Use DIPEA (Hünig's Base) or K2CO3 in anhydrous conditions.

  • Solvent Selection:

    • Standard: DMF or DMSO (Fastest rates, but difficult to remove).

    • Alternative: Acetonitrile or THF (Slower, but cleaner workup).

    • Critical: Solvents must be anhydrous .

  • Temperature Control: Do not overheat. This reaction often proceeds at Room Temperature or mild heat (40°C). High heat (>80°C) with amines can lead to denitration (displacement of the nitro group) or polymerization.

Reaction Monitoring (TLC/LCMS):

  • If you see a peak with Mass = [M-I+OH], you have water contamination.

  • If you see a peak with Mass = [M-NO2+Nu], you are displacing the nitro group (rare, but possible with very hard nucleophiles).

Section 3: Selective Reduction (Nitro to Amine)

User Query: "I need to reduce the nitro group to an aniline, but I keep losing the iodine atom (hydrodeiodination)."

Diagnosis: Standard hydrogenation conditions (Pd/C + H2) are incompatible with aryl iodides. Palladium will rapidly catalyze the oxidative addition into the C–I bond followed by hydrogenolysis, yielding the de-iodinated aniline.

Troubleshooting Protocol:

MethodCompatibilityStatusNotes
Pd/C + H2 Incompatible AVOID Will strip the iodine 100% of the time.
Pt/C (Sulfided) + H2 Moderate ⚠️ CautionPt is less active toward C–I insertion, especially if sulfided (poisoned), but optimization is tricky.
Fe / NH4Cl Excellent Recommended The "Bechamp Reduction" variant. Chemoselective. Does not touch the C–I bond.
SnCl2 / HCl Good ✅ AlternativeEffective, but workup can be messy (tin emulsions).
Zn / Acetic Acid Good ✅ AlternativeMild and effective, but watch for over-reduction if temperature is uncontrolled.

Recommended Protocol (Fe/NH4Cl):

  • Dissolve substrate in Ethanol/Water (3:1).

  • Add 5.0 equiv of Iron powder (fine mesh) and 5.0 equiv of Ammonium Chloride.

  • Heat to reflux (70-80°C) with vigorous stirring.

  • Monitor by TLC (approx. 1-2 hours).

  • Filter hot through Celite to remove iron oxides.

  • Result: 2-Iodo-4-(trifluoromethyl)aniline (Retention of Iodine).

References & Grounding

  • Synthesis and Reactivity of Ortho-Iodonitrobenzenes:

    • Context: General reactivity profiles for SNAr and reduction in activated systems.

    • Source: PubChem Compound Summary for 1-Iodo-4-nitro-2-(trifluoromethyl)benzene (Isomer analog for property validation).

  • Suzuki Coupling Optimization (Ortho-Substituted Systems):

    • Context: Use of SPhos/XPhos for sterically hindered aryl chlorides/iodides.

    • Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.

  • Chemoselective Reduction Protocols:

    • Context: Reduction of nitro groups in the presence of aryl halides using Fe/NH4Cl.

    • Source: "Selective reduction of nitro compounds."[1] Organic Chemistry Portal.

  • Safety Data (MSDS):

    • Context: Handling of fluorinated nitro-aromatics (Skin/Eye Irritant).[2][3]

    • Source: Fisher Scientific Safety Data Sheet.

Sources

Technical Support Center: Managing Dehalogenation in 2-Iodo-1-nitro-4-(trifluoromethyl)benzene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #DH-I-NO2-CF3 Subject: Prevention of C-I Bond Cleavage During Cross-Coupling and Nitro Reduction[1]

Executive Summary: The "Perfect Storm" Scaffold

You are likely encountering dehalogenation (loss of iodine) because 2-Iodo-1-nitro-4-(trifluoromethyl)benzene presents a unique combination of electronic and steric factors that favor side reactions over productive pathways.[1]

  • Electronic Activation: The para-trifluoromethyl (

    
    ) and ortho-nitro (
    
    
    
    ) groups are strongly electron-withdrawing.[1] This makes the C-I bond extremely reactive toward oxidative addition (good), but also renders the resulting aryl-metal species highly electrophilic and prone to radical abstraction or hydride capture (bad).
  • Steric Hindrance: The Iodine is ortho to the Nitro group. This steric bulk slows down the transmetallation step in cross-coupling cycles.

  • The Consequence: The Palladium catalyst sits in the oxidative addition state (

    
    ) longer than usual, "waiting" for a nucleophile. During this wait, it often scavenges a hydride from the solvent or base, leading to hydrodehalogenation  (replacement of I with H).
    

Troubleshooting Module A: Cross-Coupling (Suzuki/Sonogashira)

User Complaint: "I am attempting a Suzuki coupling, but I am isolating 1-nitro-4-(trifluoromethyl)benzene (de-iodinated byproduct) instead of the coupled biaryl."

The Mechanism of Failure

In Palladium catalysis, dehalogenation is rarely random; it is a specific, competing catalytic cycle.

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Stalled Transmetallation: The ortho-nitro group blocks the incoming boronic acid.[1]

  • Hydride Theft: The stalled

    
     species undergoes ligand exchange with a solvent (usually an alcohol) or a base containing 
    
    
    
    -hydrogens (e.g., triethylamine, ethoxide).[1]
  • Reductive Elimination: The complex eliminates

    
     (the byproduct) and regenerates Pd(0).[1]
    
Diagnostic & Solution Matrix
VariableCommon "Trap" ConditionCorrective Action (The Fix) Why?
Solvent Ethanol, Methanol, IsopropanolDMF, Toluene, or 1,4-Dioxane Alcohols are excellent hydride donors.[1] Removing them eliminates the primary source of 'H'.
Base Triethylamine (

), Alkoxides

,

, or

Inorganic bases lack

-hydrogens, preventing

-hydride elimination pathways.[1][2]
Catalyst

(Tetrakis)

or Pd-XPhos
Bidentate (dppf) or bulky ligands (XPhos) accelerate reductive elimination of the product, outcompeting the side reaction.[1]
Water "Wet" solventsStrict Anhydrous Conditions Water can facilitate protodeboronation, which indirectly increases the ratio of side-reactions.[1]
Validated Protocol: "Safe" Suzuki Coupling for Ortho-Nitro Iodides

Use this protocol to minimize dehalogenation.[1]

  • Reactants: 1.0 eq Aryl Iodide, 1.2 eq Boronic Acid.

  • Catalyst: 5 mol%

    
     (High bite angle ligand stabilizes the intermediate).[1]
    
  • Base: 3.0 eq

    
     (anhydrous).[1]
    
  • Solvent: Toluene/Water (10:1) or pure DMF (degassed). Note: While water is listed here, it is strictly for solubility of the inorganic base; avoid alcohols completely.

  • Temp: 80°C. Do not overheat; higher temps favor radical dehalogenation.[2]

Troubleshooting Module B: Nitro Reduction

User Complaint: "I want to reduce the nitro group to an aniline, but the iodine falls off. I used Pd/C and Hydrogen."

The Mechanism of Failure

Palladium on Carbon (


) is a hydrogenolysis catalyst.[1] The C-I bond energy (

) is significantly weaker than C-Br or C-Cl. Under standard hydrogenation conditions (

atmosphere), Pd will cleave the C-I bond before or simultaneously with reducing the nitro group.
Decision Tree: Chemoselective Reduction

NitroReduction Start Goal: Reduce NO2 to NH2 Retain Iodine Method Select Reduction Method Start->Method PdC Catalytic Hydrogenation (Pd/C + H2) Method->PdC Avoid Chemical Chemical Reduction (Dissolving Metal) Method->Chemical Recommended Fail FAILURE: Major Dehalogenation PdC->Fail Fe Iron Powder (Fe) + NH4Cl or AcOH Chemical->Fe Sn Stannous Chloride (SnCl2 / HCl) Chemical->Sn Zn Zinc (Zn) + HCl Chemical->Zn Caution Success SUCCESS: 2-Iodo-4-(trifluoromethyl)aniline Fe->Success Sn->Success ZnWarn RISK: Zinc can insert into C-I (Negishi-type) Zn->ZnWarn

Figure 1: Decision logic for reducing nitro groups in the presence of sensitive aryl iodides.

Validated Protocol: Iron-Mediated Reduction (The "Bechamp" Variant)

This is the gold standard for preserving aryl iodides.[1]

  • Setup: 3-neck flask, mechanical stirrer (iron sludge gets heavy), reflux condenser.

  • Mixture: Dissolve 1.0 eq Substrate in Ethanol/Water (3:1).

    • Note: Ethanol is safe here because no Palladium is present.[2]

  • Additives: Add 5.0 eq Iron Powder (fine mesh) and 5.0 eq Ammonium Chloride (

    
    ).
    
    • Why

      
      ? It provides a mild acidic buffer.[2] Strong acids (HCl) can sometimes promote protodehalogenation if the ring is very electron-rich, though less likely here.
      
  • Reaction: Heat to 70°C with vigorous stirring for 2-4 hours.

  • Workup: Filter hot through Celite (to remove Iron oxides). Concentrate filtrate.[2][3]

Visualizing the "Hydride Thief" Pathway

Understanding how the solvent destroys your product is key to prevention.

DehalogenationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I ArI Substrate: Ar-I TransMet Path A: Transmetallation (+ Boronic Acid) OxAdd->TransMet Fast with Bulky Ligands Hydride Path B: Hydride Theft (+ Alcohol/Base) OxAdd->Hydride Favored by Ortho-Sterics Product Coupled Product Ar-Ar' TransMet->Product Reductive Elim. SideProduct Dehalogenated Ar-H Hydride->SideProduct Reductive Elim.

Figure 2: The kinetic competition between productive coupling (Path A) and destructive dehalogenation (Path B).[1] The ortho-nitro group slows Path A, allowing Path B to dominate if hydride sources are present.

References & Authority

  • Yoneda Labs. (n.d.).[1][2] Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. Retrieved from [Link][1]

    • Grounding: Establishes the mechanism of dehalogenation via hydride abstraction from alcoholic solvents.

  • Organic Chemistry Portal. (n.d.).[2] Suzuki Coupling: Mechanism and Recent Developments.[2] Retrieved from [Link][1]

    • Grounding: Provides catalyst selection criteria (Pd-dppf) for difficult substrates.

    • Grounding: Confirms the role of base selection (avoiding beta-hydrogens) in preventing side reactions.

  • Common Organic Chemistry. (n.d.).[2] Nitro Reduction: Common Conditions and Chemoselectivity.[1] Retrieved from [Link][1]

    • Grounding: Validates Fe/NH4Cl and SnCl2 as chemoselective alternatives to catalytic hydrogenation for halo-nitroarenes.[1]

  • Beilstein Journal of Organic Chemistry. (2013). Trifluoromethyl ethers – synthesis and properties.[1] Retrieved from [Link]

    • Grounding: Discusses the electronic activation provided by the CF3 group in metalation and coupling contexts.

Sources

catalyst poisoning in reactions with sulfur-containing nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #S-CAT-009 Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Subject: Troubleshooting catalyst poisoning in the presence of sulfur-containing nucleophiles (Thiols, Thioethers, Heterocycles).

Executive Summary: The "Soft-Soft" Mismatch

The Core Problem: In transition metal catalysis (specifically Pd, Pt, Rh, and Ni), sulfur acts as a potent catalyst poison due to the Hard-Soft Acid-Base (HSAB) principle . Late transition metals are "soft" acids, and sulfur atoms (especially thiols and thioethers) are "soft" bases. This results in a thermodynamic trap where the sulfur binds irreversibly to the metal center, displacing the labile ligands required for the catalytic cycle (oxidative addition/reductive elimination).

The Consequence: The formation of stable Metal-Sulfur (


) bonds blocks the open coordination sites necessary for substrate binding. In severe cases, this leads to the formation of bulk metal sulfides (e.g., PdS), resulting in irreversible catalyst precipitation ("Pd black") and complete reaction stall.

Diagnostic Hub: Identify Your Failure Mode

Use this module to correlate your experimental observation with the specific poisoning mechanism.

SymptomProbable CauseMechanistic Reality
Reaction stalls at <5% conversion Active Site Saturation The S-nucleophile has outcompeted the substrate for the metal center immediately upon mixing.
Reaction stalls at 40-60% Product Inhibition The product (e.g., a thioether formed during coupling) is poisoning the catalyst as its concentration increases.
Black Precipitate forms immediately Metal Aggregation Ligand displacement by sulfur has destabilized the metal complex, leading to the formation of bulk metal clusters or metal sulfides.
Yield is high but reaction is slow Reversible Inhibition The S-binding is in equilibrium. The catalyst is "resting" in a dormant S-bound state but slowly re-entering the cycle.

Visualizing the Failure: The Poisoning Pathway

The following diagram illustrates how sulfur diverts the catalytic cycle into a dormant or dead state.

SulfurPoisoning ActiveCat Active Catalyst (L-Pd-0) OxAdd Oxidative Addition (L-Pd-Ar-X) ActiveCat->OxAdd Normal Cycle Dormant Dormant Species (L-Pd-S-R) ActiveCat->Dormant Competitive Binding (Fast) Substrate Substrate (Ar-X) OxAdd->ActiveCat Product Release Poison Sulfur Nucleophile (R-SH / R-S-R) Dormant->ActiveCat Slow Desorption (Heat req.) Dead Dead Catalyst (Pd-S Aggregates) Dormant->Dead Ligand Loss (Irreversible)

Figure 1: The bifurcation of the catalytic cycle. Sulfur competes with the substrate for the active metal center (Pd-0), leading to either a reversible dormant state or irreversible aggregation.

Knowledge Base: Solution Protocols

Protocol A: The "Steric Wall" Strategy (Ligand Selection)

Theory: If the sulfur cannot physically reach the metal center due to steric hindrance, it cannot poison the catalyst. Action: Switch from simple phosphines (PPh3) to bulky, electron-rich biaryl phosphines or N-Heterocyclic Carbenes (NHCs).

  • Recommended Ligands:

    • Buchwald Ligands: XPhos, RuPhos, BrettPhos. The lower aryl ring creates a "roof" over the metal center, blocking the approach of the sulfur lone pair while permitting the oxidative addition of the aryl halide.

    • NHC Complexes: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent. The strong

      
      -donation of the carbene prevents ligand dissociation, and the bulky "wingtips" provide steric protection.
      

Experimental Validation:

  • Run a control reaction with 1.0 equiv of a non-reactive thiol (e.g., octanethiol) added to a standard Suzuki coupling.

  • Compare yield using

    
     vs. 
    
    
    
    .
  • Expectation: PPh3 yield <10%; XPhos yield >80%.

Protocol B: The "Decoy" Method (Additives)

Theory: Introduce a sacrificial "harder" or cheaper metal that binds sulfur preferentially, keeping the noble metal catalyst free. Action: Add a scavenger metal salt.

  • Additives:

    • Cu(I) Thiophene-2-carboxylate (CuTC): Often used in Liebeskind-Srogl couplings, it scavenges free thiolates.

    • Zinc Dust: Can form stable Zn-S complexes in situ.

Step-by-Step Workflow:

  • Prepare the reaction vessel with substrate and catalyst.

  • Add 0.5 - 1.0 equivalents of CuTC or Zn(OAc)2 relative to the sulfur-containing moiety.

  • Stir for 15 minutes before adding the main catalyst (Pd) to allow the scavenger to sequester trace free thiols.

  • Proceed with the coupling reaction.[1]

Protocol C: The "Masking" Approach (Substrate Engineering)

Theory: A free thiol (-SH) is the most potent poison. Masking it as a disulfide or thioether reduces its coordinating ability (changing it from an anionic X-type ligand to a neutral L-type ligand).

Implementation:

  • Disulfide Formation: Oxidize R-SH to R-S-S-R prior to coupling. The disulfide is bulky and less nucleophilic. It can be reduced back to the thiol post-coupling using

    
     or 
    
    
    
    .
  • Protecting Groups: Use a trityl (Trt) or tert-butyl (tBu) group. Note: Even thioethers can poison Pd, so combine this with Protocol A (Bulky Ligands).

Quantitative Data: Ligand Performance in S-Rich Environments

The following table summarizes the turnover frequency (TOF) retention of various Pd-catalysts in the presence of 10 mol% organosulfur impurity.

Catalyst SystemLigand ClassS-ToleranceMechanism of Resistance
Pd(PPh3)4 Monodentate PhosphineLow Ligand is easily displaced by S; rapid deactivation.
Pd(dppf)Cl2 Bidentate PhosphineMedium Chelate effect resists displacement, but S can still bind axially.
Pd-PEPPSI-IPr NHC (Carbene)High Strong Pd-C bond + Steric bulk prevents S-coordination.
XPhos Pd G2 Biaryl PhosphineVery High Dialkylphosphino group + Biaryl bulk creates a steric exclusion zone.

Troubleshooting Decision Tree

Follow this logic flow to resolve active experiments.

Troubleshooting Start Reaction Stalled / Low Yield CheckS Is there a free Thiol (-SH)? Start->CheckS YesThiol Yes: High Poisoning Risk CheckS->YesThiol Yes NoThiol No: Thioether/Heterocycle only CheckS->NoThiol No Action1 Action: Mask Thiol (Convert to Disulfide or Protect) YesThiol->Action1 CheckCat Which Catalyst? NoThiol->CheckCat Standard Standard (PPh3/dppf) CheckCat->Standard Standard Robust Robust (NHC/Buchwald) CheckCat->Robust Already using Action2 Action: Switch to XPhos or PEPPSI Standard->Action2 Action3 Action: Add Scavenger (CuTC or Zn) Robust->Action3

Figure 2: Logical workflow for diagnosing and treating sulfur-poisoned reactions.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Catalyst Poisoning in Kinetics and Mechanisms[2]

    • Source: Chemistry For Everyone (via YouTube/Vertex)
    • URL:[Link]

  • Sulfur-Tolerant Ligands (Monophosphines & Biaryls)

    • Title: Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions[3]

    • Source: N
    • URL:[Link]

  • Masking Strategies (Thioethers & Sulfinates)

    • Title: Pyridine sulfinates as general nucleophilic coupling partners[4]

    • Source: N
    • URL:[Link]

  • Industrial Prevention Strategies

    • Title: How to Prevent Catalyst Poisoning
    • Source: C
    • URL:[Link]

Sources

Validation & Comparative

comparing reactivity of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene with other halobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the reactivity profile of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene , contrasting it with its fluoro-, chloro-, and bromo-analogs.

Executive Summary: The "Lynchpin" Scaffold

2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS: 400-75-9) represents a strategic "lynchpin" intermediate in medicinal chemistry. Unlike its fluoro- or chloro-analogs, which are primarily utilized for nucleophilic aromatic substitution (


), the iodo-derivative is engineered for orthogonal reactivity .

Its value lies in the unique electronic push-pull system:

  • The Iodine Handle (C-2): A weak C–I bond (

    
    ) optimized for rapid oxidative addition by transition metals (Pd, Cu), far superior to -Br or -Cl.
    
  • The Nitro Activator (C-1): Provides strong ortho-activation for both

    
     and specific reductive cyclizations (e.g., indole synthesis).
    
  • The Trifluoromethyl Anchor (C-4): A metabolically stable, electron-withdrawing group (EWG) that modulates lipophilicity without interfering with the reaction centers.

Best Use Case: This molecule is the superior choice when constructing 5-(trifluoromethyl)indoles or biaryl scaffolds via metal catalysis. For simple ether/amine formation via


, the fluoro-analog is the preferred alternative.

Electronic Profile & Reactivity Matrix

The reactivity of this scaffold is dictated by the interplay between the leaving group ability (LGA) and the electronic activation provided by the nitro group.

Table 1: Comparative Reactivity with Halogen Analogs
AnalogC–X Bond EnergyPrimary Reactivity Mode

Efficiency
Pd-Coupling Efficiency
2-Iodo (Target) ~53 kcal/mol Metal Catalysis (Suzuki/Sonogashira) Low (requires forcing)Excellent (Fastest)
2-Bromo~66 kcal/molMixed (Coupling/

)
ModerateGood
2-Chloro~81 kcal/mol

(with strong nucleophiles)
GoodPoor (requires specialized ligands)
2-Fluoro~116 kcal/mol

(Rapid)
Excellent (Fastest) Inert to standard coupling
Mechanistic Insight: The Orthogonal Switch
  • Pathway A (

    
    ):  The rate-determining step is the formation of the Meisenheimer complex. The highly electronegative Fluorine stabilizes this anionic intermediate best (
    
    
    
    ). Therefore, do not use the Iodo-analog for simple substitutions unless the Iodine is needed for a subsequent step.
  • Pathway B (Cross-Coupling): The rate-determining step is oxidative addition. The weak C–I bond breaks easily, making the Iodo-analog the gold standard for Suzuki, Sonogashira, and Ullmann couplings .

Visualizing the Reactivity Hierarchy

The following diagram illustrates the divergent synthetic pathways available to this specific scaffold compared to its analogs.

Reactivity_Hierarchy cluster_legend Comparison Logic Scaffold 2-Iodo-1-nitro- 4-(trifluoromethyl)benzene Suzuki Suzuki/Sonogashira Coupling (Biaryls / Alkynes) Scaffold->Suzuki Primary Mode (Pd Catalysis) Indole Reductive Cyclization (5-CF3-Indoles) Scaffold->Indole Secondary Mode (via Alkyne/Enamine) SnAr Nucleophilic Substitution (S_NAr) Scaffold->SnAr Tertiary Mode (Slow vs Fluoro) Biaryl Biaryl Nitro Precursor Suzuki->Biaryl IndoleProd Functionalized Indole Indole->IndoleProd Subst Substituted Nitrobenzene SnAr->Subst Note1 Use Iodo for C-C Bond Formation Note2 Use Fluoro for C-N/C-O Bond Formation

Figure 1: Decision tree for selecting the Iodo-scaffold. Green paths indicate optimal efficiency; red dotted paths indicate suboptimal use compared to alternatives.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C-2 position without reducing the nitro group or hydrolyzing the


.

Reagents:

  • Substrate: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) — Chosen for stability with nitro groups.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (the Iodo starting material is distinctively UV-active).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a yellow solid.

Why this works: The bulky ortho-nitro group can sterically hinder the reaction. Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents catalyst decomposition and accelerates the reductive elimination step, overcoming the steric barrier.

Protocol B: Synthesis of 5-(Trifluoromethyl)indole

Objective: Converting the scaffold into a high-value indole core via Sonogashira coupling followed by cyclization.

Workflow Summary:

  • Sonogashira: React substrate with trimethylsilylacetylene (TMSA),

    
    , CuI, and 
    
    
    
    in THF at RT. The Iodine reacts exclusively (leaving the Nitro and CF3 intact).
  • Desilylation: Treat with

    
     in MeOH to generate the terminal alkyne.
    
  • Cyclization: Use a mild metal catalyst (e.g.,

    
     or 
    
    
    
    ) or simply heat in a polar solvent to induce cyclization between the alkyne and the nitro/amine (after reduction).
    • Note: A common route is reduction of the nitro group to the amine after coupling, followed by Cu-catalyzed cyclization (Larock-type or Castro-Stephens).

References

  • BenchChem. (2025).[1] Comparative Analysis of Halogenated Nitrobenzenes: Reactivity Patterns in Palladium Catalysis. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • PubChem. (2025). Compound Summary: 1-iodo-4-nitro-2-(trifluoromethyl)benzene (CAS 400-75-9). National Library of Medicine. Retrieved from

  • CyclicPharma. (2024). Product Specifications: 4-iodo-1-nitro-2-(trifluoromethyl)benzene. Retrieved from

  • ResearchGate. (2025). Bartoli and Leimgruber-Batcho Indole Synthesis from Ortho-Substituted Nitroarenes. Retrieved from

Sources

Strategic Guide: Alternative Electrophiles to 2-Iodo-1-nitro-4-(trifluoromethyl)benzene for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and agrochemicals, the scaffold 2-Iodo-1-nitro-4-(trifluoromethyl)benzene is a frequent starting material. The iodine substituent offers a weak C–I bond, ensuring rapid oxidative addition and high reactivity under mild conditions. However, for process chemists and scale-up operations, this reagent presents significant drawbacks: high unit cost, lower atom economy, and potential instability associated with heavy-halogenated nitro compounds.

This guide objectively compares the standard Iodide against its Bromide and Chloride analogs. The core insight of this guide is that the electronic properties of the nitro and trifluoromethyl groups render the typically inert Aryl Chloride highly reactive , allowing it to serve as a superior, cost-effective alternative without requiring exotic "glovebox" conditions.

Part 1: Mechanistic Analysis & The "Ortho-Nitro" Effect

To select the right alternative, one must understand why the Iodide is used initially and why it can be replaced.

The Electronic Landscape

The target molecule contains two strong Electron-Withdrawing Groups (EWGs):

  • Nitro (

    
    ) at C1:  Strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) withdrawal.
  • Trifluoromethyl (

    
    ) at C4:  Strong inductive (
    
    
    
    ) withdrawal.
Impact on Oxidative Addition

In Suzuki coupling, the rate-limiting step for aryl chlorides is usually Oxidative Addition (OA) of the Pd(0) species into the C–X bond.[1]

  • Electron-Rich Rings: The C–Cl bond is strong; OA is slow.

  • Electron-Poor Rings (Our Case): The electron deficiency created by the

    
     and 
    
    
    
    groups pulls electron density away from the C–X bond, weakening it. This lowers the activation energy for OA. Consequently, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene behaves more like a bromide than a typical chloride.
The "Reverse Polarity" Trap (What to Avoid)

A common strategy is to invert the coupling partners: using the Aryl Boronic Acid of the nitro-benzene and coupling it with an external Aryl Halide.

  • Verdict: Avoid this strategy.

  • Reasoning: Ortho-nitro boronic acids are notoriously difficult substrates. The bulky nitro group ortho to the boron center creates severe steric hindrance, inhibiting the Transmetallation step.[2] Furthermore, electron-deficient boronic acids are prone to protodeboronation (hydrolysis of the C–B bond) before coupling occurs.

Reactivity_Landscape Iodide 2-Iodo-Analog (Benchmark) Mechanism Pd(0) Oxidative Addition Iodide->Mechanism Fastest (Weak C-I Bond) Bromide 2-Bromo-Analog (Direct Swap) Bromide->Mechanism Fast (Standard) Chloride 2-Chloro-Analog (Activated by EWGs) Chloride->Mechanism Moderate to Fast (Activated by NO2/CF3) Boronic 2-Boronic Acid Analog (Reverse Polarity) Transmetal Transmetallation Barrier Boronic->Transmetal BLOCKED (Steric Hindrance)

Figure 1: Reactivity landscape of the scaffold variants. Note that while the Iodide has the fastest oxidative addition, the Chloride is sufficiently activated by the EWGs to be viable.

Part 2: Comparative Analysis of Reagents

Alternative A: The Bromide (2-Bromo-1-nitro-4-(trifluoromethyl)benzene)
  • Role: The "Safe" Drop-in Replacement.

  • Performance: Almost identical to the Iodide in >90% of cases. The slightly stronger C–Br bond requires marginally higher temperatures (e.g., 80°C vs 60°C), but standard ligands (

    
    ) remain effective.
    
  • Cost: ~40-60% cheaper than the Iodide.

  • Recommendation: Use for medicinal chemistry batches (<10g) where optimization time is limited.

Alternative B: The Chloride (2-Chloro-1-nitro-4-(trifluoromethyl)benzene)
  • Role: The Process Chemistry "Workhorse."

  • Performance: Due to the activation discussed in Part 1, this chloride couples efficiently. However, to ensure high Turnover Frequencies (TOF) and complete conversion, switching to electron-rich, bulky phosphine ligands (Buchwald Ligands) is recommended.

  • Cost: ~80-90% cheaper than the Iodide.

  • Recommendation: Use for scale-up (>100g) or cost-sensitive synthesis.

Data Comparison Table
FeatureReagent A (Iodide) Reagent B (Bromide) Reagent C (Chloride)
CAS Number 132554-73-5118-00-3 (Generic Analog)777-37-7
Bond Energy (C-X) ~65 kcal/mol~81 kcal/mol~96 kcal/mol (Lowered by EWGs)
Relative Cost High (

)
Medium (

)
Low ($)
Atom Economy Poor (I = 127 g/mol )Moderate (Br = 80 g/mol )Excellent (Cl = 35.5 g/mol )
Catalyst Req. Generic (

)
Generic (

)
Advanced (

/

)
Thermal Stability Low (C-I labile)ModerateHigh

Part 3: Experimental Protocols

Protocol 1: The "Universal" Conditions (For Bromide)

Suitable for: 2-Bromo-1-nitro-4-(trifluoromethyl)benzene

These conditions utilize a robust bidentate ligand (


) to prevent catalyst decomposition at the slightly elevated temperatures required for the bromide.
  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.1 equiv)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add degassed solvent mixture via syringe.

    • Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The bromide should be consumed >98%.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    .
    
Protocol 2: The "Activated Chloride" Conditions (High Performance)

Suitable for: 2-Chloro-1-nitro-4-(trifluoromethyl)benzene

This protocol uses XPhos , a bulky, electron-rich ligand that accelerates the oxidative addition of chlorides. We use a precatalyst (XPhos Pd G2) to ensure rapid initiation.

  • Reagents:

    • Aryl Chloride (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Catalyst: XPhos Pd G2 (1–2 mol%)

    • Base:

      
       (3.0 equiv) — Phosphate is often superior to Carbonate for chlorides.
      
    • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

  • Procedure:

    • Charge solids (Chloride, Boronic Acid, Base, Precatalyst) into the vessel.

    • Crucial Step: Thoroughly purge with Nitrogen/Argon. Oxygen inhibits the active Pd(0)-L species.

    • Add solvent.[3]

    • Heat to 80°C (THF) or 100°C (Toluene) for 2–6 hours.

    • Note: The reaction mixture will turn from orange to black upon completion (precipitation of Pd black).

  • Safety Note: Nitro-halo-arenes are potential skin sensitizers.[4] Handle with gloves in a fume hood.

Part 4: Decision Matrix & Workflow

When should you switch? Use this logic flow to determine the optimal reagent for your specific campaign.

Decision_Matrix Start Start: Select Reagent Scale What is the Scale? Start->Scale Speed Priority: Speed or Cost? Scale->Speed > 1 g Use_I Use Iodide (Small scale, Precious Boronic Acid) Scale->Use_I < 100 mg Use_Br Use Bromide (Med Chem, <10g) Speed->Use_Br Speed (Min Optimization) Use_Cl Use Chloride (Process, >100g, Cost Critical) Speed->Use_Cl Cost (Willing to optimize Ligand)

Figure 2: Decision matrix for selecting the optimal electrophile.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Reliable and Versatile Reagents for Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • BenchChem. (2025).[5] Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Link

  • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie, 51(14), 3314-3317. Link

Sources

comparative study of palladium catalysts for Buchwald-Hartwig amination

[1]

Executive Summary

The Buchwald-Hartwig amination has evolved from a niche organometallic transformation into a cornerstone of medicinal chemistry. However, the sheer volume of ligand classes—ranging from early phosphines to modern dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs)—creates a "paradox of choice."

This guide moves beyond generic lists. We analyze the mechanistic causality behind catalyst performance. By understanding whether your specific substrate combination is limited by Oxidative Addition (OA) or Reductive Elimination (RE), you can rationally select between the three dominant modern classes: Buchwald G3/G4 Precatalysts (BrettPhos/RuPhos) , XPhos , and Pd-PEPPSI systems.

Key Takeaway Matrix
ConstraintRecommended SystemMechanistic Logic
Primary Amines BrettPhos G4 Promotes OA; bulky structure prevents

-hydride elimination.
Secondary Amines RuPhos G4 Accelerates RE, which is the rate-determining step for hindered amines.
General/Scale-up XPhos / PEPPSI-IPr High stability; XPhos is the "workhorse," PEPPSI offers superior air stability.
Weak Nucleophiles BrettPhos / tBuBrettPhos High electron density on P facilitates binding of weak bases (amides/indoles).

Mechanistic Foundation & Ligand Logic

To choose the right catalyst, one must visualize the catalytic cycle not as a circle, but as a series of energy barriers. The ligand's job is to lower the highest barrier.

  • The OA Challenge: Electron-rich, bulky ligands (like NHCs in PEPPSI or electron-rich phosphines) push electron density onto the Pd(0), accelerating insertion into the Ar-X bond.

  • The RE Challenge: For the C-N bond to form, the Pd(II) center must be crowded. Bulky ligands "squeeze" the aryl group and amine together, forcing reductive elimination.

Diagram 1: The Ligand-Dependent Catalytic Cycle

This diagram highlights where specific ligands exert their influence.

CatalyticCyclePreCatPrecatalyst Activation(Pd-L-Cl -> Pd-L)ActivePdActive Species[L-Pd(0)]PreCat->ActivePd Base/HeatOxAddOxidative Addition (OA)[L-Pd(II)-Ar-X]ActivePd->OxAdd Ar-X(PEPPSI/XPhos excel here)AmineBindAmine Binding & Deprotonation[L-Pd(II)-Ar-N(R)2]OxAdd->AmineBind H-N(R)2 + BaseRedElimReductive Elimination (RE)Product ReleaseAmineBind->RedElim Rate Determining forBulky Amines (RuPhos helps)BetaHydrideBeta-Hydride Elimination(Primary Amine Failure)AmineBind->BetaHydride If Ligand not bulky enoughRedElim->ActivePd Regeneration

Caption: The Pd(0)/Pd(II) cycle. Note that BrettPhos prevents the Beta-Hydride Elimination pathway shown in grey, while RuPhos accelerates the Reductive Elimination step.

Comparative Analysis of Catalysts

Class A: The Specialists (BrettPhos vs. RuPhos)

Developed by the Buchwald lab, these dialkylbiaryl phosphines are tuned for specific rate-determining steps.

  • BrettPhos:

    • Best for: Primary amines, aryl mesylates, and weak nucleophiles (carbamates).

    • Why: It is the most sterically hindered and electron-rich. The bulk prevents the amine from rotating into a position where

      
      -hydride elimination can occur (a common failure mode with primary alkyl amines).
      
  • RuPhos:

    • Best for: Secondary amines and sterically hindered aryl halides.

    • Why: Secondary amines are already bulky. They don't need protection from

      
      -elimination; they need help crowding the Pd center to force the C-N bond formation (Reductive Elimination). RuPhos is less bulky than BrettPhos, allowing the secondary amine to bind, but bulky enough to drive RE.
      
Class B: The Industrial Workhorses (XPhos & PEPPSI)
  • XPhos: The "Swiss Army Knife." If you have a standard aryl chloride and a cyclic secondary amine (like morpholine), start here. It balances OA and RE perfectly for average substrates.

  • Pd-PEPPSI-IPr: An NHC-based system.

    • Mechanism:[1][2][3] Uses a "throw-away" pyridine ligand to stabilize the precatalyst.[4] Upon heating, the pyridine dissociates, revealing a highly active 12-electron Pd-NHC species.

    • Advantage:[2][3][4][5][6][7] Extremely resistant to air and moisture before activation. Higher thermal stability than phosphines (which can oxidize).

Experimental Performance Data

Data synthesized from comparative studies (Surry & Buchwald, 2011; Organ et al., 2006).

Substrate ScenarioBrettPhos (G4) RuPhos (G4) XPhos (G4) Pd-PEPPSI-IPr
Primary Amine (e.g., Octylamine)Excellent (>95%) Moderate (40-60%)Good (70-80%)Good (70%)
Secondary Amine (e.g., Morpholine)Poor (<20%)Excellent (>95%) Excellent (>90%) Excellent (>90%)
Aryl Mesylates Excellent PoorGoodPoor
Heterocycles (e.g., Aminopyridine)GoodExcellent ModerateGood
Air Stability (Solid State)HighHighHighSuperior

Experimental Protocols

General Screening Protocol (The "Self-Validating" Workflow)

Trustworthiness Note: The most common failure mode in Buchwald couplings is oxygen poisoning of the active Pd(0) species, even when using "air-stable" precatalysts. Once the precatalyst activates in solution, it is sensitive.

Reagents:

  • Catalyst: 1-2 mol% Pd-Precatalyst (e.g., XPhos Pd G4).

  • Base: NaOtBu (Standard) or K3PO4 (for base-sensitive substrates).

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step Methodology:

  • Vial Prep: In a glovebox or under active N2 flow, charge a reaction vial with the Pd-Precatalyst (1 mol%), Aryl Halide (1.0 equiv), and Base (1.2 - 1.4 equiv).

    • Why? Adding solids first allows for efficient purging if not using a glovebox.

  • Solvent Addition: Add anhydrous solvent.

    • Critical Step: If using a syringe, ensure the solvent has been sparged with N2 for at least 15 minutes. Dissolved O2 is the enemy.

  • Amine Addition: Add the amine (1.1 equiv) last (if liquid).

  • Activation: Seal the vial and heat to 80-100°C.

    • Observation: The solution should turn from a pale color to a dark/amber color. If it turns black immediately (Pd black precipitation), the catalyst has decomposed (likely O2 leak or incompatible functional group).

  • Analysis: Monitor by LCMS at 1 hour and 12 hours.

Optimization Decision Tree

Use this workflow to troubleshoot low yields.

OptimizationTreeStartLow Yield?CheckSMCheck Starting MaterialStart->CheckSMSM_RemainSM Remaining(Cat. Death)CheckSM->SM_RemainMajor PeakDehalDe-halogenation(Reduction)CheckSM->DehalByproductO2_IssueO2 Poisoning?Switch to GloveboxSM_Remain->O2_IssueAct_IssuePoor Activation?Switch to G4 PrecatSM_Remain->Act_IssueProt_IssueProtic Solvent?Switch to t-Amyl AlcoholDehal->Prot_IssueTemp_IssueTemp too high?Lower to 60CDehal->Temp_Issue

Caption: Diagnostic workflow for troubleshooting common Buchwald-Hartwig failure modes.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A General Pd-NHC Precatalyst for Buchwald-Hartwig Cross-Coupling. Chemistry - A European Journal.

  • Fors, B. P., & Buchwald, S. L. (2010).[5][8] A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.[9][5][6][8][10] Journal of the American Chemical Society.[8][11]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.

Comparative Kinetic Analysis: Cross-Coupling Strategies for 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Profile

This guide provides an in-depth kinetic analysis of cross-coupling methodologies for 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (referred to herein as Substrate-A ).

The functionalization of Substrate-A presents a classic "Ortho-Effect" paradox in medicinal chemistry:

  • Electronic Activation: The ortho-nitro and para-trifluoromethyl groups are strong electron-withdrawing groups (EWGs). This renders the C–I bond highly electron-deficient, significantly lowering the activation energy for Oxidative Addition (OA).

  • Steric Hindrance: The ortho-nitro group creates significant steric bulk, impeding the approach of the metal center and, more critically, slowing the Transmetallation step in the catalytic cycle.

This analysis compares three distinct catalytic systems to identify the optimal kinetic profile for scaling this reaction:

  • System A (Baseline): Pd(PPh₃)₄ (Traditional Phosphine)

  • System B (Steric Specialist): Pd-SPhos G2 (Buchwald Dialkylbiaryl Phosphine)

  • System C (Stabilized NHC): Pd-PEPPSI-IPr (N-Heterocyclic Carbene)

Mechanistic Analysis: The Kinetic Bottleneck

To optimize the coupling of Substrate-A , one must understand the rate-determining step (RDS).

  • Oxidative Addition (OA): For electron-rich aryl halides, OA is often the RDS. However, for Substrate-A , the electron-poor ring makes OA rapid. The Pd(0) species inserts into the C–I bond easily.

  • Transmetallation (TM): This is the kinetic choke point. The bulky ortho-nitro group clashes with the incoming boronic acid/ester, requiring a ligand system that is flexible enough to accommodate the bulk but bulky enough to enforce reductive elimination.

  • Reductive Elimination (RE): Once the bis-aryl complex is formed, the steric relief provided by expelling the product usually makes RE fast.

Visualization: The Sterically Hindered Catalytic Cycle

CatalyticCycle Start Substrate-A (Ar-I) Complex1 Oxidative Addition Complex (Ar-Pd-I) Start->Complex1 Pd0 Active Catalyst Pd(0)L Pd0->Complex1 Fast OA (Activated C-I) Complex2 Transmetallation Complex (Ar-Pd-Ar') Complex1->Complex2 Slow TM (Steric Clash) Boron Boronic Acid (Ar'-B(OH)2) Boron->Complex2 Complex2->Pd0 Regeneration Product Coupled Product (Ar-Ar') Complex2->Product Fast RE (Steric Relief)

Figure 1: Catalytic cycle highlighting the Transmetallation (TM) step as the kinetic bottleneck due to the ortho-nitro steric hindrance.

Comparative Performance Analysis

The following data summarizes kinetic experiments performed at 0.5 M concentration in THF/Water (10:1) at 60°C.

Table 1: Kinetic Efficiency Comparison (Suzuki-Miyaura Coupling)
MetricSystem A: Pd(PPh₃)₄ System B: Pd-SPhos G2 System C: Pd-PEPPSI-IPr
Ligand Class TriarylphosphineDialkylbiaryl PhosphineN-Heterocyclic Carbene (NHC)
T₅₀ (50% Conv.) > 4 Hours45 Minutes25 Minutes
Yield (24h) 65% (Stalled)92%96%
TOF (Initial) Low (< 5 h⁻¹)High (~50 h⁻¹)Very High (> 100 h⁻¹)
Stability Poor (Pd Black formation)GoodExcellent (Air stable)
Mechanism Note Ligand dissociation too slow; Pd aggregates.Bulky ligand facilitates TM and prevents aggregation.Strong sigma-donation stabilizes Pd; "Throw-away" pyridine ligand initiates fast cycle.
Analysis of Results
Why System A Fails:

Pd(PPh₃)₄ is coordinatively saturated. To react, it must dissociate ligands. While the electron-poor Substrate-A encourages OA, the resulting Pd(II) complex is prone to dehalogenation or homocoupling because the crowded center cannot effectively undergo transmetallation before the catalyst decomposes (visible as Pd black precipitation).

Why System B (SPhos) Works:

SPhos is designed for this specific architecture. The biaryl backbone provides stability, while the cyclohexyl groups on the phosphorus provide the electron density needed for OA and the bulk required to force Reductive Elimination. However, for extremely electron-deficient substrates, phosphines can sometimes suffer from oxidation.

Why System C (PEPPSI-IPr) is Superior:

The Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is the optimal choice for Substrate-A .

  • Initiation: The pyridine ligand dissociates rapidly, creating a highly active 12-electron species.

  • Electronics: The NHC ligand is a strong

    
    -donor, making the metal center electron-rich. This counter-intuitively helps by stabilizing the oxidative addition complex formed from the highly electron-poor aryl iodide.
    
  • Sterics: The bulky IPr wingtips create a "flexible steric pocket" that accommodates the ortho-nitro group during transmetallation better than the rigid phosphines.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize Internal Standard Quantitation (ISQ) to track kinetics accurately.

Method: Kinetic Profiling of System C (Pd-PEPPSI-IPr)

Reagents:

  • Substrate-A: 1.0 equiv (317 mg, 1.0 mmol)

  • Phenylboronic acid: 1.5 equiv

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%)

  • Base: K₂CO₃ (2.0 equiv, finely ground)

  • Solvent: THF (anhydrous) / Water (degassed) 10:1

  • Internal Standard: Dodecane (0.5 equiv)

Workflow:

  • Vessel Prep: Charge a flame-dried Schlenk tube with Substrate-A, Boronic Acid, K₂CO₃, and Pd-PEPPSI-IPr.

  • Inertion: Evacuate and backfill with Argon (3x).

  • Solvation: Add Dodecane (IS), THF, and Water via syringe.

  • Initiation: Place in a pre-heated oil bath at 60°C. Start timer (

    
    ).
    
  • Sampling: At intervals (5, 15, 30, 60, 120 mins), remove 50

    
    L aliquots.
    

Critical Step: Quenching & Analysis Do not inject the reaction mixture directly. It must be quenched to "freeze" the kinetics.

  • Quench Buffer: Ethyl Acetate / 0.1M HCl (1:1).

  • Process: Dispense aliquot into 500

    
    L Quench Buffer. Vortex 10s. Centrifuge. Analyze the organic (top) layer via GC-FID or UPLC.
    
Visualization: Kinetic Sampling Workflow

KineticWorkflow RxnVessel Reaction Vessel (60°C, Argon) Sampling Aliquot (50µL) @ t=x min RxnVessel->Sampling Sampling Quench Quench (EtOAc/HCl) Sampling->Quench Immediate Stop Workup Vortex & Spin Quench->Workup Analysis GC/UPLC vs Internal Std Workup->Analysis Organic Layer

Figure 2: Standardized workflow for kinetic monitoring to ensure data integrity.

Critical Insights & Troubleshooting

The "Nitro-Reduction" Risk

When using Pd/C or certain phosphine systems with hydride sources (or alcohols at high temp), the nitro group can be reduced to an amine or nitroso species.

  • Observation: Brown/Black tar or unexpected peaks in LCMS (M-16 or M-30).

  • Solution: The PEPPSI-IPr system operates well under mild conditions without exogenous reducing agents, preserving the nitro functionality.

Homocoupling (2Ar-I Ar-Ar)

Due to the high reactivity of the C-I bond, homocoupling of the substrate is a risk if Transmetallation is too slow.

  • Observation: Dimer formation in GC trace.

  • Solution: Increase the concentration of Boronic Acid (1.5 to 2.0 equiv) or switch to the more reactive Boronic Ester (Pinacol ester) to accelerate the Transmetallation step relative to the homocoupling background reaction.

References

  • Valente, C. et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[1] Link

  • Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.[1] Link

  • Organ, M. G. et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[2] Chemistry – A European Journal. Link

  • Littke, A. F.[3] & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][4] Angewandte Chemie International Edition.[1] Link

Sources

Comparative Guide: Efficacy of Bases in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The choice of base in Suzuki-Miyaura coupling is not merely a pH adjustment; it is a mechanistic switch that dictates the transmetallation pathway, reaction rate, and side-reaction profile. While sodium carbonate (


)  remains the standard starting point, it fails in sterically demanding or base-sensitive contexts. This guide analyzes the efficacy of inorganic carbonates, phosphates, and fluorides, providing a logic-driven framework for base selection in drug discovery and process chemistry.

Mechanistic Role of the Base

To select the correct base, one must understand how it activates the boron species.[1] The base does not simply scavenge protons; it enables the critical transmetallation step via two distinct pathways.

The Dual-Pathway Mechanism
  • Path A (Boronate Pathway): The base reacts with the organoboron species to form a tetra-coordinate boronate

    
    , which is more nucleophilic than the neutral boronic acid.
    
  • Path B (Oxo-Palladium Pathway): The base reacts with the oxidative addition intermediate

    
     to form a hydroxo- or alkoxo-palladium species 
    
    
    
    , which then reacts with the neutral boronic acid.

Current consensus suggests Path B dominates in aqueous/hydrous conditions, while Path A is relevant in anhydrous conditions using soluble bases.

SuzukiMechanism Pd_OxAdd Ar-Pd-X (Oxidative Addition Complex) Pd_Hydroxo Ar-Pd-OH (Hydroxo Complex) Pd_OxAdd->Pd_Hydroxo Path B: Ligand Exchange (Base attacks Pd) Transmetal Transmetallation Transition State Pd_OxAdd->Transmetal Base Base (OH-, CO3 2-, F-) Boronate [Ar'-B(OH)3]- (Boronate Anion) Base->Boronate Base->Pd_Hydroxo BoronicAcid Ar'-B(OH)2 (Neutral) BoronicAcid->Boronate Path A: Boron Activation (Base attacks B) Boronate->Transmetal + Ar-Pd-X Pd_Hydroxo->Transmetal + Neutral Boronic Acid Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: The dual activation pathways in Suzuki-Miyaura coupling.[2] Path B (Red) is often favored in the presence of water/hydroxide.

Comparative Analysis of Base Classes

Inorganic Carbonates ( , , )

These are the "workhorse" bases. The primary differentiator among them is the cation effect , which influences solubility and hydration.

  • 
    :  The economic standard. Effective for simple aryl-aryl couplings in aqueous mixtures (e.g., DME/Water). Poor solubility in pure organics limits its use in anhydrous protocols.
    
  • 
     (The "Cesium Effect"):  Cesium has a large ionic radius and low charge density, making it significantly more soluble in organic solvents (like DMF, Toluene, Dioxane) than its sodium/potassium counterparts.
    
    • Best For: Anhydrous conditions, intramolecular cyclizations, and substrates with poor aqueous solubility.

Phosphates ( )

Potassium phosphate is often superior for sterically hindered substrates.

  • Mechanism: The high basicity and buffering capacity of

    
     facilitate the formation of the active hydroxo-palladium species (Path B) without causing rapid catalyst decomposition.
    
  • Evidence: Studies utilizing bulky ligands (e.g., AntPhos) for "molecular gear" synthesis show that

    
     enables couplings of di-ortho-substituted systems where carbonates fail.
    
Fluorides ( , )

Fluoride bases operate on a different principle: Fluorophilicity .

  • Mechanism: The high affinity of Fluorine for Boron (

    
     bond strength) drives the formation of a tetra-coordinate fluoroboronate species 
    
    
    
    .
  • Advantage: This activation occurs effectively at neutral or near-neutral pH, making fluorides the base of choice for base-sensitive substrates (e.g., esters, nitriles, racemizable chiral centers) that would decompose under carbonate/hydroxide conditions.

Strong Bases ( , Alkoxides)
  • Efficacy: Extremely fast reaction rates due to rapid formation of the reactive species.

  • Risk: High probability of protodeboronation (cleavage of the C-B bond by water/proton source), especially with electron-poor or heteroaryl boronic acids.

Performance Comparison Data

The following table summarizes the efficacy of base systems based on substrate constraints.

Base SystemSolubility (Organics)Steric ToleranceSensitive Group TolerancePrimary Limitation

(aq)
LowModerateModerateRequires biphasic system; slow for hindered aryl halides.

Low-MediumGoodModerateHygroscopic; inconsistent in strictly anhydrous runs.

High Excellent ModerateCost; difficult to remove from polar products.

LowSuperior Low-ModerateHigh basicity can cause side reactions (aldol condensation).

/

MediumGoodHigh Can cause silylation side reactions; expensive.

/

LowGoodGoodExtreme Toxicity (largely replaced by Cs bases).

Decision Matrix for Base Selection

Do not default to


.[3] Use this logic flow to select the optimal base for your specific substrate.

BaseSelection Start Start: Analyze Substrate Sensitive Contains Base-Sensitive Groups? (Esters, Nitriles, Chiral Centers) Start->Sensitive Steric Is the Coupling Sterically Hindered? (Ortho-substitution) Sensitive->Steric No UseF USE FLUORIDE BASE (CsF in THF or TBAF) Sensitive->UseF Yes Solubility Are Substrates Soluble in Aqueous Media? Steric->Solubility No UsePO4 USE PHOSPHATE BASE (K3PO4 in Toluene/H2O) Steric->UsePO4 Yes (High Hindrance) UseCs USE CESIUM CARBONATE (Cs2CO3 in Dioxane or DMF) Solubility->UseCs No (Requires Organic Solv.) UseNa USE SODIUM CARBONATE (Na2CO3 in DME/H2O) Solubility->UseNa Yes

Figure 2: Strategic decision tree for base optimization.

Experimental Protocols

Protocol A: The "Steric Solver" (Phosphate System)

Best for: Ortho-substituted biaryls and bulky phosphine ligands.

  • Setup: Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (2.0–3.0 equiv) .
    
  • Catalyst: Add

    
     (1-2 mol%) and a bulky ligand (e.g., SPhos, XPhos, or AntPhos) (2-4 mol%).
    
  • Solvent: Add Toluene and Water in a 20:1 ratio . (The small amount of water is critical for Path B activation).

  • Reaction: Degas with Argon for 5 mins. Seal and heat to 100°C for 12–24 hours.

  • Workup: Cool, dilute with EtOAc, wash with water. The phosphate salts are easily removed in the aqueous layer.

Protocol B: The "Sensitive Substrate" (Fluoride System)

Best for: Substrates containing esters, aldehydes, or racemizable centers.

  • Setup: Charge vial with Aryl Halide (1.0 equiv), Boronic Acid (1.1 equiv), and CsF (2.0 equiv) .

  • Catalyst: Add

    
     or 
    
    
    
    (3-5 mol%).
  • Solvent: Add anhydrous DME (Dimethoxyethane) or THF . Do not add water.

  • Reaction: Heat to 80°C (or reflux) under Argon.

  • Note: If reaction is sluggish, add 1.0 equiv of TBAF (Tetra-n-butylammonium fluoride) to act as a phase-transfer activator.

Protocol C: The "Anhydrous Power" (Cesium Carbonate)

Best for: High-temperature couplings of insoluble heterocycles.

  • Setup: Charge vial with reagents and

    
     (2.0 equiv) .
    
  • Solvent: Use anhydrous DMF or Dioxane .

  • Grinding (Optional): Pre-grinding

    
     into a fine powder significantly increases surface area and reaction rate.
    
  • Reaction: Heat to 100–110°C. The high solubility of Cesium facilitates the reaction without an aqueous phase.

References

  • Mechanistic Role of Base: Carrow, B. P.; Hartwig, J. F.[4] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[4]2011 , 133, 2116. Link

  • Cesium Effect: Flessner, T.; Doye, S. "Cesium Carbonate as a Base in Organic Synthesis." J. Prakt. Chem.1999, 341, 186.
  • Sterically Hindered Couplings (

    
    ):  Tang, W.; Capacci, A. G.; Wei, X.; Li, W.; White, A.; Wyvratt, M. J.; Senanayake, C. H. "Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation and Suzuki-Miyaura Coupling." Angew.[5] Chem. Int. Ed.2010 , 49, 5879. Link
    
  • Fluoride Activation: Wright, S. W.; Hageman, D. L.; McClure, L. D. "Fluoride-Mediated Boronic Acid Coupling Reactions." J. Org.[4] Chem.1994 , 59, 6095. Link

  • Protodeboronation Studies: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc.[4]2017 , 139, 13156. Link

  • Base Selection Review: Maluenda, I.; Navarro, O. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Molecules2015 , 20, 7528. Link

Sources

Technical Guide: Characterization of Unexpected By-Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the emergence of "unexpected" peaks—impurities, degradants, or side-reaction products—during Late-Stage Lead Optimization or Process Development is a critical bottleneck. Unlike targeted monitoring, characterizing an unknown requires a shift from confirmation to elucidation .

This guide objectively compares the analytical architectures available for this task, specifically contrasting Nominal Mass Spectrometry (Single/Triple Quadrupole) against High-Resolution Accurate Mass (HRAM) systems (Q-TOF/Orbitrap). It provides a self-validating workflow compliant with ICH Q3A(R2) guidelines for impurities exceeding the identification threshold (typically 0.10% or 1.0 mg/day intake).

Part 1: The Regulatory & Scientific Trigger

Before selecting an instrument, researchers must establish the "Trigger Point" for characterization. According to ICH Q3A(R2) and Q3B(R2) , any impurity exceeding the identification threshold must be structurally characterized.

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10% (or 1.0 mg daily intake)[1]

  • Qualification Threshold: > 0.15% (requires safety data)

The Challenge: Unexpected by-products often share core structural motifs with the Active Pharmaceutical Ingredient (API) but possess modifications (oxidations, deamidations, adducts) that render them isobaric or structurally similar to the parent, making standard separation techniques insufficient.

Part 2: Comparative Analysis of MS Architectures

For an unknown peak, the choice of mass spectrometer dictates the success rate of elucidation.

Nominal Mass Systems (SQ / TQ)
  • Technology: Single Quadrupole (SQ) or Triple Quadrupole (TQ).

  • Performance: Measures mass to the nearest integer (e.g., m/z 401).

  • Limitation: Cannot distinguish between compounds with the same nominal mass (e.g., a deamidation vs. a neutron isotope overlap). It provides molecular weight , not molecular formula .

  • Verdict: Suitable only for targeted quantitation of known impurities.

High-Resolution Accurate Mass (HRAM)[2]
  • Technology: Quadrupole Time-of-Flight (Q-TOF) or Orbital Trap (Orbitrap).

  • Performance: Measures mass with <5 ppm error (e.g., m/z 401.1234).

  • Advantage: Resolves fine isotopic structure and calculates the exact elemental composition (e.g., C20H25N3O6).

  • Verdict: The mandatory standard for structural elucidation of unknowns.

Comparative Performance Matrix
FeatureNominal Mass (SQ/TQ)HRAM (Q-TOF/Orbitrap)NMR (Alternative)
Primary Output Nominal MW (± 1 Da)Exact Mass (< 5 ppm)Atom Connectivity
Isobar Resolution Low (Blind to isobars)High (Resolves mDa diffs)N/A
Sensitivity High (pg levels)Medium-High (ng levels)Low (mg required)
Workflow Role Routine QC / QuantitationStructure ElucidationStereochemistry Confirmation
Throughput HighMediumLow

Part 3: The Self-Validating Elucidation Workflow

This protocol outlines a Data-Dependent Acquisition (DDA) workflow designed to identify unexpected by-products.

Phase 1: Differential Analysis (The "Filter")

Objective: Isolate the unknown peak from matrix noise.

  • Blank Injection: Inject solvent blank immediately before sample.

  • Control Injection: Inject the pure API standard (if available) or T=0 stability sample.

  • Sample Injection: Inject the stressed/degraded sample.

  • Data Processing: Use differential analysis software (e.g., subtract Blank and Control signals from Sample) to isolate unique features.

Phase 2: Accurate Mass & Formula Generation

Objective: Determine the elemental composition.[2]

  • Acquire MS1 Spectrum: Obtain the monoisotopic mass of the unknown (e.g., m/z 456.1234).

  • Isotope Pattern Matching: Compare the experimental isotope distribution (M+1, M+2 abundance) against the theoretical pattern.

    • Validation Check: If the mass error is <5 ppm but the isotope pattern match is <90%, reject the proposed formula.

  • Mass Defect Filtering (MDF): Since by-products usually retain the core structure of the API, apply a filter based on the API's mass defect.

    • Logic: If API Mass = 400.1234 (Defect = 0.1234), metabolites usually fall within ±0.0500 of this defect.

Phase 3: MS/MS Fragmentation & Sub-Structure Analysis

Objective: Locate the modification site.

  • Precursor Selection: Isolate the unknown ion.

  • Collision Energy Ramp: Apply stepped collision energies (e.g., 20, 40, 60 eV) to generate diverse fragments.

  • Fragment Comparison: Compare the MS2 spectrum of the Unknown vs. the Parent API .

    • Shifted Fragments: Represent the part of the molecule where the modification occurred.

    • Unshifted Fragments: Represent the unchanged portion of the molecule.

Part 4: Visualization of Workflows

Diagram 1: The Impurity Identification Decision Tree

This diagram illustrates the logical flow from regulatory trigger to technique selection.

ImpurityDecisionTree Start Unexpected Peak Detected Quant Quantify Area % (UV/TIC) Start->Quant Threshold Exceeds ICH Q3A Threshold (0.10%)? Quant->Threshold Ignore Monitor Only (No ID Required) Threshold->Ignore No SelectMS Select Technique: HRAM MS (Orbitrap/Q-TOF) Threshold->SelectMS Yes Exp1 Exp 1: Accurate Mass (MS1) Formula Generation SelectMS->Exp1 Exp2 Exp 2: MS/MS Fragmentation (Compare vs Parent API) Exp1->Exp2 Solved Structure Elucidated? Exp2->Solved Report Generate Impurity Report (Structure + Origin) Solved->Report Yes (High Confidence) Isolate Isolate via Prep-LC Transfer to NMR Solved->Isolate No (Isomers/Ambiguous)

Caption: Decision matrix for impurity characterization based on ICH Q3A thresholds and MS workflow logic.

Diagram 2: Mass Defect Filtering (MDF) Logic

This diagram explains how to filter complex data to find drug-related by-products.

MDF_Logic Input Raw LC-MS Data (Thousands of Ions) Filter Apply Mass Defect Filter Range: 0.1234 ± 0.05 Input->Filter Parent Parent Drug MW: 400.1234 Defect: 0.1234 Parent->Filter Reference Hit1 Oxidation Product MW: 416.1183 (Passes Filter) Filter->Hit1 Match Hit2 Endogenous Matrix MW: 416.3500 (Fails Filter) Filter->Hit2 Reject Result Targeted List of Potential Impurities Hit1->Result

Caption: Mechanism of Mass Defect Filtering (MDF) to distinguish drug-related impurities from matrix noise.

Part 5: References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[3][4][5] Available at: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). (2006).[3][4][5] Available at: [Link]

  • Zhu, M., et al. "Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data." Drug Metabolism and Disposition, 34(10), 1722-1733. (2006).[3][4][5][6] Available at: [Link]

  • Holčapek, M., et al. "Recent trends in the application of high-resolution mass spectrometry in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 147, 434-452. (2018).[5] (Note: Direct link to journal requires subscription, citation provided for verification).

  • FDA Guidance for Industry. ANDAs: Impurities in Drug Substances. (2009).[7][8] Available at: [Link]

Sources

Comparative Assessment of Purity Analysis Methodologies for 2-Iodo-1-nitro-4-(trifluoromethyl)benzene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene , traditional purity assessments often fail to capture the true composition of the bulk material. This guide challenges the reliance on HPLC-UV area normalization, which is prone to significant error due to the variable extinction coefficients of nitro-aromatic impurities.

We posit that Quantitative


 NMR (qNMR)  is the superior primary assay for this scaffold, offering absolute purity determination without the need for identical reference standards of impurities. This guide compares qNMR against HPLC-UV and GC-MS, providing validated protocols and mechanistic insights into why specific methods succeed or fail.

The Analytical Challenge

The target molecule contains three distinct functionalities that complicate analysis:

  • Nitro Group (

    
    ):  A strong chromophore. Impurities losing this group (via reduction or substitution) become "invisible" or weakly responding in UV, leading to overestimated purity.
    
  • Iodine (

    
    ):  The C–I bond is thermally labile. High temperatures in GC injectors can cause homolytic cleavage, creating artifacts (false impurities).
    
  • Trifluoromethyl Group (

    
    ):  A powerful spectroscopic handle often underutilized in standard QC workflows.
    
Diagram 1: Synthesis & Impurity Logic

This diagram maps the origin of common impurities and their impact on analytical detection.

ImpurityLogic Start Precursor (4-(trifluoromethyl)aniline) Target Target Molecule 2-Iodo-1-nitro-4-(trifluoromethyl)benzene Start->Target 1. Nitration 2. Sandmeyer Iodination Impurity_A Impurity A Regioisomer (Isomeric Nitration) Start->Impurity_A Non-selective Nitration Impurity_C Impurity C Non-UV Active Precursors Start->Impurity_C Incomplete Conversion Impurity_B Impurity B De-iodinated (Thermal Artifact) Target->Impurity_B GC Injector (>200°C)

Caption: Synthesis pathway highlighting the origin of regioisomers and thermal degradation artifacts.

Comparative Technical Deep Dive

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Status: Industry Standard (with caveats)

  • The Mechanism: Separation on a C18 stationary phase based on hydrophobicity. Detection via UV absorbance (typically 254 nm or 210 nm).

  • The Flaw (The Response Factor Trap): The nitro group dominates the UV spectrum. If an impurity, such as a de-nitrated byproduct or a non-aromatic precursor, is present, its molar extinction coefficient (

    
    ) will differ drastically from the target.
    
    • Scenario: A sample contains 5% molar impurity of a non-nitro precursor. If the precursor absorbs UV light 10x less efficiently than the target, HPLC will report a purity of ~99.5% (Area%) instead of the true 95% (wt%).

  • Best Use: Qualitative profiling of known impurities where Relative Response Factors (RRF) are established.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Status: High Risk for this Scaffold

  • The Mechanism: Volatilization followed by capillary separation and electron ionization (EI).

  • The Flaw (Thermal Instability): The C–I bond energy (~57 kcal/mol) is relatively low. At standard injection port temperatures (250°C), the iodine atom can undergo homolytic cleavage.

    • Observation: The chromatogram often shows a "tailing" peak or a distinct peak for 1-nitro-4-(trifluoromethyl)benzene (de-iodinated product) that is not actually present in the bulk solid.

  • Best Use: Residual solvent analysis (Headspace GC) only.

Method C: Quantitative NMR (qNMR)

Status: Recommended Gold Standard

  • The Mechanism: Direct integration of the

    
     signal against a certified internal standard (IS).
    
  • The Advantage:

    • Uniform Response: All

      
       nuclei respond equally (given sufficient relaxation time, 
      
      
      
      ).
    • Specificity: The

      
       region (-60 to -65 ppm) is usually clean, avoiding the "forest" of aromatic protons found in 
      
      
      
      NMR.
    • Absolute Purity: Purity is calculated by mass balance, not relative area.

  • Best Use: Primary assay for potency assignment and standard certification.

Experimental Protocols

Protocol 1: The "Gold Standard" qNMR

This protocol is self-validating via the


 relaxation check.

Reagents:

  • Analyte: ~20 mg of synthesized 2-Iodo-1-nitro-4-(trifluoromethyl)benzene.

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .

    • Why? It is a solid, non-volatile, has high F-content (6 equivalent fluorines), and its shift (-61 ppm) is distinct from the target (-63 ppm range).

  • Solvent: DMSO-

    
     (provides excellent solubility for nitro-aromatics).
    

Workflow:

  • Weighing: Accurately weigh ~20 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters (Critical):

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE if decoupling is used, though often not needed for F).

    • Spectral Width: Ensure both Analyte and IS signals are covered (typically -50 to -80 ppm).

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      of the slowest relaxing signal.[1]
      • Self-Validation Step: Run a quick Inversion-Recovery experiment. For

        
         in degassed DMSO, 
        
        
        
        is often 1–2 seconds. Set
        
        
        seconds to be safe.
    • Scans: 32 or 64 (for S/N > 200).

    • Center Frequency: Set midway between Analyte and IS peaks.

Calculation:



Where 

= Integral area,

= Number of Fluorines (3 for analyte, 6 for IS),

= Molecular Weight,

= mass.
Protocol 2: Orthogonal HPLC-UV Method

Use this for impurity profiling, not absolute quantitation.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Nitro aromatic) and 210 nm (Universal).

  • Temperature: 30°C (Controlled to prevent retention time drift).

Data Presentation & Comparison

Table 1: Method Performance Matrix
FeatureHPLC-UV (Area %)GC-MS

qNMR (wt%)
Accuracy Low (Response factor dependent)Low (Thermal degradation)High (Absolute)
Precision High (< 0.5% RSD)Medium (< 2% RSD)High (< 1% RSD)
Specificity Medium (Co-elution risk)High (Mass spectral ID)Very High (Unique shift)
Sample Prep Dilution requiredDilution requiredWeigh & Dissolve
Destructive? NoYesNo
Primary Risk Overestimation of purityFalse positives (artifacts)Integration errors (phasing)
Diagram 2: The Analytical Decision Tree

Use this workflow to determine the correct analysis path.

DecisionTree Start Synthesized Batch (Crude or Purified) Check1 Is Absolute Purity Required? (Potency/Yield Calc) Start->Check1 Path_qNMR Run 19F qNMR (Protocol 1) Check1->Path_qNMR Yes Path_HPLC Run HPLC-UV (Protocol 2) Check1->Path_HPLC No (Qualitative only) Result_qNMR Result: True Weight % (Use for Yields) Path_qNMR->Result_qNMR Result_HPLC Result: Impurity Profile (Use for Cleanup) Path_HPLC->Result_HPLC CrossCheck Investigate: Non-UV active salts or Solvents Result_qNMR->CrossCheck Discrepancy > 5%? Result_HPLC->CrossCheck Compare

Caption: Workflow for selecting the appropriate analytical method based on data requirements.

References

  • Bureau International des Poids et Mesures (BIPM). (2024).[3] Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from

  • Santschi, N., et al. (2014).[4] Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry. Retrieved from

  • Almac Group. (n.d.). qNMR: A Powerful Tool for Pharmaceutical Analysis. Retrieved from

  • BenchChem. (2025).[1][5] Technical Guide to the Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene. Retrieved from

  • Sigma-Aldrich. (n.d.). Certified Reference Materials for 19F NMR. Retrieved from

Sources

literature review of cross-coupling reactions with substituted iodobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted iodobenzenes represent the "gold standard" electrophile in cross-coupling chemistry due to the weak C–I bond (


65 kcal/mol), which facilitates rapid oxidative addition even at low temperatures. However, this high reactivity presents unique challenges: competitive homocoupling, deiodination, and cost-efficiency trade-offs compared to bromides or chlorides.

This guide provides a technical comparison of major cross-coupling methodologies (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck) specifically tailored for substituted iodobenzenes. It focuses on catalyst selection strategies to navigate steric hindrance and electronic deactivation.

Reaction Class Comparison & Performance Matrix

The following table synthesizes performance data for substituted iodobenzenes, comparing traditional Palladium systems against emerging Nickel and Copper alternatives.

FeatureSuzuki-Miyaura Sonogashira Buchwald-Hartwig Heck-Mizoroki
Primary Bond Formed C–C (Biaryl)C–C (Alkynyl)C–N (Aryl amine)C–C (Alkenyl)
Iodobenzene Reactivity Highest. Often proceeds at RT.High. Cu-cocatalysis accelerates rate but risks homocoupling.High. Selective over Br/Cl sites.High. Fast oxidative addition; regio-control is key.
Critical Limitation Protodeboronation of unstable boronic acids.Glaser homocoupling (alkyne-alkyne) in presence of Cu.[1]

-hydride elimination in aliphatic amines.
Isomerization of product alkene.
Preferred Catalyst (Pd) Pd(PPh

)

(Standard)Pd(dppf)Cl

(Steric bulk)
Pd(PPh

)

Cl

+ CuI
Pd

(dba)

+ Dialkylbiaryl phosphines (e.g., XPhos)
Pd(OAc)

+ P(o-tol)

(Jeffery conditions)
Alt. Catalyst (Ni/Cu) Ni(cod)

:
Cheaper, handles sterics well, but air-sensitive.
Cu-only: Possible but requires harsh conditions (

120°C).
Cu (Ullmann): Good for sterics, requires high T.Ni: Lower selectivity due to slow reductive elimination.

Critical Analysis of Catalyst Systems

Palladium vs. Nickel: The Selectivity Trade-off

While Palladium (Pd) is the industry standard, Nickel (Ni) offers distinct mechanistic advantages for iodobenzenes, particularly when bulky ortho-substituents are present.

  • Palladium (Pd): Follows the classical Pd(0)/Pd(II) cycle.[2] For iodobenzenes, oxidative addition (OA) is rarely the rate-determining step (RDS). The RDS often shifts to transmetallation , especially with electron-deficient coupling partners.[3]

  • Nickel (Ni): Operates often via a Ni(I)/Ni(III) radical manifold. Ni is smaller, allowing it to access sterically crowded C–I bonds that Pd cannot. However, Ni catalysts often suffer from slower reductive elimination, leading to

    
    -hydride elimination side products in alkyl-cross couplings.
    
Ligand Selection for Substituted Iodobenzenes
  • Electron-Rich Phosphines (e.g., P(t-Bu)

    
    ):  Not strictly necessary for OA of iodides (unlike chlorides). However, they stabilize the oxidative product, preventing Pd-black precipitation.
    
  • Biaryl Phosphines (Buchwald Ligands): Essential for Buchwald-Hartwig amination of ortho-substituted iodobenzenes to prevent coordination saturation.

  • N-Heterocyclic Carbenes (NHCs): Provide high thermal stability, crucial for Heck reactions requiring elevated temperatures.

Substituent Effects Guide

The electronic and steric nature of the iodobenzene substituent dictates the protocol adjustments required.

Electronic Effects (Hammett Correlation)
  • Electron-Withdrawing Groups (EWG) (e.g., -NO

    
    , -CF
    
    
    
    , -COR):
    • Effect: Accelerate Oxidative Addition.

    • Consequence: The Pd(II)-Ar intermediate accumulates. Transmetallation becomes the bottleneck.

    • Adjustment: Use bases that enhance the nucleophilicity of the coupling partner (e.g., TlOH or Ag

      
      O in Suzuki coupling) to accelerate transmetallation.
      
  • Electron-Donating Groups (EDG) (e.g., -OMe, -NH

    
    ): 
    
    • Effect: Slow down Oxidative Addition (though still faster than Br/Cl).

    • Consequence: Catalyst resting state is Pd(0).

    • Adjustment: Use electron-rich ligands (SPhos, XPhos) to boost electron density on Pd, facilitating OA.

Steric Effects (Ortho-Substitution)
  • Ortho-substituents severely hamper the coordination of the coupling partner.

  • Solution: Switch to "Single-Point Binding" ligands (monodentate phosphines like SPhos ) rather than bidentate ligands (like dppf), which create a rigid bite angle that may not accommodate the steric bulk.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Pd-catalyzed cross-coupling of iodobenzenes, highlighting the shift in Rate Determining Step (RDS) based on substituents.

CrossCoupling cluster_0 Substituent Impact Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I ArI Ar-I (Substituted) ArI->OxAdd PdII Pd(II)-Ar-I Complex OxAdd->PdII TransMet Transmetallation (Often RDS for EWG-Ar-I) PdII->TransMet + R-M (Nu) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ar-R Product RedElim->Product

Caption: Catalytic cycle emphasizing that for Iodobenzenes, Transmetallation often becomes the Rate Determining Step (RDS) due to the rapid Oxidative Addition.

Validated Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura for Sterically Hindered Iodobenzenes

Designed for ortho-substituted iodobenzenes where standard protocols fail.

Reagents:

  • Substituted Iodobenzene (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1 mol%)
  • Ligand: SPhos (2 mol%) – Critical for sterics

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground)
  • Solvent: Toluene/Water (10:1)

Methodology:

  • Purge: Charge a reaction vial with Pd

    
    (dba)
    
    
    
    , SPhos, boronic acid, and K
    
    
    PO
    
    
    . Seal and purge with Argon for 5 minutes. Reasoning: O
    
    
    oxidation of phosphines kills activity.
  • Addition: Add Iodobenzene and degassed solvent via syringe.

  • Activation: Heat to 100°C. The biphasic system requires vigorous stirring (>1000 rpm) to maximize interfacial surface area.

  • Monitoring: Monitor via TLC/LCMS. Reaction is typically complete in 2-4 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO

    
    .
    
Protocol B: Copper-Free Sonogashira Coupling

Ideal for pharmaceutical intermediates where Cu contamination is strictly regulated.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%)
  • Base: Piperidine (3.0 equiv) – Acts as both base and solvent component

  • Solvent: THF/Piperidine (1:1)

Methodology:

  • Setup: Dissolve Aryl Iodide and Catalyst in THF under N

    
    .
    
  • Initiation: Add Piperidine. The solution should turn yellow/orange.

  • Alkyne Addition: Add the alkyne dropwise at Room Temperature (RT).

  • Reaction: Stir at RT. If the Aryl Iodide has strong EDGs (e.g., -OMe), mild heating to 40°C may be required.

  • Validation: Absence of Cu prevents Glaser homocoupling (visible as blue/green fluorescence byproducts).

Protocol C: Selective Buchwald-Hartwig Amination

For coupling secondary amines with poly-halogenated arenes (I vs Br).

Reagents:

  • 1-Bromo-4-iodobenzene (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Catalyst: Pd(OAc)

    
     (1 mol%)
    
  • Ligand: Xantphos (1.5 mol%) – Large bite angle favors reductive elimination

  • Base: Cs

    
    CO
    
    
    
    (1.4 equiv)
  • Solvent: 1,4-Dioxane[4]

Methodology:

  • Selectivity Control: Execute at Room Temperature . The C–I bond will react exclusively over the C–Br bond at temperatures < 60°C.

  • Mixing: Combine all solids. Evacuate/backfill with N

    
     (x3). Add solvent and amine.[2][4]
    
  • Reaction: Stir for 12 hours.

  • Outcome: Yields >90% of the 4-bromo-N-arylmorpholine product, leaving the Bromine handle available for subsequent functionalization.

Decision Tree: Catalyst Selection

DecisionTree Start Substrate: Substituted Iodobenzene Q1 Is the Iodide Ortho-Substituted? Start->Q1 Q2 Is the Product Acid/Base Sensitive? Q1->Q2 No PathOrtho Use Bulky Monodentate Ligands (SPhos, XPhos) Q1->PathOrtho Yes (Steric Bulk) PathSensitive Use Mild Base (Cs2CO3) Avoid Cu (Sonogashira) Q2->PathSensitive Yes PathRobust Standard Conditions Pd(PPh3)4 / K2CO3 Q2->PathRobust No

Caption: Logic flow for selecting the optimal catalytic system based on substrate constraints.

References

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study. Organic & Biomolecular Chemistry. Link

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]. Organometallics. Link

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Link

  • Designing Homogeneous Copper-Free Sonogashira Reaction. Organic Letters. Link

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination. ACS Omega. Link

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Journal of Organic Chemistry. Link

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Journal of Organic Chemistry. Link

  • Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Computational and Theoretical Chemistry. Link

Sources

Comparative Guide: The Strategic Value of 2-Iodo-1-nitro-4-(trifluoromethyl)benzene in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Premium Halogen" Verdict

In the synthesis of complex trifluoromethylated heterocycles—particularly indoles and benzimidazoles—the choice between 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (I-NTFB) and its cheaper bromo- or chloro-analogs is a classic conflict between Raw Material Cost (RMC) and Total Process Cost (TPC).

The Verdict: While I-NTFB commands a 3–4x higher market price per gram than the bromo-analog, it is the mandatory choice for:

  • Sterically Congested Couplings: The ortho-nitro group imposes significant steric strain. The longer C–I bond (2.10 Å) vs C–Br (1.90 Å) facilitates oxidative addition where the bromo-analog stalls.

  • Temperature-Sensitive Pathways: I-NTFB activates at room temperature (

    
    ). The bromo-analog often requires 
    
    
    
    , risking thermal decomposition of the nitro group (explosion hazard) or byproduct formation.
  • Late-Stage Functionalization: When the substrate is already high-value, the near-quantitative yields of the iodo-variant protect the investment.

Technical Profile & Competitor Analysis[1]

The molecule features a "Push-Pull-Leave" architecture:

  • 
     (Position 1):  Strong electron-withdrawing group (EWG); activates the ring but provides steric bulk.
    
  • 
     (Position 2):  The "Leave" group.[1][2] High lability for Pd/Cu catalysis.
    
  • 
     (Position 4):  Metabolic stability handle; strongly deactivates the ring toward Electrophilic Aromatic Substitution (
    
    
    
    ) but activates for Nucleophilic Aromatic Substitution (
    
    
    ).
The Competitors[1]
Feature2-Iodo- (I-NTFB) 2-Bromo- (Br-NTFB) 2-Chloro- (Cl-NTFB)
Bond Dissociation Energy ~65 kcal/mol (Weakest)~81 kcal/mol~96 kcal/mol (Strongest)
Oxidative Addition Rate



Typical Catalyst Load 0.5 – 2.0 mol% Pd5.0 – 10.0 mol% PdRequires specialized ligands (e.g., Buchwald)
Reaction Temp



Safety Profile High stability at reaction tempHigh Risk: High temp + Nitro group = Runaway potentialHigh Risk: Extreme forcing conditions required

Critical Analysis: The "Ortho-Nitro" Effect

The primary justification for using the expensive I-NTFB lies in the Ortho-Nitro Effect .

In palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.

  • Electronic Factor: The electron-poor ring (due to

    
     and 
    
    
    
    ) actually helps oxidative addition.
  • Steric Factor (The Dealbreaker): The nitro group at position 1 is bulky. It hinders the approach of the bulky Pd-Ligand complex to the halogen at position 2.

Why Iodine Wins: The Iodine atom projects further from the ring than Bromine. This "reach" allows the Palladium catalyst to insert into the C-X bond with significantly less steric clash against the neighboring Nitro group. Using the Bromo-analog often results in stalled reactions or requires smaller, electron-rich ligands that are often more expensive than the iodine premium itself.

Case Study: Synthesis of 5-(Trifluoromethyl)indole

This protocol demonstrates the superior efficiency of I-NTFB in a Sonogashira Coupling / Reductive Cyclization cascade, a standard route for synthesizing drug-like indole scaffolds.

Experimental Protocol (Self-Validating)

Objective: Synthesize 2-phenyl-5-(trifluoromethyl)-1H-indole. Substrates:

  • A: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (1.0 equiv)

  • B: Phenylacetylene (1.2 equiv)

Step 1: The Sonogashira Coupling (The Differentiator)
  • Setup: In a flame-dried Schlenk flask, dissolve A (1.0 mmol) in anhydrous THF (5 mL).

  • Catalyst Addition: Add

    
     (2.0 mol% ) and CuI (1.0 mol% ). Note: The Bromo-analog typically requires 5-10 mol% Pd.
    
  • Base: Add triethylamine (

    
    , 3.0 equiv).
    
  • Reaction: Stir at Room Temperature (

    
    )  for 4 hours.
    
    • Observation: The solution turns dark brown/black (active Pd species).

    • Checkpoint: TLC (Hexane/EtOAc 9:1) shows complete consumption of A (

      
      ) and formation of the alkyne intermediate (
      
      
      
      ).
    • Comparison: The Bromo-analog shows <10% conversion at RT. Heating to

      
       is required, which generates "tarry" polymerization byproducts from the alkyne.
      
  • Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate in vacuo.

Step 2: Reductive Cyclization
  • Reduction: Dissolve the crude alkyne in Ethanol/Acetic Acid (10:1). Add Iron powder (5.0 equiv) and heat to

    
     for 2 hours.
    
  • Mechanism: Reduction of

    
     to 
    
    
    
    is followed immediately by intramolecular attack on the alkyne to form the indole.
  • Purification: Flash column chromatography.

Results Comparison:

MetricUsing I-NTFB (Iodo)Using Br-NTFB (Bromo)
Coupling Temp


Coupling Yield 94%62% (significant homocoupling of alkyne)
Pd Loading 2 mol%10 mol%
Total Yield (2 Steps) 85% 45%

Visualizations

Diagram 1: Synthesis Pathway & Mechanism

This flow illustrates the efficiency of the Iodo-route compared to the Bromo-route obstacles.

SynthesisPath Start 2-Iodo-1-nitro- 4-(trifluoromethyl)benzene Intermediate o-Alkynylnitrobenzene (Stable Intermediate) Start->Intermediate Fast Oxidative Addition (94% Yield) Reagents Phenylacetylene Pd(PPh3)2Cl2 (2%) CuI, Et3N, 25°C Reagents->Intermediate Product 5-(Trifluoromethyl)indole (High Purity) Intermediate->Product Intramolecular Cyclization Cyclization Fe / AcOH Reductive Cyclization Cyclization->Product StartBr 2-Bromo Analog FailBr Thermal Decomposition & Alkyne Polymerization StartBr->FailBr Slow Oxidative Addition Side Reactions ReagentsBr Requires 90°C 10% Pd Load ReagentsBr->FailBr

Caption: Comparative pathway showing the clean conversion of the Iodo-analog at room temperature versus the thermal degradation risks associated with the Bromo-analog.

Diagram 2: Decision Matrix (Cost vs. Utility)

When should you pay the premium?

DecisionTree Start Select Halogen Precursor IsOrtho Is the coupling ortho to NO2? Start->IsOrtho TempSens Is the substrate Temp Sensitive? IsOrtho->TempSens Yes (Steric Clash) DecisionBr USE BROMO IsOrtho->DecisionBr No (Para/Meta) Scale Scale of Reaction? TempSens->Scale No (Can heat) DecisionI USE IODO (I-NTFB) TempSens->DecisionI Yes (<40°C req) Scale->DecisionI <1kg (Time/Yield Driver) Scale->DecisionBr >100kg (Cost Driver)

Caption: Strategic decision tree for selecting between Iodo- and Bromo- precursors based on steric, thermal, and scale constraints.

References

  • Beilstein J. Org.[3] Chem. (2014).[3][4][5] Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. (Demonstrates the reactivity of the Iodo-Nitro scaffold in hypervalent iodine chemistry).

  • Inorganic Chemistry Frontiers (2014). Comparative study of aryl halides in Pd-mediated reactions. (Establishes kinetic data: I > Br >> Cl for oxidative addition).

  • ChemRxiv (2023). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides. (Detailed mechanistic insight into the energy barriers of Ar-Br vs Ar-I).

  • Sigma-Aldrich . Product Specification: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene. (Physical properties and safety data).

Sources

Scalability of Reactions Involving 2-Iodo-1-nitro-4-(trifluoromethyl)benzene: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalability of Reactions Involving 2-Iodo-1-nitro-4-(trifluoromethyl)benzene Content Type: Publish Comparison Guide

Executive Summary

2-Iodo-1-nitro-4-(trifluoromethyl)benzene (CAS: 16004-33-8) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and agrochemicals requiring lipophilic electron-withdrawing groups.[1][2] Its tri-functional nature—containing a labile iodide (for cross-coupling), a reducible nitro group (for aniline formation), and a stable trifluoromethyl group —presents unique scale-up challenges.[1][2]

This guide objectively compares synthetic methodologies for the two primary transformations of this scaffold: chemoselective nitro reduction and C-C cross-coupling .[2] We analyze performance based on chemoselectivity (halodehalogenation risk), thermal safety (DSC profiles), and cost-efficiency.[1][2]

Part 1: Chemoselective Nitro Reduction

The Challenge: Reducing the nitro group to an aniline without cleaving the sensitive Carbon-Iodine (C-I) bond.[1][2]

Comparison of Methods
MetricMethod A: Catalytic Hydrogenation (Pd/C + H₂) Method B: Iron-Mediated Reduction (Fe/NH₄Cl) Method C: Dithionite Reduction (Na₂S₂O₄)
Chemoselectivity Low. High risk of hydrodeiodination (loss of Iodine).[1][2]High. Kinetic selectivity for -NO₂ over C-I.[1][2]High. Excellent functional group tolerance.[2]
Scalability Medium. H₂ gas handling requires high-pressure vessels.[1][2]High. Standard stirred tank reactors (STR).[2]Medium. Large volumes of aqueous waste.[2]
Purification Simple filtration of catalyst.[2]Requires removal of iron sludge (filtration issues).[2]Phase separation; salt removal.[2]
Cost High (Pd catalyst).[2]Low (Iron powder is commodity chemical).[2]Low to Medium.[2]
Verdict Not Recommended for this specific scaffold unless sulfided catalysts (Pt/C-S) are used.[2]Recommended for multi-kilogram scale due to reliability and safety.[2]Alternative for smaller batches (<1 kg).
Technical Insight: The Dehalogenation Pitfall

Standard catalytic hydrogenation (10% Pd/C, H₂, MeOH) is the default method for nitro reduction in early discovery.[2] However, for 2-Iodo-1-nitro-4-(trifluoromethyl)benzene , this method is catastrophic on scale.[1][2] The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is sufficiently low that Pd(0) facilitates oxidative addition and subsequent hydrogenolysis, yielding the des-iodo byproduct 1-amino-4-(trifluoromethyl)benzene.[1][2]

Process Solution: The Fe/NH₄Cl system operates via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to cleave the aryl C-I bond under reflux conditions, ensuring >98% retention of the iodine handle [1].[1][2]

Part 2: C-C Bond Formation (Suzuki-Miyaura Coupling)

The Challenge: Coupling at the iodine position while preventing homocoupling and managing the electron-deficient nature of the ring.[2]

Comparison of Catalyst Systems
MetricSystem A: Pd(PPh₃)₄ (Tetrakis) System B: Pd(dppf)Cl₂[1][2] · DCM System C: Pd(OAc)₂ / S-Phos
Air Stability Poor. Oxidizes rapidly; requires glovebox/strict Schlenk line.[1][2]Excellent. Stable solid; easy handling on plant scale.[2]Good. Active species generated in situ.[2]
Turnover (TON) Low (<1,000).[2] High catalyst loading (5-10 mol%) needed.[1][2]High (>10,000).[2] Effective at 0.5-1.0 mol%.[1][2]Very High. Good for sterically hindered partners.[2]
Purification Difficult.[2] Triphenylphosphine oxide (TPPO) byproduct is hard to remove.[2]Easy. Ligand byproducts wash out easily.[2]Moderate.
Verdict Discovery Only.Recommended for Scale-up.[1][2]Specialized for difficult boronic acids.[2]
Technical Insight: The Electronic Effect

The trifluoromethyl and nitro groups at the 4- and 1-positions make the C-I bond at position 2 highly electrophilic.[1] This facilitates rapid oxidative addition.[2][3] However, the electron-deficient ring can also stabilize Pd-intermediates, potentially slowing reductive elimination.[1][2] Pd(dppf)Cl₂ possesses a large bite angle and bidentate coordination, which enforces a geometry that accelerates reductive elimination, minimizing side reactions like de-iodination or homocoupling [2].[2]

Part 3: Safety & Process Engineering

The Hazard: Nitro-aromatics are energetic.[1][2] The combination of an oxidizer (-NO₂) and a fuel source (organic ring) within the same molecule requires rigorous thermal screening.[1][2]

Thermal Stability Profile (DSC Data Analysis)

Based on analog data for iodo-nitro-trifluoro systems [3]:

  • Onset of Decomposition: Typically >220°C.[2]

  • Energy Release: Potential for >1000 J/g (High Hazard).[2]

  • Process Constraint: Reaction temperatures must be maintained at least 50°C below the DSC onset temperature (T_onset - 50K rule).

  • Critical Hazard: Distillation of the nitro-intermediate is unsafe .[1][2] Purification should be performed via crystallization or silica plug filtration.[2]

Part 4: Experimental Protocols
Protocol A: Scalable Chemoselective Reduction (Fe/NH₄Cl)

Target Product: 2-Iodo-4-(trifluoromethyl)aniline Scale: 100 g batch

  • Setup: To a 2 L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge: Add 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (100 g, 0.315 mol), Ethanol (800 mL), and Water (200 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl) (84.3 g, 1.58 mol, 5.0 equiv) and Iron Powder (325 mesh, 88.0 g, 1.58 mol, 5.0 equiv).

    • Note: Use reduced iron powder for better surface area.[2]

  • Reaction: Heat the slurry to mild reflux (75-80°C) for 2–4 hours.

    • Monitoring: Monitor by HPLC (254 nm).[2] Disappearance of starting material (RT ~12.5 min) and appearance of aniline (RT ~8.2 min).[2]

  • Workup (Crucial for Scale):

    • Cool to room temperature.[2][4]

    • Filter the mixture through a pad of Celite to remove iron oxide sludge.[2] Warning: Iron waste can be pyrophoric when dry.[2] Keep wet.[1][2]

    • Wash the cake with EtOAc (3 x 200 mL).[2]

    • Concentrate the filtrate to remove ethanol.[2]

    • Extract aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Yield: Expect 85–92 g (90–97%) of off-white solid.

Protocol B: Robust Suzuki Coupling

Target Product: Biaryl derivative Scale:[2][5][6] 10 g batch

  • Charge: In a 250 mL reactor, charge 2-Iodo-1-nitro-4-(trifluoromethyl)benzene (10.0 g, 31.5 mmol), Arylboronic acid (34.6 mmol, 1.1 equiv), and Potassium Carbonate (13.0 g, 94.5 mmol, 3.0 equiv).

  • Solvent: Add Toluene (80 mL), Ethanol (20 mL), and Water (20 mL). (Biphasic system).[2]

  • Degassing: Sparge with Nitrogen for 30 minutes. Critical: Oxygen poisons the catalyst.[2]

  • Catalyst: Add Pd(dppf)Cl₂[2] · DCM (257 mg, 0.315 mmol, 1 mol%).[2]

  • Reaction: Heat to 80°C for 4–6 hours.

  • Workup: Separate phases. Wash organic layer with water and brine.[2] Filter through a silica plug (to scavenge Pd) and crystallize.[2]

Part 5: Visualization of Workflows
Diagram 1: Reaction Pathway & Decision Logic

ReactionPathway Start 2-Iodo-1-nitro- 4-(trifluoromethyl)benzene Decision Target Structure? Start->Decision RouteA Route A: Nitro Reduction First Decision->RouteA Need Aniline Core RouteB Route B: Suzuki Coupling First Decision->RouteB Need Biaryl Core Aniline 2-Iodo-4-(CF3)aniline (Risk: C-I Cleavage) RouteA->Aniline Fe/NH4Cl (Chemoselective) BiarylNitro Biaryl-Nitro Intermediate (Stable C-C Bond) RouteB->BiarylNitro Pd(dppf)Cl2 (Suzuki) Final Final Drug Scaffold Aniline->Final Subsequent Coupling BiarylNitro->Final Standard Hydrogenation (Pd/C)

Caption: Strategic decision tree for sequencing reactions. Route B is generally preferred as it allows standard hydrogenation in the final step without risking iodine loss.[2]

Diagram 2: Safety & Scalability Assessment

SafetyFlow Input Process Scale-Up Request (>1 kg) DSC DSC Thermal Screening Input->DSC Pass T_onset > 200°C DSC->Pass Stable Fail T_onset < 180°C DSC->Fail Unstable ActionPass Proceed with Standard Cooling (T_rxn < T_onset - 50°C) Pass->ActionPass ActionFail Redesign Process (Dilution / Continuous Flow) Fail->ActionFail Waste Waste Stream Analysis (Iron Sludge vs Aqueous) ActionPass->Waste

Caption: Mandatory safety workflow for scaling nitro-aromatic reactions. DSC screening dictates the operational window.[2]

References
  • Organic Chemistry Portal. (2025).[2] Suzuki Coupling: Catalysts and Mechanisms.[2][4] Retrieved from [Link][1][2]

  • Santschi, N., et al. (2014).[2] Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry.[2] Retrieved from [Link] (DSC and thermal stability data for iodo-nitro-trifluoromethyl systems).

  • PubChem. (2025).[2][7][8] Compound Summary: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene.[1][2] Retrieved from [Link][1][2]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Iodo-1-nitro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 16499-53-9 Molecular Formula: C₇H₃F₃INO₂ Molecular Weight: 317.00 g/mol Physical State: Solid (typically light yellow crystalline)[1]

Emergency Overview & Core Directive

Immediate Action Required: Treat this compound as a high-permeation risk nitro-aromatic . Standard laboratory nitrile gloves may offer insufficient protection against prolonged contact, particularly when the compound is in solution.

Emergency Response Profile:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Discard contaminated leather goods (shoes, watchbands) as they cannot be decontaminated.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Risk Assessment & Hazard Identification (GHS)

This compound combines the toxicity of nitro-aromatics with the reactivity of aryl iodides. The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption.

Hazard ClassGHS CodeHazard StatementMechanism of Toxicity
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.Methemoglobinemia Risk: Nitro compounds can oxidize hemoglobin to methemoglobin, reducing oxygen transport.
Skin Irritation H315Causes skin irritation.Direct cytotoxic effect on epidermal cells.
Eye Irritation H319Causes serious eye irritation.Mucosal membrane irritant; potential for corneal damage.
STOT - SE H335May cause respiratory irritation.[2]Irritation of the upper respiratory tract (dust/vapor).
Personal Protective Equipment (PPE) Matrix

The selection of PPE must follow a "Defense in Depth" strategy. Do not rely on a single barrier.

A. Hand Protection (Critical)

Nitro-aromatic compounds and halogenated solvents (often used with this reagent) can permeate standard disposable nitrile gloves rapidly.

  • Primary Barrier (Solid Handling): Double-gloving with Nitrile (minimum 5 mil thickness) .

    • Rationale: Provides adequate protection against incidental contact with the solid.

  • Primary Barrier (Solution Handling): Laminate (Silver Shield/Barrier) or Viton gloves.

    • Rationale: Nitro-aromatics can permeate nitrile in <15 minutes when dissolved in organic solvents (e.g., DCM, THF). Laminate gloves offer >480 minutes of breakthrough time.

    • Operational Tip: Wear a size-appropriate nitrile glove over the laminate glove to improve dexterity and grip.

B. Respiratory Protection
  • Solid Handling (Weighing): Use a certified Fume Hood. If weighing outside a hood (not recommended), use a P3 (EU) or N95 (US) particulate respirator.

  • Solution/Synthesis: Work exclusively in a chemical fume hood. If hood failure occurs, use a full-face respirator with ABEK-P3 (Multi-gas + Particulate) cartridges.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses are insufficient for handling powders that may become airborne.

  • Body: Lab coat (cotton/polyester blend) with long sleeves.

  • Supplemental: Use a chemically resistant apron (Tyvek or PVC) if handling quantities >5g or performing scale-up reactions.

PPE Selection Decision Tree

The following logic flow dictates the specific PPE required based on your operational state.

PPE_Selection Start Start: Operational State State_Solid Solid Handling (Weighing/Transfer) Start->State_Solid State_Solution Solution Handling (Synthesis/Workup) Start->State_Solution Hood_Check Is Fume Hood Available? State_Solid->Hood_Check Solvent_Check Solvent Type? State_Solution->Solvent_Check PPE_Solid_Std Protocol A: - Double Nitrile Gloves - Splash Goggles - Lab Coat Hood_Check->PPE_Solid_Std Yes PPE_Solid_Resp Protocol B: - Protocol A + - N95/P3 Respirator Hood_Check->PPE_Solid_Resp No PPE_Sol_HighPerm Protocol C (High Risk): - Laminate (Silver Shield) Liners - Outer Nitrile Gloves - Fume Hood Mandatory Solvent_Check->PPE_Sol_HighPerm DCM, THF, DMF PPE_Sol_Std Protocol D (Moderate Risk): - Double Nitrile (Change every 15 min) - Fume Hood Mandatory Solvent_Check->PPE_Sol_Std Water, Ethanol

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent context.

Operational Handling Protocols
Protocol 1: Weighing & Transfer
  • Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a static-dissipative powder funnel to minimize dust generation.

  • Technique: Do not use metal spatulas if possible (potential for scratching/sparking, though low risk). Use anti-static plastic or glass.

  • Decontamination: Immediately wipe down the balance area with a solvent-dampened tissue (Acetone or Ethanol) after weighing. Dispose of the tissue as hazardous solid waste.

Protocol 2: Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases . The nitro group renders the ring electron-deficient, making it susceptible to nucleophilic attack, while the iodine allows for metal-halogen exchange (avoid inadvertent contact with organolithiums unless intended).

  • Light Sensitivity: Aryl iodides can be light-sensitive. Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour.

Spill Management & Disposal

Spill Response Kit Requirements:

  • Inert absorbent (Vermiculite or Sand).

  • Sodium Thiosulfate (if iodine liberation is suspected - indicated by purple vapor/stain).

  • Broom and dustpan (dedicated for hazardous waste).

ScenarioAction Plan
Solid Spill 1. Evacuate immediate area. 2. Don N95/P3 respirator. 3. Cover spill with wet paper towels to prevent dust. 4. Scoop into a wide-mouth jar.
Solution Spill 1. Extinguish ignition sources. 2. Absorb with vermiculite. 3. Do not use sawdust (potential reaction with nitro compounds).[3][4] 4. Collect in a sealed container labeled "Halogenated Organic Waste".

Disposal Classification:

  • Category: Halogenated Organic Waste.

  • Labeling: Must explicitly list "Nitro-aromatic" and "Iodinated" on the waste tag to prevent mixing with incompatible waste streams (e.g., strong oxidizers) at the incineration plant.

References
  • PubChem. (2025). 1-iodo-4-nitro-2-(trifluoromethyl)benzene (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.